molecular formula C6H9F3N4O B3022061 (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide CAS No. 849832-73-1

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Cat. No.: B3022061
CAS No.: 849832-73-1
M. Wt: 210.16 g/mol
InChI Key: RKIDLJBEMIARHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C6H9F3N4O and its molecular weight is 210.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDLJBEMIARHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(CN1)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434513
Record name 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849832-73-1, 763105-70-0
Record name 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849832-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763105700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9BUL69YLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a key chemical intermediate, notably in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a framework for its analytical characterization. Understanding the attributes of this precursor is crucial for the efficient and controlled manufacturing of Sitagliptin and related pharmaceutical compounds. This document consolidates available data to serve as a vital resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound. The trifluoromethyl group significantly influences its chemical reactivity and stability.

Chemical Structure:

A 2D representation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C6H9F3N4O[1][2]
Molecular Weight 210.16 g/mol [1][2]
CAS Number 763105-70-0, 849832-73-1[3][4]
IUPAC Name 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide[4]
Melting Point 141 °C (decomposition)[3]
Appearance White solid[3]
Storage Temperature 2-8°C, protected from light, sealed in dry conditions[4]
pKa (predicted) 6.53 ± 0.20[2]
LogP (predicted) 0.21970[2]
Density (predicted) 1.60 ± 0.1 g/cm³[2]
Topological Polar Surface Area 65.5 Ų[5]

It is important to note that multiple CAS numbers are associated with this compound in various databases. Researchers should verify the specific identifier associated with their starting materials. For the purpose of this guide, 763105-70-0 and 849832-73-1 are the most frequently cited.

Synthesis Protocol

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a known intermediate in the synthesis of Sitagliptin. The following protocol is adapted from patent literature, which describes its preparation.

Reaction Scheme:

General synthesis pathway for the target compound.

Detailed Experimental Protocol:

This protocol is based on the synthesis described in patent WO2010122578A2[6].

Materials:

  • Hydrazine hydrate

  • Ethyl trifluoroacetate

  • Acetonitrile

Procedure:

  • A solution of hydrazine hydrate (100 grams) in acetonitrile (500 ml) is prepared in a suitable reaction vessel.

  • The solution is cooled to a temperature of 10-15 °C.

  • Ethyl trifluoroacetate (274 grams) is then added slowly to the reaction mixture while maintaining the temperature between 10-15 °C.

  • The reaction mixture is stirred for 1.5 hours at the same temperature.

  • After the completion of the reaction, the mixture is cooled to a temperature range of -5 to 5 °C.

Note: The patent describes this as the preparation of the trifluoroacetohydrazide intermediate. The subsequent reaction with a piperazine precursor to form the final product is implied within the context of Sitagliptin synthesis.

Causality Behind Experimental Choices:

  • Slow Addition of Ethyl Trifluoroacetate: The reaction between hydrazine hydrate and ethyl trifluoroacetate is exothermic. Slow addition helps to control the reaction temperature and prevent the formation of byproducts.

  • Low-Temperature Conditions: Maintaining a low temperature (10-15 °C and subsequently -5 to 5 °C) is crucial for controlling the reaction rate and improving the yield and purity of the product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. As this compound is an impurity and intermediate of Sitagliptin, established analytical methods for Sitagliptin can be adapted for its analysis.[1][2][7]

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations/Data
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak corresponding to the compound with a specific retention time. The method can be validated for linearity, accuracy, and precision.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated molecular weight (210.16 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the chemical environment of protons and carbons.Specific chemical shifts and coupling constants for the protons and carbons in the piperazine ring, the hydrazide moiety, and the trifluoromethyl group.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=O, C-N, and C-F bonds.

While specific experimental spectral data for this compound is not widely available in the public domain, researchers can predict the expected spectral features based on its chemical structure.

Biological Activity and Significance

The primary significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its role as a precursor in the synthesis of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes mellitus.

DPP-4 Inhibition Pathway:

DPP4_Inhibition GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 degradation Pancreas Pancreas GLP1->Pancreas stimulates GIP Incretin Hormones GIP->DPP4 degradation GIP->Pancreas stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose lowers Glucagon->Blood_Glucose raises Sitagliptin Sitagliptin (from intermediate) Sitagliptin->DPP4 inhibits

Mechanism of action of DPP-4 inhibitors like Sitagliptin.

The synthesis of highly pure and well-characterized (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a critical step in ensuring the quality and efficacy of the final active pharmaceutical ingredient, Sitagliptin.

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of significant interest in pharmaceutical manufacturing. This technical guide has provided a consolidated overview of its physical properties, a detailed synthesis protocol derived from patent literature, and a framework for its comprehensive analytical characterization. For researchers and professionals in the field, a thorough understanding of this key intermediate is paramount for the successful development and production of Sitagliptin and other related therapeutic agents. Further research to publish detailed experimental characterization data would be a valuable contribution to the scientific community.

References

  • A simple, precise, and accurate RP-HPLC method has been developed and validated for the impurities in SITAGLIPTIN tablets. IJRPR. (URL: [Link])

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. LookChem. (URL: [Link])

  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. National Institutes of Health. (URL: [Link])

  • Process for the preparation of sitagliptin and its intermediates.
  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. (URL: [Link])

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. (URL: [Link])

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Veeprho. (URL: [Link])

  • Sitagliptin-impurities. Pharmaffiliates. (URL: [Link])

  • Synthesis of Sitagliptin. ResearchGate. (URL: [Link])

  • 2,2,2-Trifluoro-N-[(Z)-piperazin-2-ylideneamino]acetamide. ChemBK. (URL: [Link])

  • Preparation of sitagliptin intermediate.
  • Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. PubChem. (URL: [Link])

  • (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Pharmaffiliates. (URL: [Link])

  • 2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Seedchem. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. (URL: [Link])

  • Condensation of acetic hydrazide with 2-acetylpyridine. ResearchGate. (URL: [Link])

  • Piperazinium trifluoroacetate compound and carbon dioxide absorbent using the same.

Sources

A Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Structure, Synthesis, and Application in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule's architecture, featuring a piperazine ring, a hydrazide linker, and a trifluoroacetyl group, underpins its function as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This guide elucidates the compound's physicochemical properties, presents a representative synthetic pathway, and details its mechanism of action within the context of glucose metabolism. Furthermore, we explore its critical role as a research tool and an intermediate in the development of antidiabetic agents, such as Sitagliptin. The information is tailored for researchers seeking a comprehensive understanding of this molecule's scientific and therapeutic relevance.

Molecular Overview and Physicochemical Properties

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is an organic compound whose structure is optimized for specific biological interactions.[1] Its chemical identity is defined by several key features that are crucial for its function, particularly in a medicinal chemistry context.

chemical_structure cluster_piperazine Piperazine-2-ylidene Moiety cluster_linker Hydrazide Linker cluster_trifluoroacetyl Trifluoroacetyl Group p1 N1-H p2 C2=N p3 C3 l1 N-H p2->l1 p4 N4-H p5 C5 p6 C6 l2 C=O l1->l2 t1 C(F)3 l2->t1 structure F F |/ F--C--C(=O)--NH--N=C1--CH2--NH--CH2--CH2--N1H

Caption: Chemical structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

The molecule's design incorporates three critical components:

  • Piperazine Ring : This six-membered heterocyclic ring containing two opposing nitrogen atoms is a privileged scaffold in drug discovery.[2][3] It imparts structural rigidity and favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[2][4] The piperazine moiety is fundamental to the molecule's ability to interact with biological targets.[5][6]

  • Trifluoroacetyl Group (CF₃CO-) : The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's potency and metabolic stability.[1][7] This strongly electron-withdrawing group can improve binding affinity to target enzymes and reduce susceptibility to metabolic degradation, thereby prolonging the compound's biological activity.[1][]

  • Hydrazide Linkage (-CONHN=) : This functional group connects the piperazine and trifluoroacetyl moieties, defining their spatial relationship and contributing to the molecule's overall electronic properties and hydrogen bonding capabilities.[1]

Chemical Identifiers and Properties

The fundamental properties and identifiers of the compound are summarized below for reference in research and procurement.

PropertyValueSource(s)
IUPAC Name 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide[1][][9]
CAS Number 849832-73-1; 763105-70-0[1][9][10][11]
Molecular Formula C₆H₉F₃N₄O[1][][11]
Molecular Weight 210.16 g/mol [1][][11]
SMILES C1CN=C(CN1)NNC(=O)C(F)(F)F[1][9]
InChI Key RKIDLJBEMIARHI-UHFFFAOYSA-N[1][][9]
Physical Form Solid, Powder[12][13]
Melting Point 141 °C (decomposition)[11]
XLogP3 -0.5[11]
Hydrogen Bond Donors 3[11]
Hydrogen Bond Acceptors 6[11]

Synthesis and Purification

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide involves a multi-step process that leverages foundational reactions in organic chemistry. A representative pathway involves the condensation of a piperazine precursor with a trifluoroacetylated hydrazine.[1]

synthesis_workflow reagents Starting Materials: - Piperazine Derivative - Trifluoroacetic Acid Hydrazide reaction Step 1: Condensation Reaction Solvent: Methanol or DMSO Temperature: 0-50°C reagents->reaction workup Step 2: Reaction Quenching & Crude Isolation - Solvent Removal - Extraction reaction->workup purification Step 3: Purification - Recrystallization or - Column Chromatography workup->purification product Final Product: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide purification->product analysis Step 4: Characterization - NMR (1H, 13C, 19F) - Mass Spectrometry - FT-IR product->analysis

Caption: Representative workflow for the synthesis and validation of the title compound.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible method based on established chemical principles for synthesizing hydrazide derivatives.[1][14][15]

  • Preparation of Trifluoroacetohydrazide : To a solution of ethyl trifluoroacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.[14] Allow the mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield crude trifluoroacetohydrazide, which can be used directly in the next step.

  • Condensation Reaction : Dissolve a suitable piperazine precursor, such as a piperazine-2-one derivative, in methanol. Add the crude trifluoroacetohydrazide (1.2 eq) to the solution.

  • Reaction Monitoring : Heat the reaction mixture to 40-50°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation : Upon completion, cool the reaction mixture and concentrate it under vacuum. The resulting crude product can be precipitated by adding a non-polar solvent like diethyl ether.

  • Purification : Filter the crude solid and purify it via recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure (Z)-isomer.[1]

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques.

    • ¹H and ¹³C NMR : To verify the molecular structure and proton/carbon environments.[15]

    • Mass Spectrometry : To confirm the molecular weight (210.16 g/mol ).[1]

    • FT-IR : To identify characteristic functional group vibrations (e.g., C=O, N-H, C-F).[15]

Mechanism of Action and Biological Context

The primary pharmacological significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its activity as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1]

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that plays a crucial role in regulating glucose levels. Its primary function is to inactivate incretin hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading these hormones, DPP-4 effectively dampens the insulin response.

Inhibition of DPP-4 for Diabetes Therapy

Inhibiting the enzymatic activity of DPP-4 prevents the breakdown of incretins.[1] This leads to elevated levels and prolonged activity of GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release.[1] The net effect is improved glycemic control, making DPP-4 inhibitors a cornerstone therapy for type 2 diabetes mellitus. The binding of an inhibitor like (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide to the active site of DPP-4 forms a stable enzyme-inhibitor complex, effectively blocking its catalytic function.[1]

dpp4_pathway food Food Intake gut Gut (L-cells) food->gut stimulates incretins Active Incretins (GLP-1, GIP) gut->incretins releases pancreas Pancreas incretins->pancreas act on dpp4 DPP-4 Enzyme incretins->dpp4 substrate for insulin ↑ Insulin Secretion ↓ Glucagon Release pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inactive Inactive Metabolites dpp4->inactive degrades to inhibitor (Z)-2,2,2-trifluoro... acetohydrazide inhibitor->dpp4 INHIBITS

Caption: Mechanism of DPP-4 inhibition for glycemic control.

Applications in Drug Discovery and Research

This compound is not only a potential therapeutic agent but also a valuable tool in pharmaceutical research.

  • Intermediate for Drug Synthesis : It serves as a key building block or intermediate in the synthesis of more complex DPP-4 inhibitors, most notably Sitagliptin.[16][17] Its structure represents a core fragment of the final active pharmaceutical ingredient (API).

  • Reference Standard : In analytical chemistry, it is used as an impurity reference standard for Sitagliptin and related compounds, ensuring the quality and purity of the final drug product.[16][18]

  • Research Chemical : Scientists use this molecule to investigate structure-activity relationships (SAR) of the DPP-4 enzyme. By modifying its structure and observing the effects on inhibitory activity, researchers can design more potent and selective drugs.[18]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the compound.

  • Reagent Preparation :

    • Prepare a stock solution of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in 100% DMSO.

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare solutions of recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in the reaction buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the reaction buffer.

    • Add serial dilutions of the inhibitor compound (from the DMSO stock) to the wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (DMSO vehicle).

    • Add the DPP-4 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Data Acquisition :

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C. The signal corresponds to the AMC released by enzymatic cleavage.

  • Data Analysis :

    • Calculate the reaction rate (slope of fluorescence vs. time) for each inhibitor concentration.

    • Normalize the rates to the negative control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage : The compound should be stored in a tightly sealed container in a dry, dark place at 2-8°C.[10][11][12]

  • Handling : Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Safety Data : Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete toxicological and safety information.[18][19]

Conclusion and Future Perspectives

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of considerable scientific value, bridging synthetic chemistry and pharmacology. Its well-defined structure, incorporating key pharmacophoric elements, makes it a potent DPP-4 inhibitor and a crucial component in the development of antidiabetic therapies.[1] Its utility as a synthetic intermediate and a research chemical underscores its importance in the ongoing effort to design and refine treatments for metabolic diseases. Future research may focus on creating derivatives of this compound to explore new interactions with the DPP-4 enzyme or to develop inhibitors with novel pharmacokinetic profiles.

References

  • Smolecule. (2023, August 15). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6). [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Medium. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Galdino, P. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 43-57. [Link]

  • PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. [Link]

  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 763105-70-0 | Product Name : (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

  • ResearchGate. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

  • ResearchGate. (n.d.). Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications. [Link]

  • Gholipour, H., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 14(1). [Link]

Sources

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide CAS number 849832-73-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS Number: 849832-73-1): A Key Intermediate in the Synthesis of Sitagliptin

Authored by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a pivotal intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. While this compound is primarily recognized for its role as a synthetic precursor rather than a pharmacologically active agent itself, this guide will delve into its chemical properties, a detailed synthesis protocol, and the broader biological context of DPP-4 inhibition for the treatment of type 2 diabetes mellitus. Furthermore, this document furnishes detailed experimental protocols for the characterization and evaluation of compounds within this class, empowering researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Significance of a Synthetic Intermediate

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical intermediates, the purity and efficient synthesis of which are paramount to the success of the final drug product. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (Figure 1) is one such crucial molecule. Its primary significance lies in its role as a key building block in the manufacturing of Sitagliptin, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1][2]

Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, Sitagliptin enhances the levels of active incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][5][6]

This guide will provide a detailed exploration of the synthesis and chemical properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. While specific biological activity data for this intermediate is not extensively reported in peer-reviewed literature, we will provide the established protocols for evaluating the biological activity of DPP-4 inhibitors, the class of compounds to which the final product, Sitagliptin, belongs.

Figure 1: Chemical Structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

G compound label (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Caption: Chemical structure of the topic compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for process optimization and quality control. The key properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide are summarized in Table 1.

PropertyValueSource
CAS Number 849832-73-1[7]
Molecular Formula C₆H₉F₃N₄O[7]
Molecular Weight 210.16 g/mol [7]
Appearance Solid powder[8]
Melting Point 141 °C (decomposition)[9]
Storage Temperature 2-8°C, protected from light[9]
Solubility Soluble in methanol and acetonitrile[1]
InChI Key RKIDLJBEMIARHI-UHFFFAOYSA-N[10]

Synthesis Protocol

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a critical step in the overall synthesis of Sitagliptin. The following protocol is adapted from a patented method and provides a reproducible procedure for laboratory-scale synthesis.[1]

Synthesis of Trifluoroacetic Hydrazide

This initial step forms the hydrazide moiety required for the subsequent cyclization reaction.

Materials:

  • Hydrazine hydrate

  • Ethyl trifluoroacetate

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve hydrazine hydrate (1 equivalent) in acetonitrile.

  • Cool the solution to 10-15°C.

  • Slowly add ethyl trifluoroacetate (1 equivalent) to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at 10-15°C for 1.5 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the resulting solution of trifluoroacetic hydrazide in acetonitrile is used directly in the next step.

Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

This step involves the cyclization of the trifluoroacetic hydrazide with a suitable precursor to form the piperazine ring. A common route involves the reaction with a protected form of 2-chloroacetaldehyde and ethylenediamine, which is not explicitly detailed in the provided patent for this specific intermediate. However, an alternative patented approach for a similar intermediate provides a more direct route.[1]

G hydrazine Hydrazine hydrate hydrazide Trifluoroacetic hydrazide hydrazine->hydrazide Acetonitrile, 10-15°C etfa Ethyl trifluoroacetate etfa->hydrazide target (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide hydrazide->target Cyclization precursor Piperazine precursor precursor->target

Caption: Simplified workflow for the synthesis of the target compound.

A more detailed, analogous synthesis from a related patent for a similar intermediate is as follows:

Materials:

  • 2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

  • Ethylenediamine

  • Methanol

Procedure:

  • In a reaction vessel, dissolve 2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (1 equivalent) in methanol.

  • Add ethylenediamine (3 equivalents) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., -10 to 50°C) for a specified time (e.g., 1-30 minutes).

  • Cool the reaction mixture to induce crystallization.

  • Collect the precipitated white solid by filtration to obtain (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

It is crucial for researchers to consult the original patent literature for precise stoichiometry, reaction conditions, and safety precautions.

Biological Context: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a precursor to Sitagliptin, a potent and selective DPP-4 inhibitor.[1] Understanding the mechanism of DPP-4 inhibition is key to appreciating the significance of this chemical scaffold.

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that is widely expressed throughout the body.[11] It plays a crucial role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from active GLP-1 and GIP, DPP-4 renders them inactive, thereby diminishing their insulinotropic effects.[12]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, such as Sitagliptin, bind to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[5][6] The result is improved glycemic control in patients with type 2 diabetes.

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor food Food Intake gut Gut food->gut incretins Active Incretins (GLP-1, GIP) gut->incretins pancreas Pancreas incretins->pancreas dpp4 DPP-4 Enzyme incretins->dpp4 Degradation insulin Insulin Secretion pancreas->insulin inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) dpp4_inhibited DPP-4 Enzyme (Inhibited) dpp4_inhibitor->dpp4_inhibited Inhibition increased_incretins Increased Active Incretins enhanced_insulin Enhanced Insulin Secretion increased_incretins->enhanced_insulin

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Experimental Protocols for Biological Evaluation

While (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is primarily a synthetic intermediate, the following protocols are standard for evaluating the biological activity of DPP-4 inhibitors derived from it, such as Sitagliptin.

In Vitro DPP-4 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compound, assay buffer, and human recombinant DPP-4 enzyme.

  • Include wells for a positive control (Sitagliptin), a negative control (no inhibitor), and a blank (no enzyme).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Calculate the IC₅₀ value by fitting the dose-response curve to a suitable model.

Cell-Based DPP-4 Inhibition Assay

This assay assesses the ability of a compound to inhibit DPP-4 activity in a cellular context.

Materials:

  • A cell line with high DPP-4 expression (e.g., Caco-2 or HepG2 cells)

  • Cell culture medium and reagents

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • Test compound and positive control

  • 96-well clear-bottom black microplate

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or controls.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

  • Add the DPP-4 substrate to each well.

  • Measure the fluorescence in a kinetic or endpoint mode.

  • Calculate the percent inhibition and IC₅₀ value as described for the enzymatic assay.

In Vivo Evaluation in a Murine Model of Type 2 Diabetes

Animal models are essential for evaluating the in vivo efficacy of DPP-4 inhibitors.

Animal Model:

  • High-fat diet-fed and low-dose streptozotocin-treated mice are a common model that mimics insulin resistance and impaired insulin secretion.

Procedure:

  • Induce diabetes in the mice as per the established protocol.

  • Administer the test compound or vehicle control orally to the diabetic mice daily for a specified period (e.g., 4-10 weeks).

  • Monitor blood glucose levels and body weight regularly.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glycemic control.

  • Collect blood samples to measure plasma insulin, active GLP-1, and DPP-4 activity.

  • Harvest pancreata for histological analysis of β-cell mass and islet morphology.

G start Test Compound in_vitro In Vitro Assays start->in_vitro enzymatic DPP-4 Enzymatic Assay in_vitro->enzymatic cell_based Cell-Based Assay in_vitro->cell_based in_vivo In Vivo Studies in_vitro->in_vivo Promising Results animal_model Diabetic Animal Model in_vivo->animal_model clinical_candidate Clinical Candidate in_vivo->clinical_candidate Positive Data pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Assessment (e.g., OGTT) animal_model->efficacy

Caption: General workflow for the preclinical evaluation of a DPP-4 inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for trifluoroacetyl hydrazides as DPP-4 inhibitors is not extensively published, general SAR principles for DPP-4 inhibitors can be applied to understand the importance of the structural features of Sitagliptin, the final product derived from our topic intermediate.

  • Piperazine Ring: The piperazine moiety is a common scaffold in many DPP-4 inhibitors, providing a rigid framework for the presentation of other functional groups and often contributing to favorable pharmacokinetic properties.[11]

  • Trifluoromethyl Group: The trifluoromethyl group on the triazolopiperazine ring of Sitagliptin is crucial for its high potency and metabolic stability.[1]

  • β-Amino Acid Moiety: The β-amino acid side chain of Sitagliptin is a key pharmacophoric element that interacts with the active site of the DPP-4 enzyme.[12]

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide provides a versatile platform for the introduction of these critical pharmacophoric elements, highlighting its strategic importance in the drug discovery and development process.

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a testament to the principle that the journey of a drug from the laboratory to the clinic is built upon a foundation of well-characterized and efficiently synthesized intermediates. While it may not be the final actor on the pharmacological stage, its role in the synthesis of Sitagliptin is indispensable. This technical guide has provided a detailed overview of its synthesis, properties, and the rich biological context of DPP-4 inhibition. The provided experimental protocols offer a robust framework for researchers engaged in the discovery and development of novel DPP-4 inhibitors for the treatment of type 2 diabetes and other metabolic disorders.

References

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug development.[] Characterized by a piperazine ring linked to a trifluoroacetohydrazide moiety, this molecule has emerged as a noteworthy subject of investigation, primarily for its role as a potent enzyme inhibitor.[2] Its unique structural features, particularly the presence of a trifluoromethyl group, are strategically designed to enhance metabolic stability and biological activity, making it a valuable scaffold in pharmaceutical research.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed methodology for its synthesis, insights into its biological mechanism of action, and essential data for its handling and application in a research setting.

Physicochemical and Structural Characteristics

The identity and properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide are defined by its specific molecular structure. The trifluoromethyl group imparts strong electron-withdrawing properties, influencing the molecule's reactivity and binding affinity, while the piperazine nucleus is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates.[2][3][4]

A summary of its key quantitative and qualitative properties is presented below.

PropertyValueSource(s)
Molecular Weight 210.16 g/mol [2][5][6][7]
Molecular Formula C₆H₉F₃N₄O[2][5][6]
CAS Number 763105-70-0, 849832-73-1[2][5][6][8]
IUPAC Name 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide[2][8]
SMILES C1CN=C(CN1)NNC(=O)C(F)(F)F[2]
Exact Mass 210.07284541 Da[6][7]
Melting Point 141 °C (decomposition)[6]
XLogP3 -0.5[6][7]
Hydrogen Bond Donors 3[6][7]
Hydrogen Bond Acceptors 6[6][7]
Storage Temperature 2-8°C, protect from light, keep sealed in dry conditions[6][8][9]
Physical Form Solid[8]

Synthesis and Purification Workflow

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the reaction of a trifluoroacetylated hydrazine precursor with a piperazine derivative.

Causality in Experimental Design

The choice of reagents and conditions is critical. Trifluoroacetic acid derivatives are used to introduce the essential trifluoromethyl moiety.[2] Piperazine provides the core heterocyclic structure. The reaction temperature is typically maintained between 0°C and 50°C; lower temperatures are often used initially to control the exothermic nature of the reaction, while gentle heating can be applied to drive the reaction to completion.[2] The selection of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), is based on its ability to dissolve the reactants and facilitate the reaction while minimizing side products.[2] Post-synthesis, purification via chromatography or crystallization is imperative to remove unreacted starting materials and by-products, ensuring the final compound is suitable for biological assays.[2]

Representative Synthesis Protocol

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

Materials:

  • Trifluoroacetohydrazide

  • Piperazine-2-one

  • Methanol (Anhydrous)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine-2-one (1.0 eq) in anhydrous methanol.

  • Addition of Base: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 eq) dropwise to the solution. The base is crucial for deprotonating the piperazine derivative and facilitating the subsequent nucleophilic attack.

  • Addition of Hydrazide: In a separate flask, dissolve 2,2,2-trifluoroacetohydrazide (1.05 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Resuspend the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The aqueous washes remove unreacted acids and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 Trifluoroacetohydrazide P1 Step 1: Dissolution & Cooling to 0°C R1->P1 R2 Piperazine-2-one R2->P1 R3 Methanol (Solvent) Triethylamine (Base) R3->P1 P2 Step 2: Condensation Reaction (Stir at RT, 12-18h) P1->P2 P3 Step 3: Solvent Removal & Aqueous Workup P2->P3 P4 Step 4: Purification (Column Chromatography) P3->P4 FP (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide P4->FP

Caption: Synthesis workflow for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Biological Activity and Therapeutic Potential

The primary pharmacological relevance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its function as an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[2]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that plays a critical role in glucose metabolism by deactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.

By inhibiting DPP-4, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide prevents the breakdown of incretins.[2] This leads to elevated levels of active GLP-1 and GIP in the bloodstream, which in turn enhances insulin secretion and improves overall glycemic control.[2] This mechanism of action is the foundation for the therapeutic use of DPP-4 inhibitors in the management of type 2 diabetes.[2] The interaction between the compound and the enzyme involves the formation of a stable complex that blocks the enzyme's active site.[2]

Role in Drug Discovery

This compound serves as a valuable lead molecule in the development of new antidiabetic agents.[2] Its applications extend beyond this, as it can be used as a versatile building block in synthetic chemistry for creating more complex organic molecules.[2][3] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including central nervous system disorders and infectious diseases.[4][10] Researchers can leverage the unique properties of this molecule to explore new therapeutic avenues in pharmaceutical research.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C.[6][8][9]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data, the compound is classified with GHS05 (Corrosion) and the signal word "Danger," indicating it can cause severe skin burns and eye damage (H314).[8]

  • Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes. In case of contact, follow appropriate first-aid measures. Recommended precautionary statements include P280 (wear protective gear) and P305+P351+P338 (in case of eye contact, rinse cautiously with water for several minutes).[8]

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized chemical entity with a precise molecular weight of 210.16 g/mol and a well-defined role as a DPP-4 inhibitor.[2][5][7] Its synthesis, while requiring careful control, yields a compound with significant potential for antidiabetic drug discovery.[2] The strategic inclusion of a trifluoromethyl group and a piperazine ring provides a robust foundation for its biological activity and favorable drug-like properties.[2][3] This technical guide provides the foundational knowledge necessary for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Key Synthetic Precursor to the DPP-4 Inhibitor Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a critical heterocyclic intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes. This document delves into the compound's chemical identity, synthesis, and its pivotal role in the broader context of antidiabetic drug development. While this molecule is primarily recognized as a synthetic intermediate rather than an active pharmaceutical ingredient (API), understanding its properties and synthesis is paramount for researchers and professionals in pharmaceutical development and manufacturing. This guide consolidates available information from patent literature and chemical databases to provide a detailed technical resource.

Introduction and Nomenclature

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound whose significance is intrinsically linked to the production of Sitagliptin.[1] Its molecular structure incorporates a trifluoroacetyl group, a hydrazide linkage, and a piperazine ring with a specific (Z)-ylidene configuration, features that are essential for its subsequent transformation into the final drug substance.[2]

The nomenclature for this compound can be varied across different sources. While the title reflects a common representation, the authoritative IUPAC name is 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide .[2] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.

Table 1: Compound Identification

IdentifierValue
Primary IUPAC Name 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide[2]
Common Name (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Synonyms Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide; N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide[2]
CAS Numbers 849832-73-1 (Current), 763105-70-0 (Deleted/Replaced)
Molecular Formula C₆H₉F₃N₄O[2]
Molecular Weight 210.16 g/mol [2]
Canonical SMILES C1CN=C(CN1)NNC(=O)C(F)(F)F[2]

The Role in Diabetes Drug Development: A Precursor to a DPP-4 Inhibitor

The primary application and significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lie in its role as a key intermediate in the synthesis of Sitagliptin.[3] Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1]

The DPP-4 Signaling Pathway and Therapeutic Rationale

The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, Sitagliptin increases the circulating levels of active incretins, thereby enhancing glycemic control in patients with type 2 diabetes.[2] The synthesis of a stable and effective DPP-4 inhibitor like Sitagliptin is a cornerstone of modern diabetes therapy, and our subject compound is a foundational building block in this process.

Figure 1: Mechanism of DPP-4 Inhibition.

Synthesis and Chemical Properties

Synthetic Pathway from 1,3,4-Oxadiazole Precursor

A documented method involves the reaction of 5-trifluoromethyl-2-chloromethyl-1,3,4-oxadiazole with ethylenediamine. This process leads to the formation of the six-membered heterocyclic ring of our target compound through a dehydration and cyclization mechanism.

Figure 2: Patented Synthesis Route.

Experimental Protocol (Conceptual)

Based on the patent literature, a conceptual laboratory-scale protocol can be outlined. Note: This is an illustrative procedure and requires optimization and validation.

  • Reagent Preparation: Prepare a methanolic solution of ethylenediamine and a separate methanolic solution of 5-trifluoromethyl-2-chloromethyl-1,3,4-oxadiazole.

  • Reaction: In a suitable reaction vessel equipped with stirring and temperature control, combine the two solutions. The reaction is typically conducted at a controlled temperature, for instance, between -10°C and 30°C.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization and Isolation: Upon completion, the reaction mixture is cooled to induce crystallization of the product.

  • Purification: The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol), and dried under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization.

Physicochemical Properties

The compound is typically a white solid with a melting point of approximately 141°C (with decomposition).[4] It is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.

Table 2: Predicted Physicochemical Properties

PropertyValue
Melting Point 141 °C (decomposes)[4]
pKa 6.53 ± 0.20[4]
LogP 0.21970[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 6[4]
Storage Temperature 2-8°C, protected from light[4]

Analytical Characterization

Due to the compound's status as an intermediate, comprehensive public data on its analytical characterization is scarce. For researchers synthesizing or utilizing this compound, a full suite of analytical techniques would be required for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion and Future Perspectives

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of significant industrial importance, serving as a linchpin in the synthesis of the widely-used antidiabetic drug, Sitagliptin. While it is not an active therapeutic agent itself, the efficiency of its synthesis and the purity of the final product directly impact the quality and cost-effectiveness of Sitagliptin production.

For researchers in the field of medicinal chemistry and drug development, the study of such intermediates provides valuable insights into the strategic design and practical execution of complex synthetic routes for APIs. Further research into optimizing the synthesis of this intermediate, potentially through greener chemical methods or more efficient catalytic processes, remains a relevant area of investigation for pharmaceutical process chemistry.

References

  • PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. National Center for Biotechnology Information. Available from: [Link].

  • LookChem. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Available from: [Link].

  • CAS Common Chemistry. 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide. American Chemical Society. Available from: [Link].

  • Venkatasai Life Sciences. Sitagliptin FP Impurity D. Available from: [Link].

  • Pharmaffiliates. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Available from: [Link].

  • Veeprho. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | CAS 763105-70-0. Available from: [Link].

Sources

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide SMILES notation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

A Comprehensive Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract and Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it features a piperazine ring linked to a trifluoroacetohydrazide moiety, a combination that imparts unique chemical and biological properties.[1] The presence of the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

This molecule is primarily recognized for its role as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme critical to glucose homeostasis.[1] As such, it represents a promising scaffold for the development of novel antidiabetic agents.[1] This guide provides a detailed technical overview of its chemical identity, physicochemical properties, a representative synthetic route, its mechanism of action as a DPP-4 inhibitor, and essential handling protocols for laboratory use.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's structure and properties is fundamental for its application in research and development.

Structure and Identifiers

The compound's stereochemistry is specified by the (Z)-configuration at the C=N double bond, which is crucial for its defined biological activity.[1]

IdentifierValue
IUPAC Name 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide[1][3]
Canonical SMILES C1CN=C(CN1)NNC(=O)C(F)(F)F[1][3][]
CAS Number 849832-73-1[3][5]
Molecular Formula C₆H₉F₃N₄O[1][5]
Molecular Weight 210.16 g/mol [1][5]
Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties, which are critical for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Melting Point 141 °C (decomposes)[5]
XLogP3 -0.5[3][5]
Hydrogen Bond Donors 3[3][5]
Hydrogen Bond Acceptors 6[3][5]
Rotatable Bond Count 2[3][5]
Topological Polar Surface Area (PSA) 65.5 Ų[3][5]
pKa 6.53 ± 0.20 (Predicted)[5]
Density 1.60 ± 0.1 g/cm³ (Predicted)[5]
Storage Temperature 2-8°C (Protect from light)[5][6]

Synthesis and Purification

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide typically involves a condensation reaction between a suitable piperazine precursor and a trifluoroacetylating agent.

Synthetic Strategy

The core of the synthesis is the formation of the hydrazone linkage. A common approach involves the reaction of trifluoroacetic acid hydrazide with a piperazine-2-one or a related precursor. The choice of solvent and temperature is critical to control the reaction rate and maximize the yield of the desired (Z)-isomer.[1] Solvents like methanol or dimethyl sulfoxide (DMSO) are often employed due to their ability to dissolve the polar reactants.[1]

Representative Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products R1 Piperazine Precursor Reaction Condensation Reaction (Solvent: Methanol/DMSO) (Temp: 0-50°C) R1->Reaction R2 Trifluoroacetic Acid Hydrazide R2->Reaction Crude Crude Product Reaction->Crude Yields Purification Purification (Crystallization or Chromatography) Final (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide Purification->Final Yields Pure Crude->Purification Requires

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on standard organic synthesis principles for this class of compounds.[1][7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the piperazine precursor (1.0 eq) in an appropriate solvent such as methanol.

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. This is crucial to manage any exothermic reaction upon reagent addition. Add trifluoroacetic acid hydrazide (1.1 eq) portion-wise while stirring.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate the pure compound.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry).

Mechanism of Action and Therapeutic Potential

The primary therapeutic interest in this compound stems from its activity as a DPP-4 inhibitor.

Role as a DPP-4 Inhibitor

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide prevents the breakdown of incretins.[1] This leads to higher circulating levels of active GLP-1 and GIP, resulting in enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control, making it a promising candidate for treating type 2 diabetes.[1]

DPP-4 Inhibition Pathway

The diagram below illustrates the biochemical pathway affected by the compound.

DPP4_Inhibition Compound (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits Incretins_Inactive Inactive Incretins DPP4->Incretins_Inactive Deactivates Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 Substrate for Pancreas Pancreatic Islets Incretins_Active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of DPP-4 inhibition for glycemic control.

Handling, Storage, and Safety

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314). Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: For maximum stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[5][6]

  • Transport: Cold-chain transportation may be required to maintain compound integrity during shipping.[6]

Conclusion and Future Directions

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule with a well-defined structure and significant potential as a DPP-4 inhibitor. Its synthesis is achievable through established organic chemistry methods, and its mechanism of action is well-aligned with current strategies for the management of type 2 diabetes. The trifluoromethyl group contributes favorably to its drug-like properties, enhancing stability and biological activity.[1]

Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety studies.[1] Further investigation into its binding kinetics with the DPP-4 enzyme and exploration of its potential in other therapeutic areas where DPP-4 modulation is relevant could open new avenues for this promising compound.[1][8]

References

  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

  • PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

Sources

A Spectroscopic Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a molecule of interest in pharmaceutical research and drug development, notably as a potential impurity or intermediate in the synthesis of compounds like Sitagliptin.[1][2] In the absence of publicly available, experimentally-derived spectra, this document serves as a predictive guide for researchers, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent functional groups—the trifluoroacetyl moiety, the hydrazone linkage, and the piperazine ring—we will construct a detailed, predicted spectral profile. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction and Molecular Structure

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS No. 849832-73-1) possesses a molecular formula of C₆H₉F₃N₄O and a molecular weight of 210.16 g/mol .[3][4] Its structure is characterized by a trifluoroacetyl group attached to a hydrazone, which is in a Z-configuration, and is further linked to a piperazine ring. The molecule's functionality suggests its potential role as a building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification and for ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the N-H protons. The presence of the trifluoromethyl group will likely influence the chemical shifts of nearby protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Justification
N-H (Amide)10.0 - 11.0Broad Singlet-The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects and exchange.
N-H (Piperazine)3.0 - 4.0Broad Singlet-The secondary amine proton in the piperazine ring will likely be a broad signal and its position can be concentration and solvent dependent.
H-3 (Piperazine, -CH₂-N=C)3.5 - 3.8Triplet5-7This methylene group is adjacent to the C=N double bond and a nitrogen atom, leading to a downfield shift.
H-5, H-6 (Piperazine, -CH₂-CH₂-NH)2.8 - 3.2Multiplet-These methylene groups of the piperazine ring are in a more typical aliphatic amine environment.
H-4 (Piperazine, -CH=C)7.5 - 8.0Singlet-The vinylic proton of the hydrazone is expected to be significantly deshielded.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The strong electron-withdrawing effect of the fluorine atoms will have a pronounced effect on the chemical shifts of the carbonyl and trifluoromethyl carbons.

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (in ¹³C-{¹H} NMR) ¹J(C-F) Coupling (Hz) Justification
C=O (Amide)155 - 160Quartet35-40The carbonyl carbon is adjacent to the trifluoromethyl group, causing a downfield shift and coupling to the three fluorine atoms.
CF₃115 - 120Quartet280-290The trifluoromethyl carbon will appear as a strong quartet with a large one-bond C-F coupling constant.
C=N (Hydrazone)140 - 150Singlet-The imine carbon of the hydrazone is typically found in this region.
C-3 (Piperazine)40 - 45Singlet-Methylene carbon adjacent to the imine and a nitrogen atom.
C-5, C-6 (Piperazine)45 - 50Singlet-Methylene carbons of the piperazine ring.
Experimental Considerations for NMR
  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be suitable solvents. DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate, leading to sharper signals.

  • 2D NMR Techniques: To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is recommended.

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks within the piperazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

G

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (Amide & Amine)3200 - 3400Medium, BroadStretching
C-H (Aliphatic)2850 - 2960MediumStretching
C=O (Amide)1680 - 1720StrongStretching
C=N (Hydrazone)1620 - 1660MediumStretching
N-H1550 - 1650MediumBending
C-F1100 - 1300StrongStretching

The presence of a strong absorption band in the 1680-1720 cm⁻¹ region would be indicative of the trifluoroacetyl group's carbonyl stretch. The C=N stretch of the hydrazone is also a key diagnostic peak. The broadness of the N-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, the molecule is expected to produce a molecular ion peak ([M]⁺) at m/z 210. The fragmentation pattern will likely be dominated by cleavages at the weaker bonds, such as the N-N bond and bonds adjacent to the carbonyl group and the piperazine ring.

m/z Proposed Fragment Fragmentation Pathway
210[C₆H₉F₃N₄O]⁺Molecular Ion
113[C₄H₇N₂]⁺Cleavage of the N-N bond, loss of CF₃CONH₂
97[CF₃CO]⁺Alpha-cleavage adjacent to the carbonyl group
84[C₄H₈N₂]⁺Fragmentation of the piperazine ring
69[CF₃]⁺Loss of the trifluoromethyl radical

G M Molecular Ion (m/z 210) F1 Fragment (m/z 113) M->F1 N-N Cleavage F2 Fragment (m/z 97) M->F2 α-Cleavage F3 Fragment (m/z 84) M->F3 Piperazine Ring Fragmentation F4 Fragment (m/z 69) F2->F4 -CO

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry is indispensable. The expected exact mass of the protonated molecule [M+H]⁺ is 211.0801, and for the sodium adduct [M+Na]⁺ is 233.0620.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. The presented NMR, IR, and MS data are based on the established principles of spectroscopy and analysis of analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification, purity assessment, and quality control of this compound. The experimental protocols and data interpretation frameworks described herein represent a self-validating system for the characterization of this and structurally related molecules.

References

  • LookChem. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. (n.d.). Retrieved from [Link]

  • Yılmaz, F., & Yüksek, H. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 439-448.
  • NIST. Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. 2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. (n.d.). Retrieved from [Link]

  • NIST. 2,5-Piperazinedione. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major impediment in drug development, often leading to erratic absorption and suboptimal clinical outcomes.[1] This guide provides a comprehensive technical overview of the methodologies and critical factors involved in determining the solubility profile of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a dipeptidyl peptidase-4 (DPP-4) inhibitor with potential applications in diabetes management.[2] Given its chemical structure, featuring a piperazine moiety and a hydrazide linkage, this compound is expected to exhibit pH-dependent solubility.[3][4] This document outlines detailed protocols for both kinetic and thermodynamic solubility assays, discusses the anticipated impact of physicochemical parameters, and provides a framework for the systematic characterization of this promising drug candidate.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, aqueous solubility is a cornerstone for oral drug delivery, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[5][6] Insufficient solubility can lead to low bioavailability, high inter-subject variability, and ultimately, therapeutic failure.[1] Therefore, a thorough understanding of a compound's solubility profile at the earliest stages of development is not just beneficial but essential for informed decision-making and mitigating late-stage attrition.[7][8]

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of interest due to its inhibitory action on DPP-4, an enzyme implicated in glucose metabolism.[2] Its structure, however, presents a classic case for careful solubility assessment. The presence of the basic piperazine ring suggests that its solubility will be significantly influenced by the pH of the surrounding medium.[9][10] This guide is designed to provide drug development professionals with the scientific rationale and practical methodologies to comprehensively characterize the solubility of this compound.

Physicochemical Properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

A foundational understanding of the molecule's intrinsic properties is crucial for designing relevant solubility studies and interpreting the resulting data.

PropertyValueSource
Molecular Formula C6H9F3N4O[2][11]
Molecular Weight 210.16 g/mol [2][11][12]
CAS Number 849832-73-1[11][12]
Predicted pKa 6.53 ± 0.20[11]
Predicted XLogP3 -0.5[11][12]
Hydrogen Bond Donors 3[11][12]
Hydrogen Bond Acceptors 6[11][12]
Physical Form Solid[13]
Storage 2-8°C, protected from light, sealed in dry conditions[11][13]

The predicted pKa of ~6.53 is of particular importance.[11] This value indicates that the compound is a weak base, and its degree of ionization will change significantly across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8). This pH-dependent ionization is a key factor governing its solubility.[3][4]

Experimental Determination of Solubility: A Dual Approach

A comprehensive solubility assessment involves two distinct but complementary types of assays: kinetic and thermodynamic.[5][7][14]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock is diluted into an aqueous buffer.[15][16][17] This method is rapid and well-suited for screening large numbers of compounds in early discovery to flag potential solubility liabilities.[5]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO dispense_stock Dispense Stock into 96-well Plate prep_stock->dispense_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) add_buffer Add Aqueous Buffer & Mix prep_buffer->add_buffer dispense_stock->add_buffer incubate Incubate (e.g., 1-2 hours at 25°C) add_buffer->incubate nephelometry Nephelometry (Light Scattering) incubate->nephelometry Direct Measurement uv_spec UV-Vis Spectroscopy (after filtration) incubate->uv_spec Filtration Step lc_ms LC-MS/MS (after filtration) incubate->lc_ms Filtration Step G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis weigh_solid Weigh Excess Solid Compound add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) weigh_solid->add_buffer incubate Incubate with Agitation (e.g., 24-48 hours at 25°C) add_buffer->incubate separate Separate Solid and Supernatant (Filter/Centrifuge) incubate->separate quantify Quantify Concentration in Supernatant (HPLC-UV, LC-MS/MS) separate->quantify

Caption: High-level workflow for thermodynamic solubility assays.

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (e.g., 1 mg) to a glass vial. [18]2. Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer. [18]3. Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached. [14][18]4. Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration. [14][19]6. pH Measurement: For ionizable compounds, it is crucial to measure the final pH of the saturated solution, as this is the pH at which the solubility value is valid. [20]

Key Factors Influencing the Solubility Profile

The solubility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is not a single value but a profile that depends on several interconnected factors.

Logical Relationship of Factors Affecting Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors pKa pKa (~6.53) pH pH of Medium pKa->pH Solubility Aqueous Solubility pKa->Solubility LogP LogP (-0.5) Solvent Co-solvents / Buffers LogP->Solubility Crystal Crystal Lattice Energy Crystal->Solubility pH->Solubility pH->Solubility Temp Temperature Temp->Solubility Solvent->Solubility

Caption: Interplay of intrinsic and extrinsic factors on solubility.

The Dominant Effect of pH

For an ionizable compound like this, pH is the most critical factor. [4][20]The piperazine moiety contains basic nitrogen atoms. [21]At pH values below its pKa, the compound will be protonated, forming a more soluble cationic species. Conversely, at pH values above the pKa, the neutral, less soluble form will predominate.

The relationship between pH, pKa, and solubility (S) for a weak base can be described by the Henderson-Hasselbalch equation: [4][22] S_total = S_0 (1 + 10^(pKa - pH))

Where S_0 is the intrinsic solubility of the neutral form.

A pH-solubility profile should be generated by performing thermodynamic solubility measurements across a range of pH values (e.g., pH 2 to 10). This will reveal the pH of maximum and minimum solubility, which is invaluable for predicting its behavior in the GI tract and for developing oral formulations. [6]

Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. [23][24]It is advisable to determine solubility at both ambient temperature (25°C) and physiological temperature (37°C) to understand any potential impact of this variable.

Co-solvents and Formulation Excipients

In cases of low intrinsic solubility, formulation strategies often employ co-solvents (e.g., ethanol, propylene glycol) or other excipients like surfactants and cyclodextrins to enhance solubility. [1][9]The solubility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide should be assessed in various pharmaceutically acceptable co-solvent systems to inform formulation development.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical pH-Solubility Profile for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide at 37°C

Buffer pH (Initial)Final pH of Saturated SolutionThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
2.02.1>1000>4758
4.54.68504044
6.56.5120571
7.47.445214
9.08.925119

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: The data in the hypothetical table illustrate the expected trend for a weak base. The solubility is high at low pH, where the compound is fully ionized, and decreases significantly as the pH approaches and surpasses the pKa, where the less soluble neutral form dominates. A solubility goal for many oral drug candidates is >60 µg/mL. [25]Based on this hypothetical data, the compound might exhibit solubility-limited absorption in the neutral pH environment of the lower intestine.

Conclusion and Forward Look

A comprehensive understanding of the solubility profile of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides the strategic framework and detailed experimental protocols necessary to build this critical dataset. By systematically evaluating both kinetic and thermodynamic solubility and thoroughly investigating the impact of pH, researchers can proactively address potential biopharmaceutical challenges. The insights gained will guide crucial decisions in lead optimization, formulation design, and the overall progression of this promising DPP-4 inhibitor towards the clinic.

References

  • Smolecule. (2023, August 15). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BioDuro. ADME Solubility Assay.
  • LookChem. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Solubility of Things. Piperazine.
  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Domainex. Thermodynamic Solubility Assay.
  • Benchchem. Overcoming Solubility Issues with Piperazine Derivatives.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Sigma-Aldrich. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • Bergström, C. A. S., et al. (2014). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 31(11), 3147-3160.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • University of Palestine. Exp. 11 The influence of pH on solubility in water.
  • ACS Publications. (2018). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 15(11), 5155-5166.
  • PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(8), 1756-1761.
  • PubMed. (2010). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 5(9), 833-844.
  • Semantic Scholar. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Medicinal Chemistry, 8(10), 1165-1183.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3529-3545.
  • PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide.
  • Pharmaffiliates. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • ChemicalBook. Piperazine compounds.
  • ResearchGate. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Crystal Growth & Design, 21(10), 5573-5586.
  • ResearchGate. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • SINTEF. Solid liquid solubility of piperazine.
  • CLEARSYNTH. (Z)-2,2,2-trifluoro-N-(piperazin-2-ylidene)acetohydrazide.
  • CymitQuimica. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.
  • Solubility of Things. Hydrazine dihydrochloride.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
  • CAS Common Chemistry. 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide.
  • Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility.
  • Anax Laboratories. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • Synblock. 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide.

Sources

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide as a Dipeptidyl Peptidase-IV Inhibitor

Foreword

This document provides a detailed examination of the putative mechanism of action for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. It is important to note that while this specific compound is identified within patent literature as a potential dipeptidyl peptidase-IV (DPP-IV) inhibitor, extensive peer-reviewed research on this exact molecule is not publicly available. Therefore, this guide synthesizes information on the well-established mechanism of DPP-IV inhibitors as a class and proposes a robust framework for the experimental validation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide's activity. This approach is designed for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this and similar chemical entities.

Introduction to Dipeptidyl Peptidase-IV (DPP-IV) as a Therapeutic Target

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types. It plays a critical role in glucose homeostasis through its inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-IV effectively dampens this insulinotropic effect.

The inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. By preventing the degradation of GLP-1 and GIP, DPP-IV inhibitors increase the circulating concentrations of these active hormones, thereby enhancing glucose-dependent insulin release, suppressing glucagon secretion, and ultimately improving glycemic control. The compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide has been identified as a potential member of this therapeutic class.

Proposed Molecular Mechanism of Action

The core hypothesis is that (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide functions as a competitive inhibitor of the DPP-IV enzyme. The proposed mechanism unfolds through the following sequence of molecular events:

  • Enzyme Active Site Binding : The compound is predicted to bind to the active site of the DPP-IV enzyme. The catalytic triad of DPP-IV, consisting of Ser630, Asp708, and His740, is the primary site of interaction for substrate and inhibitor binding.

  • Competitive Inhibition : By occupying the active site, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide would prevent the binding of endogenous substrates like GLP-1 and GIP. This competitive inhibition is likely reversible, allowing for a dynamic regulation of enzyme activity.

  • Preservation of Incretin Hormones : With DPP-IV activity inhibited, the degradation of GLP-1 and GIP is significantly reduced, leading to elevated levels of their active forms in circulation.

  • Downstream Physiological Effects : The increased concentrations of active incretins lead to a cascade of beneficial downstream effects for glycemic control:

    • Enhanced Insulin Secretion : Active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.

    • Suppressed Glucagon Release : GLP-1, in particular, suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

    • Delayed Gastric Emptying : GLP-1 can also slow gastric emptying, contributing to a feeling of satiety and reducing postprandial glucose excursions.

The following diagram illustrates this proposed signaling pathway:

Caption: Proposed mechanism of action for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Experimental Validation Framework

To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from in vitro enzymatic assays to cell-based and in vivo models.

In Vitro Characterization of DPP-IV Inhibition

The initial step is to confirm direct inhibition of the DPP-IV enzyme and to characterize the kinetics of this interaction.

Objective : To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive) of the test compound against purified DPP-IV.

Experimental Protocol :

  • Reagents and Materials :

    • Recombinant human DPP-IV enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well black microplates

    • Fluorescence plate reader

  • IC50 Determination Workflow :

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In each well of the microplate, add the DPP-IV enzyme and the test compound at various concentrations.

    • Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm for AMC).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Kinetic Analysis (Mode of Inhibition) :

    • Perform the enzymatic assay with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities.

    • Generate a Lineweaver-Burk plot (or other suitable kinetic plots like Michaelis-Menten) to visualize the effect of the inhibitor on Vmax and Km.

    • Analyze the plot to determine the mode of inhibition. For competitive inhibition, an increase in Km with no change in Vmax is expected.

The following diagram outlines the experimental workflow for IC50 determination:

IC50_Determination_Workflow start Start prep_compound Prepare Serial Dilution of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide start->prep_compound add_enzyme Add DPP-IV Enzyme and Inhibitor to Microplate Wells prep_compound->add_enzyme incubate Incubate for 15 min at Room Temperature add_enzyme->incubate add_substrate Initiate Reaction with Fluorogenic Substrate (Gly-Pro-AMC) incubate->add_substrate read_fluorescence Monitor Fluorescence Increase (Ex/Em ~360/460 nm) add_substrate->read_fluorescence calculate_rate Calculate Reaction Rates read_fluorescence->calculate_rate plot_data Plot % Inhibition vs. [Inhibitor] calculate_rate->plot_data determine_ic50 Determine IC50 using Four-Parameter Logistic Fit plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of a DPP-IV inhibitor.

Cell-Based Assays for Incretin Stabilization

To confirm that the enzymatic inhibition translates to a functional effect in a biological context, cell-based assays are employed.

Objective : To assess the ability of the test compound to protect endogenous or exogenous GLP-1 from degradation by DPP-IV expressed on the surface of cells.

Experimental Protocol :

  • Cell Culture :

    • Use a cell line that expresses DPP-IV, such as Caco-2 or HEK293 cells transfected with the DPP-IV gene.

    • Culture the cells to confluence in appropriate media.

  • GLP-1 Stabilization Assay :

    • Wash the cells and incubate them in a serum-free medium.

    • Treat the cells with various concentrations of the test compound or a vehicle control.

    • Add a known concentration of active GLP-1 (7-36) to the cell culture.

    • Incubate for a specific time period (e.g., 2 hours).

    • Collect the supernatant.

    • Measure the concentration of active GLP-1 remaining in the supernatant using a specific ELISA kit.

    • An increase in the concentration of active GLP-1 in the presence of the compound indicates successful inhibition of cellular DPP-IV.

In Vivo Pharmacodynamic and Efficacy Studies

The final validation step involves assessing the compound's efficacy in a relevant animal model of type 2 diabetes.

Objective : To evaluate the effect of the test compound on plasma DPP-IV activity, active GLP-1 levels, and glycemic control in a diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).

Experimental Protocol :

  • Animal Model :

    • Use a genetically diabetic or diet-induced obese animal model.

    • Acclimatize the animals and measure baseline glucose levels.

  • Oral Glucose Tolerance Test (OGTT) :

    • Fast the animals overnight.

    • Administer the test compound or vehicle orally.

    • After a set time (e.g., 30-60 minutes), administer a glucose bolus orally.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

    • Measure plasma glucose, insulin, and active GLP-1 concentrations.

    • A reduction in the glucose excursion and an increase in insulin and active GLP-1 levels in the compound-treated group compared to the vehicle group would demonstrate in vivo efficacy.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: In Vitro Inhibition of DPP-IV

Compound IC50 (nM) Mode of Inhibition
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide TBD TBD

| Sitagliptin (Reference) | ~19 | Competitive |

Table 2: In Vivo Efficacy in an OGTT

Treatment Group Glucose AUC (0-120 min) Peak Insulin (ng/mL) Peak Active GLP-1 (pM)
Vehicle TBD TBD TBD

| Test Compound (X mg/kg) | TBD | TBD | TBD |

Conclusion

While (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is not yet extensively characterized in the scientific literature, its chemical structure, as disclosed in patent filings, strongly suggests its classification as a DPP-IV inhibitor. The proposed mechanism of action, centered on the competitive inhibition of DPP-IV and the subsequent enhancement of the incretin pathway, aligns with the established pharmacology of this drug class. The comprehensive experimental framework outlined in this guide provides a clear and scientifically rigorous path for the validation of this hypothesis, from initial enzymatic characterization to in vivo proof of concept. Successful execution of these studies would be essential to fully elucidate the therapeutic potential of this compound.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25. [Link]

  • Feng, J., & Biftu, T. (2011). U.S.

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across diverse therapeutic areas. These are termed "privileged scaffolds" for their proven ability to interact with a wide range of biological targets with high affinity.[1] Among these, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, holds a prominent place.[2] This guide, crafted from the perspective of a Senior Application Scientist, delves into the multifaceted role of the piperazine scaffold in drug discovery, elucidating the physicochemical and structural attributes that underpin its success, exploring its synthetic accessibility, and showcasing its impact across various therapeutic domains.

The prevalence of the piperazine moiety is striking; it is a key structural component in over 100 drugs approved by the U.S. Food and Drug Administration (FDA).[3][4] Its utility stems from a unique combination of properties: the two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[2] Furthermore, the piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable three-dimensional scaffold to orient pharmacophoric groups for optimal target engagement.[1] This inherent versatility has established piperazine as a cornerstone in the design of novel therapeutics.

Physicochemical Properties: The Key to "Drug-Likeness"

The piperazine scaffold's success is deeply rooted in its favorable physicochemical properties, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The two nitrogen atoms are the key players, influencing the molecule's basicity, solubility, and hydrogen bonding capacity.

PropertyValue/DescriptionSignificance in Drug Design
pKa1 ~5.35-5.68Influences the degree of ionization at physiological pH, impacting solubility and cell permeability.
pKa2 ~9.73-9.8The second basic center allows for fine-tuning of physicochemical properties through substitution.
Aqueous Solubility Freely solubleThe ability to be protonated at physiological pH generally imparts good aqueous solubility, which is crucial for oral bioavailability.[6]
clogP ~ -1.50The low lipophilicity of the core scaffold can be readily modulated by the addition of various substituents to achieve the desired balance for membrane permeability and target binding.
Hydrogen Bonding Both nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors.This facilitates interactions with biological targets such as enzymes and receptors, contributing to binding affinity and selectivity.[5]

These properties are not static; the true power of the piperazine scaffold lies in the ability to modulate them through chemical modification at the nitrogen atoms, allowing medicinal chemists to fine-tune a drug candidate's properties for optimal efficacy and safety.[7]

Synthetic Strategies: Accessing Chemical Diversity

The widespread use of the piperazine scaffold is also a testament to its synthetic tractability. A variety of robust and versatile synthetic methods have been developed to construct and functionalize the piperazine ring, enabling the exploration of a vast chemical space. Two of the most common and powerful strategies are reductive amination and the Buchwald-Hartwig amination.

Experimental Protocol 1: Synthesis of N-Substituted Piperazines via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a straightforward method for the N-alkylation of piperazine. This protocol details a typical procedure for the synthesis of a mono-N-alkylated piperazine.

Objective: To synthesize 1-benzylpiperazine from piperazine and benzaldehyde.

Materials:

  • Piperazine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine (2.0 equivalents) and the chosen solvent (DCE or DCM).

  • Aldehyde Addition: Add benzaldehyde (1.0 equivalent) to the stirred suspension of piperazine at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzylpiperazine.

G cluster_0 Reductive Amination Workflow Start Start Reactants Piperazine + Aldehyde/Ketone Solvent DCE or DCM Imine_Formation Iminium Ion Formation Reducing_Agent Add NaBH(OAc)3 Reaction Stir at RT Monitoring Monitor by TLC/LC-MS Workup Aqueous Workup Purification Column Chromatography Product N-Substituted Piperazine

Experimental Protocol 2: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines, including N-arylpiperazines.[8]

Objective: To synthesize 1-(4-tolyl)-4-Boc-piperazine from 4-bromotoluene and 1-Boc-piperazine.

Materials:

  • 4-Bromotoluene

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • An inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents as in Protocol 1.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), the base (1.5 equiv), the palladium source (1-5 mol%), and the ligand (2-10 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Therapeutic Applications: A Scaffold for All Seasons

The versatility of the piperazine scaffold is most evident in the vast array of therapeutic areas where it has found application. From fighting cancer to treating central nervous system disorders and infectious diseases, piperazine-containing drugs have made a significant impact on human health.

Oncology

In oncology, the piperazine moiety is often crucial for improving the solubility and pharmacokinetic properties of kinase inhibitors, enabling them to effectively reach their intracellular targets.[9][10]

Drug Name (Brand Name)Target(s)Mechanism of ActionKey Quantitative Data
Imatinib (Gleevec®)Bcr-Abl, c-KIT, PDGFRCompetitively inhibits the ATP binding site of the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways that lead to cell proliferation and promoting apoptosis in Bcr-Abl-positive cells.[2][11][12]IC₅₀ for Bcr-Abl: ~0.6 µM[13]
Sunitinib (Sutent®)VEGFRs, PDGFRs, c-KIT, FLT3, RETMulti-targeted receptor tyrosine kinase inhibitor that blocks signaling pathways involved in tumor angiogenesis and cell proliferation.IC₅₀ for PDGFR-β and VEGFR2 are 2 nM and 9 nM, respectively.
Olaparib (Lynparza®)PARP1, PARP2, PARP3Inhibits poly (ADP-ribose) polymerase (PARP) enzymes, leading to the accumulation of DNA single-strand breaks that are not efficiently repaired, particularly in cancer cells with BRCA mutations.IC₅₀ for PARP1: 1.9 nM

G

Central Nervous System (CNS) Disorders

The piperazine scaffold is a cornerstone in the development of drugs targeting the CNS, particularly for antipsychotic and antidepressant medications.[14][15] Its ability to interact with dopamine and serotonin receptors is a key feature in many of these drugs.[16]

Drug Name (Brand Name)Target(s)Mechanism of ActionKey Quantitative Data
Aripiprazole (Abilify®)Dopamine D₂, Serotonin 5-HT₁ₐ, 5-HT₂ₐPartial agonist at D₂ and 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" modulates neurotransmission depending on the endogenous dopamine levels.[17][18][19]Kᵢ for D₂: 0.34 nM; Kᵢ for 5-HT₁ₐ: 1.7 nM[17]
Ziprasidone (Geodon®)Dopamine D₂, Serotonin 5-HT₂ₐ, 5-HT₁ₐ, 5-HT₁DAntagonist at D₂ and 5-HT₂ₐ receptors, and an agonist at 5-HT₁ₐ receptors. Also inhibits synaptic reuptake of serotonin and norepinephrine.Kᵢ for D₂: 4.8 nM; Kᵢ for 5-HT₂ₐ: 0.4 nM
Vortioxetine (Trintellix®)SERT, 5-HT₃, 5-HT₇, 5-HT₁D, 5-HT₁B, 5-HT₁ₐInhibits the serotonin transporter (SERT) and acts as an antagonist at 5-HT₃, 5-HT₇, and 5-HT₁D receptors, a partial agonist at 5-HT₁B receptors, and an agonist at 5-HT₁ₐ receptors.Kᵢ for SERT: 1.6 nM
Infectious Diseases

The piperazine moiety is also found in a number of important anti-infective agents, where it can contribute to the drug's spectrum of activity and pharmacokinetic profile.

Drug Name (Brand Name)Target(s)Mechanism of ActionKey Quantitative Data
Ciprofloxacin (Cipro®)DNA gyrase, Topoisomerase IVInhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes necessary to separate bacterial DNA, thereby inhibiting cell division.[20][21]MIC₉₀ for E. coli: ≤0.06 µg/mL
Levofloxacin (Levaquin®)DNA gyrase, Topoisomerase IVThe S-(-)-enantiomer of ofloxacin, it also inhibits bacterial DNA gyrase and topoisomerase IV.MIC₉₀ for S. pneumoniae: 1 µg/mL
Posaconazole (Noxafil®)Lanosterol 14α-demethylaseA broad-spectrum triazole antifungal agent that inhibits the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane.MIC range for Aspergillus fumigatus: ≤0.03-0.5 µg/mL

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The remarkable versatility of the piperazine scaffold is further enhanced by the ability to systematically modify its structure to optimize biological activity. The N1 and N4 positions are particularly amenable to substitution, allowing for the exploration of a wide range of chemical space to improve potency, selectivity, and pharmacokinetic properties.[10][14]

G

For many CNS-active arylpiperazines, the nature of the aryl group at the N1 position is critical for receptor affinity and selectivity.[15] For example, substitution on the aromatic ring can significantly impact binding to dopamine and serotonin receptors. The substituent at the N4 position often consists of a linker and a terminal functional group, which can be modified to fine-tune the drug's ADME properties and target engagement.[22]

Bioisosteres: Evolving Beyond the Classic Scaffold

While the piperazine ring possesses many favorable properties, it can also introduce metabolic liabilities, such as susceptibility to N-dealkylation by cytochrome P450 enzymes.[3] This has led to the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[23] The goal of bioisosteric replacement is to improve the pharmacokinetic profile, reduce toxicity, or enhance potency while retaining the desired biological activity.

ScaffoldpKa1pKa2clogPKey Features and Applications
Piperazine ~9.73~5.35-1.50High aqueous solubility, two points for functionalization.
Homopiperazine ~11.02--0.48Increased conformational flexibility, can alter receptor binding geometry.
2,5-Diazabicyclo[2.2.1]heptane ---0.6Conformationally restricted, can improve selectivity and reduce off-target effects.
2,6-Diazaspiro[3.3]heptane ---0.51Spirocyclic structure introduces 3D complexity, potentially improving metabolic stability and cell permeability.

The substitution of a piperazine ring with a bioisostere can significantly alter a compound's ADME profile. For instance, replacing a piperazine with a more rigid bicyclic diamine can reduce the rate of metabolism and improve oral bioavailability. The choice of a bioisostere is a strategic decision in drug design, aimed at overcoming the limitations of the parent scaffold while preserving its beneficial attributes.

Future Perspectives

The piperazine scaffold has undeniably earned its "privileged" status in drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and proven success in a wide range of therapeutic agents ensures its continued importance in the development of new medicines. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of new and more efficient methods for the synthesis and functionalization of piperazines, particularly C-H functionalization, will continue to expand the accessible chemical space for drug discovery.

  • Constrained Analogs and Bioisosteres: The design and synthesis of conformationally restricted piperazine analogs and novel bioisosteres will be crucial for improving selectivity, potency, and pharmacokinetic profiles.

  • Piperazine in Novel Drug Modalities: The incorporation of the piperazine scaffold into new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), is a promising area of exploration.

As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile and adaptable piperazine scaffold is poised to remain a vital tool in the medicinal chemist's arsenal for years to come.

References

  • Ciprofloxacin and its pharmacokinetic properties. (2024, December 6).
  • Pharmacokinetics of Aripiprazole: Clinical Summary. (2018, November 7). Psychopharmacology Institute. Retrieved from [Link]

  • Bergan, T., Thorsteinsson, S. B., & Solberg, R. (1986). Pharmacokinetics of ciprofloxacin after oral and parenteral administration. Antimicrobial Agents and Chemotherapy, 30(3), 484-488. Retrieved from [Link]

  • Aripiprazole. (n.d.). ClinPGx. Retrieved from [Link]

  • Hard, M. L., Mills, R. J., & Sadler, B. M. (2017). Pharmacokinetic Profile of a 2-Month Dose Regimen of Aripiprazole Lauroxil: A Phase I Study and a Population Pharmacokinetic Model. Clinical Drug Investigation, 37(8), 765-775. Retrieved from [Link]

  • Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894. Retrieved from [Link]

  • Preet, A. (2021). Ciprofloxacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Hard, M. L., Mills, R. J., & Sadler, B. M. (2017). Pharmacokinetic Profile of a 2-Month Dose Regimen of Aripiprazole Lauroxil: A Phase I Study and a Population Pharmacokinetic Model. Clinical Drug Investigation, 37(8), 765-775. Retrieved from [Link]

  • Barza, M., & Lynch, E. (1998). Pharmacokinetics of ciprofloxacin in the human eye: a clinical study and population pharmacokinetic analysis. Antimicrobial Agents and Chemotherapy, 42(9), 2322-2327. Retrieved from [Link]

  • Gieschke, R., & Workman, P. (2005). Clinical pharmacokinetics of imatinib mesylate. In Vivo, 19(1), 131-146. Retrieved from [Link]

  • Nasrallah, H. A. (2017). Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia. Journal of Clinical Psychiatry, 78(7), 869-877. Retrieved from [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). The Psychopharmacology Academy. Retrieved from [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Peng, B., Hayes, M., & Resta, D. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of Clinical Oncology, 22(5), 935-942. Retrieved from [Link]

  • Eechoute, K., Fransson, M. N., & Reyners, A. K. (2012). Population pharmacokinetics of imatinib and the role of α1-acid glycoprotein. British Journal of Clinical Pharmacology, 74(2), 324-335. Retrieved from [Link]

  • Mokrosz, M. J., Paluchowska, M. H., & Charakchieva-Minol, S. (1997). Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1)-adrenoreceptor affinity. Archiv der Pharmazie, 330(6), 177-180. Retrieved from [Link]

  • Mokrosz, J. L., & Duszyńska, B. (1992). Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor. Polish Journal of Pharmacology and Pharmacy, 44(1), 87-97. Retrieved from [Link]

  • Ciano, A., Butini, S., & Guarino, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1256. Retrieved from [Link]

  • Ghaemmaghami, M., & May, B. C. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(4), 433-437. Retrieved from [Link]

  • Fava, C. (2010). Imatinib in Chronic Myeloid Leukemia: an Overview. HemaSphere, 4(2), e363. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 983-1002. Retrieved from [Link]

  • Aripiprazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Drlica, K., Malik, M., & Kerns, R. J. (2008). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 52(1), 1-8. Retrieved from [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology, 15(8), 1192-1207. Retrieved from [Link]

  • What is the mechanism of action of Imatinib (Gleevec)?. (2025, April 9). Dr.Oracle. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Retrieved from [Link]

  • Hiasa, H., & Shea, M. E. (2001). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 45(10), 2755-2764. Retrieved from [Link]

  • Musacchio, T., & Vono, M. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8876. Retrieved from [Link]

  • Ciprofloxacin's mechanisms of action (13). Because ciprofloxacin blocks... (n.d.). ResearchGate. Retrieved from [Link]

  • de Bartolomeis, A., & Spano, P. F. (2016). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 30(9), 799-819. Retrieved from [Link]

  • Method for preparing piperazines. (1997). Google Patents.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. Retrieved from [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. Retrieved from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents. (2010). Bentham Open Archives. Retrieved from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, featuring a piperazine ring, a hydrazone linkage, and a trifluoromethyl group, makes it a valuable scaffold for the development of novel therapeutic agents. Notably, this compound has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism.[1] Inhibition of DPP-4 is a validated strategy for the management of type 2 diabetes, as it leads to increased levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release.[1] The presence of the trifluoromethyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.

This application note provides a comprehensive, step-by-step guide for the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, commencing from commercially available starting materials. The described synthetic route is designed to be robust and scalable, making it suitable for both academic research laboratories and industrial drug development settings.

Synthetic Strategy

The synthesis of the target molecule is approached through a convergent three-step process. The strategy involves the independent synthesis of two key precursors, 2,2,2-trifluoroacetohydrazide (I) and piperazin-2-one (II) . These intermediates are then coupled to afford the final product, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (III) . This approach allows for the efficient construction of the target molecule and facilitates the purification of intermediates at each stage.

Synthetic_Scheme cluster_step1 Step 1: Synthesis of Intermediate I cluster_step2 Step 2: Synthesis of Intermediate II cluster_step3 Step 3: Condensation Ethyl_Trifluoroacetate Ethyl trifluoroacetate Intermediate_I 2,2,2-Trifluoroacetohydrazide (I) Ethyl_Trifluoroacetate->Intermediate_I + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate Final_Product (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (III) Intermediate_I->Final_Product Ethylenediamine Ethylenediamine Intermediate_II Piperazin-2-one (II) Ethylenediamine->Intermediate_II + Ethyl Chloroacetate Ethyl_Chloroacetate Ethyl Chloroacetate Intermediate_II->Final_Product

Caption: Overall synthetic strategy for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Experimental Protocols

Part 1: Synthesis of 2,2,2-Trifluoroacetohydrazide (I)

This procedure outlines the synthesis of the trifluoroacetylating agent via the hydrazinolysis of ethyl trifluoroacetate.

Reaction Scheme:

H2NCH2CH2NH2 + ClCH2COOCH2CH3 → C4H8N2O + CH3CH2OH + HCl

C4H8N2O + CF3CONHNH2 → C6H9F3N4O + H2O

Caption: Detailed experimental workflow for the synthesis of the target compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a promising DPP-4 inhibitor. The described three-step synthesis is efficient and utilizes readily available starting materials. The provided characterization data for the intermediates and the final product will aid researchers in verifying the successful synthesis and purity of the target compound. This guide is intended to support researchers and drug development professionals in the synthesis of this and structurally related compounds for further investigation in the field of medicinal chemistry.

References

  • PubChem. 2,2,2-Trifluoroacetohydrazide. [Link]

  • Google Patents.
  • LookChem. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

Sources

The Strategic Utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and modulate the lipophilicity and pKa of parent molecules, thereby optimizing pharmacokinetic and pharmacodynamic profiles[1][2][3]. Similarly, the piperazine scaffold is considered a "privileged" structure due to its frequent appearance in a multitude of clinically successful drugs, where it often serves as a versatile linker that can be readily functionalized to fine-tune biological activity[4].

This application note details the synthesis and utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide , a highly functionalized building block that synergistically combines the advantageous properties of both the trifluoroacetyl group and a reactive piperazine derivative. This compound serves as a pivotal intermediate, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes[4]. Its unique structure, featuring a reactive hydrazone moiety poised for cyclization, makes it an efficient precursor for constructing fused heterocyclic systems, most notably the triazolopiperazine core found in the blockbuster drug Sitagliptin. This guide provides detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent transformation into a valuable triazolopiperazine derivative, offering researchers a practical roadmap for its application in drug discovery and development programs.

Physicochemical Properties & Handling

A summary of the key physicochemical properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₉F₃N₄O[4]
Molecular Weight 210.16 g/mol [4]
Appearance Solid powder
Storage 2-8°C, sealed in dry, dark place
Key Functional Groups Trifluoroacetyl, Hydrazone, Piperazine
Primary Application Intermediate for DPP-4 inhibitors[4]

Safety Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification Protocol

The preparation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a two-step process commencing from commercially available 2-piperazinone. The workflow involves the formation of a piperazine hydrazone, followed by trifluoroacetylation. The subsequent cyclization to the triazolopiperazine core is presented as a key application.

G cluster_0 Synthesis of Building Block cluster_1 Application: Heterocycle Formation A 2-Piperazinone B Piperazine Hydrazone A->B Hydrazine Hydrate Alcohol Solvent C (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide B->C Ethyl Trifluoroacetate Acetonitrile or Ether D 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl C->D Hydrochloric Acid Ethanol, Heat

Figure 1: Synthetic workflow for the preparation and application of the title building block.

Protocol 1: Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

This protocol is adapted from methodologies described in the patent literature for the synthesis of Sitagliptin intermediates.

Step A: Preparation of Piperazine Hydrazone

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperazinone (1.0 eq) in an alcohol solvent such as ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the crude piperazine hydrazone, which can often be used in the next step without further purification.

Step B: Trifluoroacetylation to Yield the Title Compound

  • Reaction Setup: Dissolve the crude piperazine hydrazone from Step A (1.0 eq) in acetonitrile or an ether solvent.

  • Reagent Addition: Cool the solution to 10-15°C. Slowly add ethyl trifluoroacetate (1.0-1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at this temperature for 1.5-2 hours. Monitor the reaction progress by TLC.

  • Purification: Upon completion, cool the reaction mixture to 0-5°C to induce crystallization. The product can be collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization or column chromatography on silica gel.

Applications in Heterocyclic Synthesis: A Gateway to Triazolopiperazines

The primary utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its efficient conversion to the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][5]triazolo[4,3-a]pyrazine core. This transformation is a key step in the synthesis of Sitagliptin and related DPP-4 inhibitors. The reaction proceeds via an intramolecular cyclization under acidic conditions, where the hydrazone nitrogen attacks the carbonyl carbon of the trifluoroacetyl group, followed by dehydration to form the stable triazole ring.

G cluster_0 Mechanism of Cyclization Start (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide Protonation Protonated Intermediate (Activated Carbonyl) Start->Protonation H+ Attack Intramolecular Nucleophilic Attack Protonation->Attack N attacks C=O Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration Dehydration Tetrahedral->Dehydration - H2O Product Triazolopiperazine Core Dehydration->Product

Figure 2: Simplified mechanistic pathway for the acid-catalyzed cyclization.

Protocol 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][5]triazolo[4,3-a]pyrazine Hydrochloride

This protocol is based on a procedure outlined in Chinese Patent CN112358484B.

  • Reaction Setup: To a reaction vessel, add (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (0.25 mol, 52.54 g).

  • Solvent Addition: Add ethanol (420 mL) and stir the mixture until uniform.

  • Acid Addition: Add 36% hydrochloric acid (0.25 mol, 25.35 g) dropwise to the mixture.

  • Cyclization Reaction: Heat the reaction mixture to 50-55°C and maintain this temperature for 2 hours to facilitate cyclization and salt formation.

  • Crystallization and Isolation: After the reaction is complete, slowly cool the mixture to 0-5°C to allow for complete crystallization of the product.

  • Purification: Collect the solid product by suction filtration. The resulting wet product can be dried to yield the target 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][5]triazolo[4,3-a]pyrazine hydrochloride with high purity (typically ≥99.0%).

Conclusion and Future Outlook

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a demonstrably valuable and versatile building block in organic synthesis. Its straightforward, high-yielding synthesis and its efficient conversion to the medicinally important triazolopiperazine scaffold underscore its significance for researchers in drug discovery and process development. The protocols provided herein offer a reliable and scalable pathway for accessing this key intermediate and its subsequent application in the construction of complex heterocyclic targets. The strategic combination of a trifluoromethyl group and a reactive piperazine-derived moiety ensures that this building block will continue to be a relevant and powerful tool in the synthesis of novel bioactive compounds.

References

  • Smolecule. (2023, August 15). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

  • Google Patents. (2010). Process for the preparation of sitagliptin and its intermediates. (WO2010122578A2).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of sitagliptin intermediate. (CN112358484B).

Sources

Application Notes and Protocols for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Antidiabetic Therapies

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of Sitagliptin.[1][2][3] Sitagliptin, an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes.[1][2][] The unique structural features of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, namely the trifluoromethyl group and the piperazine moiety, contribute to its utility as a precursor for potent and selective enzyme inhibitors.[5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to this important chemical entity.

The trifluoromethyl group is a well-established bioisostere in drug design, known for enhancing metabolic stability, binding affinity, and lipophilicity of molecules.[5] The piperazine scaffold, a privileged structure in medicinal chemistry, offers a versatile backbone for constructing compounds with a wide range of pharmacological activities.[5] The convergence of these two structural motifs in (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide makes it a valuable synthon for the development of novel therapeutics. This guide will delve into its primary application as a DPP-4 inhibitor precursor, providing detailed protocols for its synthesis and subsequent biological evaluation.

Core Application: A Precursor to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary and most well-documented application of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is its role as a key intermediate in the synthesis of Sitagliptin and other DPP-4 inhibitors.[1][2][3] DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[]

The synthesis of the triazolopiperazine core of Sitagliptin often proceeds through the cyclization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.[1] This intermediate provides the foundational piperazine ring and the trifluoromethyl-adorned hydrazide moiety, which are essential for the final structure and activity of the drug.

Below is a diagram illustrating the central role of this compound in the synthesis of the core of Sitagliptin.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_final Final Drug Core start1 5-(Trifluoromethyl)-2- (chloromethyl)-1,3,4-oxadiazole intermediate (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide start1->intermediate Reaction start2 Ethylenediamine start2->intermediate cyclized_product 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine intermediate->cyclized_product Acid-catalyzed cyclodehydration sitagliptin_core Sitagliptin Core Structure cyclized_product->sitagliptin_core Further Elaboration

Caption: Synthetic pathway from starting materials to the Sitagliptin core via the key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C6H9F3N4O[6][7][8]
Molecular Weight 210.16 g/mol [6][7][8]
CAS Number 849832-73-1, 763105-70-0[6][7]
Appearance White to off-white solid/powder[8]
Melting Point 141 °C (decomposes)[6]
Storage Temperature 2-8°C, protected from light[6][9]
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 6[6]
Rotatable Bond Count 2[6]

Experimental Protocols

Protocol 1: Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

This protocol is adapted from established patent literature for the synthesis of the target compound and its analogs.[10][11] The synthesis involves the reaction of a 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole with ethylenediamine.

Materials and Reagents:

  • 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

  • Ethylenediamine

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (1 equivalent) in anhydrous methanol.

  • Addition of Ethylenediamine: Cool the solution in an ice bath. Slowly add a solution of ethylenediamine (3 equivalents) in methanol to the stirred solution of the oxadiazole derivative. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: Upon completion of the reaction, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to obtain (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide as a white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Synthesis Workflow start Dissolve Oxadiazole in Methanol add_reagent Slowly Add Ethylenediamine start->add_reagent react Stir at Room Temperature (4-6h) add_reagent->react crystallize Cool to Induce Crystallization react->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize (NMR, MS) dry->characterize G cluster_dpp4 DPP-4 Inhibition Mechanism DPP4 DPP-4 Enzyme Product AMC (Fluorescent) DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4 Inhibitor (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide Inhibitor->DPP4 Binding (Inhibition)

Caption: Mechanism of DPP-4 inhibition in the fluorogenic assay.

Conclusion and Future Perspectives

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide stands out as a pivotal molecule in the landscape of medicinal chemistry, particularly in the development of antidiabetic agents. Its role as a key precursor to Sitagliptin underscores the importance of fluorinated and piperazine-containing scaffolds in modern drug design. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of this compound and its derivatives. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic use of such well-defined chemical intermediates will undoubtedly remain a cornerstone of successful drug discovery programs. Further exploration of this scaffold may lead to the development of inhibitors for other enzymes or receptors, expanding its application beyond the realm of diabetes.

References

  • AMSBIO. (n.d.). Fluorogenic DPP4 Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. Retrieved from [Link]

  • Google Patents. (n.d.). CN113234080A - Sitagliptin phosphate intermediate impurity and preparation method thereof.
  • Eureka | Patsnap. (n.d.). Preparation method of sitagliptin intermediate triazolopyrazine derivative. Retrieved from [Link]

  • ACS Omega. (2020, March 3). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The process for the preparation of sitagliptin phosphate via chemical resolution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Retrieved from [Link]

  • BPS Bioscience. (n.d.). DPP4 Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.
  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898387A - Channelized method for continuously producing N-[(2Z)-piperazine-2-subunit]-2, 2, 2-trifluoroacetyl hydrazine.
  • Google Patents. (n.d.). WO2004080958A1 - Process for the preparation of substituted-5,6,7,8-tetrahydrot[2][12][13]riazolo[4,3-a]pyrazines. Retrieved from

  • PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Retrieved from [Link]

  • SEEDCHEM. (n.d.). 2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

Sources

Application Notes & Protocols: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide as a Strategic Synthon for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. This versatile building block, featuring a trifluoroacetyl moiety and a cyclic amidine-hydrazone system, is an exceptional precursor for the construction of diverse, fused nitrogen-containing heterocycles. Its intrinsic structure is primed for cyclocondensation reactions, enabling access to novel chemical scaffolds. Furthermore, the presence of the trifluoromethyl group is a key strategic element for enhancing the pharmacological properties of target molecules, such as metabolic stability and bioavailability.[1][2][3] This guide details the mechanistic principles of its reactivity and provides two field-proven, step-by-step protocols for the synthesis of trifluoromethyl-substituted pyrazolo[1,5-a]piperazines and 1,2,4-triazolo[4,3-a]piperazines, classes of compounds with significant therapeutic potential.

Introduction: The Strategic Advantage of the Synthon

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized chemical intermediate whose value lies in the convergence of three key structural features:

  • The Trifluoromethyl (CF3) Group: A privileged moiety in medicinal chemistry, the CF3 group enhances lipophilicity, improves metabolic stability by blocking sites of oxidation, and can increase binding affinity through favorable electronic interactions.[1][2][3] Its inclusion is a validated strategy for optimizing drug-like properties.[2]

  • The Hydrazone Moiety: This functional group is a cornerstone of heterocyclic synthesis, acting as a versatile precursor for a variety of ring systems through cyclization reactions.[4][5]

  • The Piperazine-2-ylidene Core: This cyclic structure provides a rigid scaffold and introduces two nitrogen atoms, pre-organized for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems.

The parent compound is a known inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, highlighting the inherent biological relevance of this molecular framework for conditions like diabetes.[6] By using this synthon, researchers can rapidly generate libraries of novel, fused heterocyclic compounds that retain the beneficial CF3 group and the core piperazine ring, exploring new chemical space for drug discovery.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the starting material. The compound should be stored under controlled conditions to ensure its stability and reactivity.

PropertyValueReference(s)
CAS Number 849832-73-1[7]
Molecular Formula C₆H₉F₃N₄O[6][7][8]
Molecular Weight 210.16 g/mol [6][7][8]
Appearance Solid / Powder[8][9]
Melting Point 141 °C (decomposes)[7]
Storage Conditions 2-8°C, sealed in dry, dark place[7][9]
Purity Typically ≥95%[8][9]

Mechanistic Rationale: The Reactive Nature of the Synthon

The synthetic utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide stems from the complementary reactivity of its constituent parts. The trifluoroacetyl hydrazone portion can be viewed as a masked 1,3-dipole precursor, while the piperazine ring contains a key nucleophilic secondary amine. This intramolecular arrangement is ideal for cyclocondensation reactions with bifunctional electrophiles.

The diagram below illustrates the key reactive sites that are exploited in the subsequent protocols. The hydrazone nitrogen (N') is nucleophilic, the adjacent carbon of the piperazine ring is electrophilic, and the distal piperazine nitrogen (N4) is a potent nucleophile poised for intramolecular cyclization.

Caption: Key reactive centers of the synthon.

Protocol 1: Synthesis of 1-(Trifluoromethyl)pyrazolo[1,5-a]piperazine Derivatives

This protocol describes the synthesis of a fused pyrazolo-piperazine system, a scaffold of interest in medicinal chemistry.[10][11][12][13] The reaction proceeds via a classical cyclocondensation between the hydrazone moiety and a 1,3-dicarbonyl compound, in this case, acetylacetone.

Principle: The reaction is initiated by the nucleophilic attack of the hydrazone nitrogen onto one of the carbonyls of acetylacetone. Subsequent intramolecular condensation with the second carbonyl group, followed by dehydration, leads to the formation of the stable, aromatic pyrazole ring fused to the piperazine core.

Materials & Equipment
  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 mmol, 210 mg).

  • Reagent Addition: Add glacial acetic acid (10 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add acetylacetone (1.1 mmol, 110 mg, 0.11 mL) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C. Maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water with gentle stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 15 mL) to remove any residual salts.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Characterization

The final product, 2,4-dimethyl-1-(trifluoromethyl)-6,7,8,8a-tetrahydropyrazolo[1,5-a]pyrazine, should be characterized by:

  • ¹H & ¹⁹F NMR: To confirm the structure and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch from the starting material.

Protocol 2: Synthesis of 1-(Trifluoromethyl)-[1][14][15]triazolo[4,3-a]piperazines

This protocol demonstrates the versatility of the synthon by targeting a different fused heterocyclic system, the triazolo-piperazine core.[14][15] This class of compounds is also of significant interest in pharmaceutical development.[16][17] The reaction utilizes triethyl orthoformate as a one-carbon source for the cyclization.

Principle: The N'-hydrazide nitrogen and the N4-piperazine nitrogen act as dinucleophiles. The reaction with triethyl orthoformate, typically under acidic catalysis, proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and elimination of ethanol to furnish the fused 1,2,4-triazole ring.

Materials & Equipment
  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene

  • Dean-Stark apparatus (optional, but recommended)

  • Standard reaction and purification equipment as listed in Protocol 1.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), suspend (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 mmol, 210 mg) in toluene (25 mL).

  • Reagent Addition: Add triethyl orthoformate (5.0 mmol, 740 mg, 0.83 mL) and a catalytic amount of p-TsOH monohydrate (~0.1 mmol, 19 mg).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The reaction is typically complete within 8-12 hours. The removal of ethanol via the Dean-Stark trap can drive the reaction to completion. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. Combine the fractions containing the pure product and remove the solvent in vacuo.

Characterization

The final product, 1-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][18][14]triazolo[4,3-a]pyrazine, should be characterized by NMR, MS, and IR spectroscopy as described previously.

Caption: Experimental workflow for pyrazolo[1,5-a]piperazine synthesis.

Discussion and Future Perspectives

The protocols presented herein are robust and serve as a launchpad for broader synthetic exploration. The true power of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its modularity.

  • Scope of Reaction 1: A wide variety of 1,3-dicarbonyls and related synthons can be employed in place of acetylacetone to generate a library of substituted pyrazoles. Using β-ketoesters, for example, would yield pyrazolones.

  • Scope of Reaction 2: Other one-carbon synthons, such as carbon disulfide or cyanogen bromide, can be used to access different functionalized triazoles (e.g., thiones or amines, respectively).

  • Further Derivatization: The remaining secondary amine on the piperazine ring of the products offers a handle for further functionalization (e.g., alkylation, acylation, or arylation), adding another layer of diversity to the synthesized scaffolds.

References

  • Sumran, G., Jain, N., Kumar, P., & Aggarwal, R. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. ResearchGate. Available at: [Link]

  • Goujon, J. Y., et al. (2018). Synthesis of[1][18][14]Triazolo[4,3- a]piperazin-6-ones: An Approach to the Triazole-Fused Ketopiperazine Scaffold. Organic Letters, 20(11), 3250–3254. Available at: [Link]

  • El-Kaim, L., & Grimaud, L. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 2841–2868. Available at: [Link]

  • Reichelt, A., et al. (2007). Synthesis of[1][18][14]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. Organic Letters, 9(14), 2573–2576. Available at: [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Available at: [Link]

  • Lopez, S. E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 3-Trifluoromethyl-[1][18][14]Triazolo[4,3-a]Piperazine Hydrochloride for Pharmaceutical Applications. Available at: [Link]

  • Gomaa, M. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. Available at: [Link]

  • Coudert, P., et al. (2025). Pyrazolo[1,5-a][4][18][19]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. Available at: [Link]

  • El-Borai, M. A., et al. (2025). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. ResearchGate. Available at: [Link]

  • Gomaa, M. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed. Available at: [Link]

  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. Available at: [Link]

  • Wang, C., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(31), 17355–17367. Available at: [Link]

  • Elnagdi, M. H., et al. (2007). Chemistry of carbofunctionally substituted hydrazones. Arkivoc, 2007(ii), 272-315. Available at: [Link]

Sources

The Strategic Utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide as a Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds with enhanced pharmacological properties is incessant. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of bioactive compounds. This molecule uniquely combines the structural features of a piperazine ring, a trifluoromethyl group, and a reactive N-acyl hydrazone moiety, making it a powerful tool for medicinal chemists.[1]

The piperazine heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to improved pharmacokinetic profiles.[2][3] The trifluoromethyl group is strategically employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Furthermore, the N-acyl hydrazone functionality serves as a versatile handle for constructing a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[4][5][6] This guide provides detailed application notes and protocols for the synthesis of this key precursor and its subsequent elaboration into novel chemical entities, with a focus on the rationale behind the experimental design.

Synthesis of the Precursor: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

The synthesis of the title precursor is a critical first step, requiring careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust method for its preparation.

Protocol 1: Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

This protocol details the synthesis of the precursor from readily available starting materials.

Materials:

  • Ethylenediamine

  • Methanol

  • Intermediate IV (prepared separately)

  • Ethanol

  • Ice-salt bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Place ethylenediamine (2.71 g, 45.0 mmol) in a 50 mL flask, followed by the addition of methanol (15 mL).

  • Cool the mixture in an ice-salt bath with stirring.

  • Add intermediate IV (2.8 g, 15.0 mmol) dropwise to the cooled mixture.

  • Maintain the reaction at -20 °C for 1 hour, during which the clear solution will transform into a slurry.[7]

  • Add ethanol (25 mL) to the slurry and continue stirring.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with ethanol pre-cooled to -5 °C.

  • Dry the resulting white solid under vacuum.

Expected Yield and Characterization:

  • Yield: 68%

  • Melting Point: 138–140 °C

  • ¹H NMR (DMSO-d6) δ: 3.63 (2H, s), 3.17 (2H, t), 2.87 (2H, t)[7]

Causality of Experimental Choices:

  • The use of an ice-salt bath and maintaining a low temperature (-20 °C) is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

  • The dropwise addition of intermediate IV ensures a controlled reaction rate.

  • Washing the product with cold ethanol removes residual starting materials and impurities without significant loss of the desired product.

Application in the Synthesis of Novel Heterocyclic Compounds

The true utility of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its ability to serve as a scaffold for the construction of more complex, biologically relevant molecules. The N-acyl hydrazone moiety is particularly amenable to cyclization reactions to form five- and six-membered heterocycles.

Protocol 2: Synthesis of Pyrazole Derivatives via Cyclocondensation

Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The following is a general protocol for the synthesis of pyrazole derivatives from the precursor.[8][9][10]

Conceptual Workflow for Pyrazole Synthesis

G cluster_0 Reaction Mixture Precursor (Z)-2,2,2-trifluoro-N'-(piperazin- 2-ylidene)acetohydrazide Reaction Cyclocondensation Precursor->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Heat Reflux Workup Work-up & Purification Heat->Workup Pyrazole Novel Piperazine-Substituted Trifluoromethyl-Pyrazole Workup->Pyrazole Reaction->Heat

Caption: General workflow for the synthesis of pyrazole derivatives.

Materials:

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Standard laboratory glassware

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1 equivalent) in ethanol or glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

  • The 1,3-dicarbonyl compound provides the two carbon atoms necessary to form the five-membered pyrazole ring with the hydrazone moiety.[11]

  • The use of an acid catalyst (like acetic acid) can accelerate the condensation reaction.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

Quantitative Data Summary

Reactant 1Reactant 2SolventConditionsProduct ClassReference Yields
N-acyl hydrazone1,3-DiketoneEthanolRefluxPyrazoleGood to Excellent
N-acyl hydrazoneβ-KetoesterAcetic AcidRefluxPyrazoloneGood
Protocol 3: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of heterocycles with diverse biological activities, including antifungal and antimicrobial properties. The precursor can be used to synthesize triazole derivatives through various synthetic routes.[1][12][13]

Conceptual Pathway for 1,2,4-Triazole Synthesis

G Precursor (Z)-2,2,2-trifluoro-N'-(piperazin- 2-ylidene)acetohydrazide Reaction_Mix Cyclization Precursor->Reaction_Mix C1_Source One-Carbon Source (e.g., Orthoformate, Formamide) C1_Source->Reaction_Mix Oxidant Oxidizing Agent (Optional, e.g., I2, Air) Oxidant->Reaction_Mix Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction_Mix Heat Heating/Reflux Triazole Novel Piperazine-Substituted Trifluoromethyl-1,2,4-Triazole Heat->Triazole Reaction_Mix->Heat

Caption: General pathway for 1,2,4-triazole synthesis from the precursor.

Materials:

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

  • One-carbon source (e.g., triethyl orthoformate, formamide)

  • Catalyst (e.g., p-toluenesulfonic acid, if necessary)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), xylenes)

  • Reflux apparatus

Procedure:

  • Combine (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1 equivalent) and the one-carbon source (e.g., triethyl orthoformate, 2-3 equivalents) in a suitable solvent.

  • Add a catalytic amount of acid (e.g., p-TsOH) if required.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Causality of Experimental Choices:

  • The one-carbon source reacts with the two nitrogen atoms of the hydrazone moiety to close the five-membered triazole ring.

  • High temperatures are often necessary to drive the cyclization and subsequent aromatization to the stable triazole ring.

  • In some cases, an oxidative step is required to achieve the final aromatic triazole, which can be accomplished by an external oxidant or by air.[14]

Conclusion and Future Perspectives

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a precursor of significant strategic importance in the synthesis of novel compounds for drug discovery. Its unique combination of a piperazine ring, a trifluoromethyl group, and a reactive N-acyl hydrazone moiety provides a versatile platform for the generation of diverse heterocyclic libraries. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this building block. Future work in this area will likely focus on expanding the range of heterocyclic systems synthesized from this precursor and evaluating the biological activities of the resulting novel compounds.

References

  • Lv, Y., Meng, J., Li, C., Wang, X., Ye, Y., & Sun, K. (2021). Update on the Synthesis of N‐Heterocycles via Cyclization of Hydrazones (2017–2021).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5673-5679.
  • Franca, P. H. B., Da Silva, A. C. M., & Ferreira, V. F. (2006). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current medicinal chemistry, 13(2), 167-198.
  • Zhang, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023).
  • Lv, Y., Meng, J., Li, C., Wang, X., Ye, Y., & Sun, K. (2021). Update on the Synthesis of N-Heterocycles via Cyclization of Hydrazones (2017–2021).
  • Chen, Z., Li, H., Dong, W., Miao, M., & Chen, H. (2016). Metal-free synthesis of 1, 3, 5-trisubstituted 1, 2, 4-triazoles from hydrazones and aliphatic amines. Organic letters, 18(15), 3842-3845.
  • Gao, P., & Wei, Y. (2013). Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazoles using t-BuOI under neutral conditions.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot synthesis of pyrazoles from ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29(08), 1071-1075.
  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., ... & Maurya, R. A. (2013). A one-pot, three-component synthesis of polyfunctional pyrazoles via a tandem Knoevenagel condensation/1, 3-dipolar cycloaddition/oxidative aromatization sequence. The Journal of organic chemistry, 78(15), 7623-7630.
  • Bhat, B. A., Puri, S. C., & Qurishi, M. A. (2005). Synthesis of 3, 5-diaryl-1H-pyrazoles from β-arylchalcones. Journal of the Chinese Chemical Society, 52(1), 121-124.
  • de Oliveira, R., de Freitas, R. P., & de Castro, P. P. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 581-594.
  • Sharma, P., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • Heller, S. T., & Natarajan, S. R. (2006). 1, 3-Diketones from ketones and acid chlorides: A rapid and general one-pot synthesis of pyrazoles. Organic letters, 8(13), 2675-2678.
  • Raw, S. A., & Turner, N. J. (2011). A consecutive three-component synthesis of 1, 3, 4-substituted pyrazoles from methylhydrazine, ethyl formate, and β-ketoesters, β-ketoamides or 3-aminocrotonitrile. Tetrahedron Letters, 52(40), 5164-5167.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1, 2, 4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A general and metal-free synthesis of 1, 3, 5-trisubstituted 1, 2, 4-triazoles from hydrazones and aliphatic amines. The Journal of organic chemistry, 76(4), 1177-1179.

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Applications of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Threat of Microbial Resistance and the Rise of Piperazine Scaffolds

The escalating crisis of antimicrobial resistance (AMR) poses a formidable challenge to global health, threatening to render common infections untreatable. This has catalyzed an urgent search for novel therapeutic agents with diverse mechanisms of action.[1][2][3] Within the landscape of medicinal chemistry, the piperazine nucleus has emerged as a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.[4] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antibacterial, antifungal, antitubercular, and antiviral properties, making them a focal point in the development of next-generation anti-infective agents.[1][5] This guide provides an in-depth exploration of the antimicrobial and antifungal applications of piperazine derivatives, offering detailed protocols and field-proven insights for researchers and drug development professionals.

Mechanisms of Action: Unraveling the Antimicrobial and Antifungal Strategies of Piperazine Derivatives

The efficacy of piperazine derivatives stems from their ability to interact with crucial microbial targets, disrupting essential cellular processes. The specific mechanism of action can vary significantly based on the substitutions on the piperazine ring.

Antifungal Mechanism: Targeting Ergosterol Biosynthesis

A primary mechanism of action for many antifungal piperazine derivatives is the disruption of ergosterol biosynthesis.[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, these compounds compromise membrane integrity, leading to fungal cell death. One of the key enzymes targeted is sterol 14α-demethylase, a critical player in the conversion of lanosterol to ergosterol.[6]

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Enzyme Ergosterol Biosynthesis Pathway cluster_Drug Piperazine Derivative Lanosterol Lanosterol Sterol_14a_demethylase Sterol 14α-demethylase Lanosterol->Sterol_14a_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Sterol_14a_demethylase->Ergosterol Piperazine Piperazine Derivative Piperazine->Sterol_14a_demethylase Inhibition

Caption: Antifungal mechanism of piperazine derivatives targeting ergosterol biosynthesis.

Antibacterial Mechanism: A Multifaceted Approach

The antibacterial mechanisms of piperazine derivatives are more diverse. Structure-activity relationship (SAR) studies have shown that incorporating different chemical moieties onto the piperazine ring can lead to varied modes of action.[3] Some derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Others are believed to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. The electrostatic interaction between the positively charged piperazine nucleus and the negatively charged microbial cell wall is a proposed mechanism for some polymeric piperazine derivatives.[4]

Protocols for Efficacy Evaluation: A Guide to In Vitro Testing

The following protocols provide a robust framework for the initial screening and characterization of novel piperazine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]

I. Materials

  • Test piperazine derivative (stock solution in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7][12]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

II. Step-by-Step Methodology

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth and incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[7]

    • Dilute the bacterial or fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the piperazine derivative stock solution in the broth medium directly in the 96-well microtiter plate.[7] The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganisms with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria; 24-48 hours for fungi).[7][11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound with no visible growth.[7][11]

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the determination of a precise MIC value. Positive and negative controls are essential to validate the experimental setup.

MIC_Workflow cluster_Assay Assay Setup cluster_Analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of Piperazine Derivative Dilutions->Plate Controls Include Positive & Negative Controls Plate->Controls Incubate Incubate Plate Controls->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol 2: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity.[7]

I. Materials

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test piperazine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

II. Step-by-Step Methodology

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[7]

    • Measure the absorbance at a specific wavelength using a microplate reader.

Self-Validating System: The inclusion of a vehicle control ensures that the observed cytotoxicity is due to the compound and not the solvent.

Quantitative Data Summary: Efficacy of Piperazine Derivatives

The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of various piperazine derivatives against a selection of pathogenic bacteria and fungi.

Piperazine Derivative ClassTarget MicroorganismGram Stain/TypeMIC (µg/mL)Reference
N-alkyl/N-aryl piperazinesStaphylococcus aureusGram-positiveSignificant activity[13]
N-alkyl/N-aryl piperazinesPseudomonas aeruginosaGram-negativeSignificant activity[13]
N-alkyl/N-aryl piperazinesAspergillus nigerFungusLess active[13]
Phenyl acetamide piperazinesAspergillus nigerFungusGood activity
Pyrimidine incorporated piperazinesVarious bacteriaGram-positive/negativeGood activity at 40 µg/mL[14]
Pyrimidine incorporated piperazinesVarious fungiFungusSignificant activity at 40 µg/mL[14]
Benzothiazol-2-ylmethyl piperazinesVarious fungiFungus6.25-25.0[15]
TZY-5-84 (Benzothiazinone)Mycobacterium tuberculosisAcid-fast bacteria0.014-0.015[16]

Synthesis of Bioactive Piperazine Derivatives: A General Overview

The synthesis of piperazine derivatives often involves multi-step reactions. A common approach is the coupling of a substituted piperazine with various electrophiles. For instance, the synthesis of N-alkyl and N-aryl piperazine derivatives can be achieved through nucleophilic substitution reactions.[13][17][18]

Synthesis_Scheme Piperazine Piperazine Product Substituted Piperazine Derivative Piperazine->Product Nucleophilic Substitution Electrophile Electrophile (e.g., R-X) Electrophile->Product

Caption: General scheme for the synthesis of substituted piperazine derivatives.

Conclusion and Future Perspectives

Piperazine derivatives represent a versatile and promising class of compounds in the fight against microbial infections.[1] Their broad-spectrum activity and amenability to structural modification make them attractive candidates for further development.[2][3] Future research should focus on elucidating the precise mechanisms of action for different derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in in vivo models. The integration of computational and medicinal chemistry approaches will be instrumental in the rational design of more potent and selective piperazine-based antimicrobial and antifungal agents.[2]

References

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Asif, M. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-74. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 228-238. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Padmashali, B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Link]

  • Ribeiro, A. F., et al. (2021). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Omega, 6(38), 24767-24778. [Link]

  • Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Singh, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(30), 18361-18376. [Link]

  • Wiegand, I., et al. (2008). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology, 3(2), 197-213. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • Patel, N. B., et al. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • Saveetha Institute of Medical and Technical Sciences. (2023). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. [Link]

  • Lu, Y., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Biomedicine & Pharmacotherapy, 131, 110777. [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(8), ofy196. [Link]

  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments). [Link]

  • Singh, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(30), 18361-18376. [Link]

  • Jenks, J. D., & Nam, A. S. (2023). A Practical Guide to Antifungal Susceptibility Testing. ResearchGate. [Link]

  • Kos, J., et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 16(7), 1007-1018. [Link]

  • Jenks, J. D., & Nam, A. S. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(4), 435. [Link]

  • Latha, R., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10. [Link]

  • Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. [Link]

  • Galdino, A. C. S., et al. (2022). Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. ChemMedChem, 17(21), e202200385. [Link]

  • Chi, Y., & Wu, J. (2023). Piperazine: Its role in the discovery of pesticides. Pest Management Science, 79(1), 5-16. [Link]

Sources

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in the synthesis of Sitagliptin impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Role of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in the Synthesis of Sitagliptin and its Impurities.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Intermediates in Pharmaceutical Purity

Sitagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The synthesis of such a complex molecule involves a multi-step process where the purity of each intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] One such pivotal intermediate is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a key building block for the Sitagliptin molecule.[1][2][3] The formation of this triazolopyrazine core often proceeds through a hydrazone intermediate, namely (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. This application note delves into the critical role of this hydrazone intermediate in the synthesis of the triazolopyrazine core and discusses how its reactivity can lead to the formation of process-related impurities.

The Synthesis Pathway: From Hydrazone to the Triazolopyrazine Core

The synthesis of the essential Sitagliptin intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, can be achieved through the cyclization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.[4][5] This transformation is a key step in constructing the fused heterocyclic system of Sitagliptin.

A plausible synthetic route, based on related patent literature, involves the intramolecular cyclization of the hydrazone under acidic conditions.[5] The trifluoroacetyl group activates the carbonyl carbon, making it susceptible to nucleophilic attack by the secondary amine within the piperazine ring, leading to the formation of the triazole ring after dehydration.

Synthesis Pathway Start Piperazin-2-one derivative Hydrazone (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide Start->Hydrazone Reaction with Trifluoroacetic hydrazide Triazolopyrazine 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Hydrazone->Triazolopyrazine Intramolecular Cyclization (Acid-catalyzed dehydration) Sitagliptin Sitagliptin Triazolopyrazine->Sitagliptin Coupling with side chain Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Hydrazone (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide Triazolopyrazine 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Hydrazone->Triazolopyrazine Desired Cyclization Incomplete Unreacted Hydrazone (Impurity A) Hydrazone->Incomplete Incomplete Reaction Hydrolysis Hydrolysis Products (Piperazinone derivative + Trifluoroacetic hydrazide) Hydrazone->Hydrolysis Hydrolysis (H2O) Degradation Degradation Products (Ring-opened species) Triazolopyrazine->Degradation Degradation (Harsh Conditions)

Figure 2: Potential Pathways for Impurity Formation.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride from a Piperazinone Precursor

This protocol is adapted from a patented method and illustrates the formation of the hydrazone intermediate and its subsequent cyclization. [5] Materials:

  • 1-trifluoroacetyl-2-piperazinone

  • Hydrazine hydrate

  • Toluene

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium sulfate (anhydrous)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-trifluoroacetyl-2-piperazinone (1 equivalent) in toluene.

    • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Heat the mixture to 50-55°C and stir for 1.5-2 hours. The formation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Salt Formation:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid (2 equivalents). An exothermic reaction may be observed.

    • Heat the mixture to reflux and continue stirring for 2-5 hours, monitoring the reaction progress by TLC until the hydrazone is consumed.

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, proceed to extraction.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the main peak corresponding to the triazolopyrazine product and any impurity peaks.

  • The unreacted (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, if present, will have a different retention time from the cyclized product. Other degradation products can also be identified and quantified.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Start Start with Piperazinone Derivative Hydrazone Formation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide Start->Hydrazone Cyclization Acid-catalyzed Cyclization Hydrazone->Cyclization Purification Recrystallization Cyclization->Purification SamplePrep Sample Preparation (1 mg/mL) Purification->SamplePrep To Quality Control HPLC HPLC Analysis SamplePrep->HPLC Impurity Impurity Profiling HPLC->Impurity

Figure 3: Experimental Workflow for Synthesis and Analysis.

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a crucial intermediate in the synthesis of the triazolopyrazine core of Sitagliptin. Understanding its formation and subsequent cyclization is key to controlling the manufacturing process and ensuring the purity of the final API. The presence of unreacted hydrazone and other side products as impurities can be effectively monitored and controlled through robust process development and the use of appropriate analytical techniques like HPLC. This application note provides a foundational understanding and practical protocols for researchers and professionals working on the synthesis and quality control of Sitagliptin and related compounds.

References

  • Sunrise. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Retrieved from [Link]

  • The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. (n.d.). Retrieved from [Link]

  • Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal, 52(6), 438-441.
  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents.

  • CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative. (2017).
  • Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. ResearchGate. Retrieved from [Link]

  • Efficient and Convenient Synthetic Routes for Sitagliptin Impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative. (2017).
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). MDPI.

  • CN105130999A - Synthesis method of Sitagliptin impurities. (2015).
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). PMC - NIH.
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). ResearchGate.

  • Sitagliptin-impurities. (n.d.).
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-alpha] pyrazine hydrochloride. (n.d.). LookChem.
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023).
  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024). Beilstein Journals.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • Piperazine synthesis using catalytic reductive cyclization. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

Sources

Application Note: Synthetic Strategies for the Derivatization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a heterocyclic compound featuring a trifluoroacetylated hydrazone linked to a piperazine core. This scaffold is of significant interest in medicinal chemistry, notably as an inhibitor of dipeptidyl peptidase 4 (DPP-4), highlighting its therapeutic potential in managing diabetes.[1] The strategic modification of this core structure is essential for conducting structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and discovering novel therapeutic agents. This guide provides a comprehensive overview of the molecule's reactivity and offers detailed, field-proven protocols for its derivatization via N-alkylation, N-acylation, and N-sulfonylation at the piperazine moiety. Each protocol is designed as a self-validating system, incorporating reaction monitoring, purification, and analytical characterization steps to ensure scientific rigor and reproducibility for researchers in drug discovery and chemical biology.

Molecular Profile and Strategic Reactive Sites

The structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide presents several potential sites for chemical modification. A thorough understanding of their relative reactivity is critical for designing selective and efficient synthetic strategies.

  • N4-Secondary Amine: This nitrogen is an exocyclic secondary amine on the piperazine ring. It is the most nucleophilic and sterically accessible site, making it the primary target for electrophilic substitution.

  • N1-Secondary Amine: This endocyclic nitrogen is part of the 2-ylidene structure. Its nucleophilicity is significantly attenuated due to the delocalization of its lone pair into the C=N double bond, making it less reactive than the N4-amine under standard conditions.

  • Hydrazone Moiety (C=N-NH): The hydrazone linkage is generally stable but can be susceptible to hydrolysis under strongly acidic conditions.[2][3] The C=N bond can be reduced, and the adjacent N-H can be deprotonated under strongly basic conditions.[2] However, reactions at this site are less common for SAR exploration compared to functionalization of the piperazine ring.

Given this profile, derivatization efforts are most productively focused on the N4-amine. The protocols detailed herein exclusively target this position for predictable and high-yielding transformations.

G cluster_0 Reactive Sites of the Core Scaffold mol N4 N4-Amine (Primary Target) mol->N4 N1 N1-Amine (Less Reactive) mol->N1 Hydrazone Hydrazone Moiety (Stable under basic/neutral conditions) mol->Hydrazone G start Start: (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide reagents Select Reagents: - Electrophile (R-X) - Base - Anhydrous Solvent reaction Reaction Setup & Execution reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Analytical Characterization (NMR, MS, FTIR) purification->characterization product Pure N4-Substituted Derivative characterization->product

Caption: Standard workflow for synthesis and validation.

Detailed Derivatization Protocols

The following protocols are optimized for the mono-derivatization of the title compound at the N4-position.

Protocol 1: N-Alkylation via Nucleophilic Substitution

Principle: This protocol describes the reaction of the piperazine N4-amine with an alkyl halide in the presence of a mild base to form a new carbon-nitrogen bond. This is a foundational method for introducing a wide variety of alkyl and benzyl groups. [4][5] Materials:

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 eq)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (sufficient to make a 0.1-0.2 M solution). Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C.

    • Causality: Heating is often necessary to increase the rate of N-alkylation reactions. [4]K₂CO₃ is an effective and economical base for neutralizing the H-X acid formed during the reaction, driving it to completion. Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents without interfering with the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 2: N-Acylation to Form Amides

Principle: This method involves the reaction of the N4-amine with an acylating agent (acyl chloride or anhydride) to form a stable amide bond. This is a key transformation for introducing carbonyl-containing functionalities.

Materials:

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 eq)

  • Acyl Chloride (e.g., acetyl chloride, benzoyl chloride) (1.0 - 1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Step-by-Step Methodology:

  • Setup: Dissolve (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Causality: The acylation reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate and minimize potential side reactions. Triethylamine is a non-nucleophilic organic base that acts as a scavenger for the HCl generated, preventing the formation of an unreactive ammonium salt of the starting material. [6]3. Reagent Addition: Add the acyl chloride (1.0 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Sulfonylation to Form Sulfonamides

Principle: This protocol describes the synthesis of N-sulfonamides by reacting the N4-amine with a sulfonyl chloride. Sulfonamide groups are important pharmacophores in many approved drugs.

Materials:

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 eq)

  • Sulfonyl Chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 - 1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Step-by-Step Methodology:

  • Setup: Dissolve (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) at room temperature under an inert atmosphere. [7][8]2. Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.1 eq) to the stirring solution.

    • Causality: Pyridine serves as both the base to neutralize the generated HCl and as a nucleophilic catalyst in some cases. The reaction is performed at 0 °C to moderate its rate.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M copper sulfate (CuSO₄) solution (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to yield the final N-sulfonylated compound.

Summary of Derivatization Strategies

The choice of derivatization strategy depends on the desired functionality. The following table summarizes the key aspects of each protocol.

Reaction Type Electrophile Class Typical Base Solvent Temp. Typical Time Key Considerations
N-Alkylation Alkyl/Benzyl HalidesK₂CO₃MeCN, DMF60-80 °C4-12 hRequires heating; risk of over-alkylation can be minimized with stoichiometry control. [4]
N-Acylation Acyl Chlorides/AnhydridesEt₃N, DIPEADCM0 °C to RT1-4 hGenerally fast and high-yielding; reaction is often exothermic.
N-Sulfonylation Sulfonyl ChloridesPyridine, Et₃NDCM0 °C to RT2-6 hForms a stable and medicinally relevant sulfonamide linkage.

Analytical Characterization of Derivatives

Confirmation of a successful derivatization is achieved through a combination of standard analytical techniques. [9][10][11]

  • TLC/LC-MS: The primary tools for reaction monitoring. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot (TLC) or a new peak with the expected molecular weight (LC-MS).

  • ¹H NMR Spectroscopy: Provides definitive structural proof. Key diagnostic shifts include:

    • Disappearance of the N4-H proton signal (typically a broad singlet).

    • Appearance of new proton signals corresponding to the added alkyl, acyl, or sulfonyl group.

    • Shifts in the signals of the piperazine ring protons adjacent to the N4-nitrogen.

  • FTIR Spectroscopy: Useful for confirming the introduction of new functional groups.

    • N-Acylation: Appearance of a strong amide C=O stretching band around 1630-1680 cm⁻¹.

    • N-Sulfonylation: Appearance of two characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Low Conversion 1. Insufficiently reactive electrophile. 2. Reagents degraded by moisture. 3. Insufficient heating (for alkylation).1. For alkylation, add a catalytic amount of NaI or KI to promote a Finkelstein reaction. [5] 2. Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents. 3. Increase reaction temperature or time.
Formation of Side Products 1. Di-alkylation at N4 (forming a quaternary salt). 2. Reaction at other sites.1. Add the alkylating agent slowly and avoid a large excess (>1.2 eq). [4] 2. Maintain mild reaction conditions (e.g., lower temperature) to favor selectivity for the more nucleophilic N4-amine.
Difficult Purification 1. Product and starting material have similar polarity. 2. Excess base (e.g., pyridine) is difficult to remove.1. Drive the reaction to completion to consume all starting material. Use a different solvent system for column chromatography. 2. Perform an acidic wash (e.g., 1M HCl or CuSO₄ for pyridine) during the workup to remove basic impurities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine.
  • Smolecule. (2023). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • BenchChem. (2025). Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide.
  • Wikipedia. (n.d.). Hydrazone.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives.
  • BenchChem. (2025). The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide.
  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. Available at: [Link]

  • Szewczyk, M., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2023(3), M1713. Available at: [Link]

  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry, 6(4), 257-263. Available at: [Link]

Sources

Experimental procedures involving trifluoroacetyl hydrazide alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Trifluoroacetyl Hydrazide Alkylation

A Versatile and Regioselective Strategy for the Synthesis of N'-Alkyl Hydrazides in Drug Discovery

Introduction: The Strategic Importance of N'-Alkylated Hydrazides

In the landscape of modern medicinal chemistry, N'-alkyl hydrazides represent a class of highly valuable synthetic intermediates and pharmacophores. Their utility is rooted in their structural resemblance to peptide bonds, making them excellent candidates for creating aza-peptides—peptidomimetics where an α-carbon is replaced by a nitrogen atom.[1] This substitution can enforce specific secondary structures, such as β-turns, and enhance metabolic stability and cell permeability, which are critical attributes in drug design.[1] Furthermore, these motifs are foundational building blocks for a diverse array of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles and pyrazoles, which are privileged scaffolds in numerous therapeutic agents.[2]

Direct alkylation of hydrazides, however, is often plagued by a lack of regioselectivity and over-alkylation, leading to complex product mixtures that are difficult to purify. The trifluoroacetyl group offers an elegant solution to this challenge. By temporarily "installing" it on a parent hydrazide, it acts as both a protecting group and a powerful electronic modulator. This guide provides a comprehensive overview of the trifluoroacetyl hydrazide alkylation strategy, detailing the underlying chemical principles, providing field-tested experimental protocols, and discussing its applications.

Scientific Principles & Mechanistic Insights

The success of this synthetic route hinges on the profound electronic influence of the trifluoroacetyl (TFA) group.

The Role of the Trifluoroacetyl Group

The trifluoromethyl (CF₃) moiety is a potent electron-withdrawing group due to the high electronegativity of fluorine.[2] When attached to the acyl hydrazide, it exerts a strong negative inductive effect (-I), which significantly alters the electron density across the molecule.[2] This has two critical consequences:

  • Increased Acidity: The electron-withdrawing nature of the TFA group makes the proton on the terminal nitrogen (N') significantly more acidic than in a typical acyl hydrazide. This facilitates its clean deprotonation by mild to moderate bases, setting the stage for regioselective alkylation.

  • Regiocontrol: By deprotonating the N' position, subsequent reaction with an electrophile (like an alkyl halide) is directed specifically to this site, preventing unwanted reactions at the N-amide position.

Core Alkylation Methodologies

Once the trifluoroacetyl hydrazide precursor is formed, two primary, robust methods are employed for the alkylation step, each suited for different classes of alkylating agents.

  • Alkylation with Alkyl Halides: This is a classic nucleophilic substitution (SN2) reaction. It is best suited for reactive electrophiles such as allyl, benzyl, or primary alkyl halides. The reaction proceeds under alkaline conditions where a base deprotonates the N'-nitrogen, creating a potent nucleophile that attacks the electrophilic carbon of the alkyl halide.[1][2][3]

  • The Mitsunobu Reaction: For alkylating with alcohols, which are generally poor electrophiles, the Mitsunobu reaction is the method of choice.[1][2][3] This reaction transforms the hydroxyl group of the alcohol into a good leaving group in situ. It involves a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). The phosphine attacks the azodicarboxylate, creating a phosphonium salt that activates the alcohol. The deprotonated trifluoroacetyl hydrazide then acts as the nucleophile, displacing the activated hydroxyl group to form the desired N'-C bond.

The overall synthetic workflow is a robust three-step process that can often be performed sequentially without isolating the intermediates, culminating in a single final purification step.[3]

G cluster_0 Overall Synthetic Workflow A Starting Hydrazide (e.g., Boc-Ala-NHNH₂) B Step 1: Trifluoroacetylation (TFAA, Base) A->B C Trifluoroacetyl Hydrazide Intermediate B->C D Step 2: N'-Alkylation (Alkyl-X or ROH) C->D E N'-Alkylated TFA-Hydrazide D->E F Step 3: Deprotection (Hydrolysis or Reduction) E->F G Final Product (N'-Alkyl Hydrazide) F->G

Caption: General workflow for N'-alkyl hydrazide synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of N'-Trifluoroacetyl N-(Boc)alanine Hydrazide (Intermediate 16)

This protocol details the "installation" of the trifluoroacetyl group onto a commercially available amino acid hydrazide.[3]

Materials:

  • N-(Boc)alanine hydrazide (1.0 eq)

  • Trifluoroacetic anhydride (TFAA, 1.1 eq)

  • N,N-Diisopropylethylamine (DIEA, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve N-(Boc)alanine hydrazide (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIEA (1.2 eq) to the solution dropwise.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting N'-Trifluoroacetyl N-(Boc)alanine hydrazide is often sufficiently pure to be used directly in the next step without further purification.[3] For characterization, a sample can be purified by column chromatography.[3]

Protocol 2: N'-Alkylation via Mitsunobu Reaction

This protocol describes the alkylation of the trifluoroacetyl hydrazide intermediate with an alcohol.[3]

Materials:

  • N'-Trifluoroacetyl N-(Boc)alanine Hydrazide (from Protocol 1, 1.0 eq)

  • Propargyl alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the trifluoroacetyl hydrazide (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the alcohol (e.g., propargyl alcohol, 1.1 eq) to the mixture.

  • Slowly add DIAD (1.2 eq) dropwise to the reaction mixture. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be directly used for deprotection or purified by flash column chromatography on silica gel to isolate the N'-alkylated intermediate.

G cluster_1 Mitsunobu Alkylation A TFA-Hydrazide (Nucleophile) D Activation of Alcohol A->D F SN2 Attack by Hydrazide A->F B Alcohol (ROH) B->D C PPh₃ + DIAD C->D E [RO-PPh₃]⁺ Intermediate D->E E->F G N'-Alkylated Product F->G H Ph₃P=O + Reduced DIAD F->H

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 3: N'-Alkylation with an Alkyl Halide

This protocol provides an alternative to the Mitsunobu reaction for reactive electrophiles.[2][3]

Materials:

  • N'-Trifluoroacetyl N-(Boc)alanine Hydrazide (from Protocol 1, 1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or DIEA (1.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Combine the trifluoroacetyl hydrazide (1.0 eq) and potassium carbonate (2.0 eq) in a flask with ACN or DMF.

  • Stir the suspension vigorously at room temperature.

  • Add the alkyl halide (e.g., allyl bromide, 1.2 eq) dropwise.

  • Heat the reaction mixture to 40-60 °C and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified or used directly in the next step.

Protocol 4: Removal of the Trifluoroacetyl Group

The final step is the deprotection to yield the target N'-alkyl hydrazide. Hydrolytic conditions are commonly employed.[1][3]

Materials:

  • N'-Alkylated TFA-Hydrazide (from Protocol 2 or 3, 1.0 eq)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Water

Procedure:

  • Dissolve the crude or purified N'-alkylated TFA-hydrazide in methanol.

  • Add a solution of potassium carbonate (3.0 eq) in a small amount of water to the methanolic solution.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once deprotection is complete, neutralize the mixture carefully with 1N HCl to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., EtOAc or Dichloromethane) multiple times.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final N'-alkyl hydrazide product by flash column chromatography.

Data Presentation & Comparison

Table 1: Comparison of N'-Alkylation Methodologies

FeatureAlkylation with Alkyl HalidesMitsunobu Reaction
Electrophile Primary/secondary alkyl halides, benzyl, allyl halidesPrimary and secondary alcohols
Key Reagents Base (e.g., K₂CO₃, Cs₂CO₃, DIEA)PPh₃, DIAD/DEAD
Typical Solvents ACN, DMF, THFTHF, Dichloromethane
Advantages Cost-effective, simple setup, uses common reagents.Excellent for non-halide electrophiles, broad alcohol scope, mild conditions.
Limitations Not suitable for alcohols, potential for elimination side reactions with hindered halides.Stoichiometric phosphine oxide byproduct can complicate purification, requires anhydrous conditions.

Table 2: Representative Examples of N'-Alkyl Hydrazide Synthesis [2][3]

Starting HydrazideAlkylating AgentMethodFinal ProductOverall Yield (%)
N-(Boc)alanine hydrazidePropargyl alcoholMitsunobuN'-propargyl N-(Boc)alanine hydrazide72
N-(Boc)alanine hydrazideAllyl bromideAlkaline ConditionsN'-allyl N-(Boc)alanine hydrazide36
N-(Boc)valine hydrazidePropargyl alcoholMitsunobuN'-propargyl N-(Boc)valine hydrazide66 (from TFA-int.)

Applications in Drug Development

The products of this synthetic strategy are pivotal in advancing drug discovery programs.

  • Aza-Peptide Synthesis: N'-alkyl hydrazides are key sub-monomers for the construction of aza-peptides, which have shown utility as enzyme inhibitors and receptor modulators.[1]

  • Heterocycle Synthesis: They serve as direct precursors to 1,3,4-oxadiazoles, a common bioisostere for ester and amide groups, through cyclodehydration reactions.[2][4][5] The 1,3,4-oxadiazole scaffold is found in drugs like the antiretroviral Raltegravir.

  • Pharmaceutical Intermediates: This chemistry is employed in the synthesis of key intermediates for complex drug molecules. For example, a related acylation of trifluoroacetyl hydrazide with chloroacetyl chloride produces an intermediate used in the synthesis of Sitagliptin, a DPP-4 inhibitor for type 2 diabetes.[2][6]

G cluster_2 Applications in Medicinal Chemistry A N'-Alkyl Hydrazide (Product) B Aza-Peptide Synthesis A->B C Heterocycle Synthesis (e.g., 1,3,4-Oxadiazoles) A->C D Complex Pharmaceutical Intermediates A->D E Bioactive Molecules (Enzyme Inhibitors, etc.) B->E C->E D->E

Caption: Key applications of N'-alkyl hydrazides.

Conclusion

The alkylation of trifluoroacetyl-protected hydrazides is a powerful and highly regioselective method for synthesizing N'-alkyl hydrazides.[1][3] The strategy's versatility, enabled by the choice between alkyl halide or Mitsunobu conditions, allows for the introduction of a wide array of functional groups. Its reliability and the ability to perform the sequence in a streamlined fashion without intermediate isolation make it an indispensable tool for researchers, scientists, and drug development professionals engaged in the construction of novel peptidomimetics and heterocyclic compounds.

References

  • Chauhan, P. S., et al. (2013). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Request PDF. Retrieved from [Link]

  • Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. Retrieved from [Link]

  • Marek, M., et al. (n.d.). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐alkylation of acyl hydrazides using different methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of N‐alkylation of hydrazine catalyzed by Ir complex. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Green Synthesis of Acylhydrazides Involving a Heterocyclic Moiety using Terminal Dihaloalkanes in Organic Salt Media under Solvent-Free Conditions. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

  • Babu, R., et al. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). State of the art of the alkylation of acyl hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. This document is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Known for its role as a dipeptidyl peptidase 4 (DPP-4) inhibitor, optimizing the synthesis of this molecule is crucial for advancing research in areas such as diabetes management.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve your synthesis yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a condensation reaction between a trifluoroacetyl hydrazide and a piperazine derivative.

Question 1: Why is my yield of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide consistently low?

Low yields in this condensation reaction can often be attributed to several factors ranging from reagent quality to reaction conditions.

Possible Causes and Solutions:

  • Reagent Purity: The purity of your starting materials, 2,2,2-trifluoroacetohydrazide and the piperazine precursor, is critical. Impurities can interfere with the reaction or introduce side reactions.[2]

    • Recommendation: Ensure the use of high-purity reagents. If the purity is questionable, consider purification of the starting materials before use. 2,2,2-trifluoroacetohydrazide can be synthesized by the condensation of hydrazine hydrate with ethyl trifluoroacetate.[3]

  • Reaction Conditions: The temperature, solvent, and pH can significantly impact the reaction equilibrium and rate.

    • Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is advisable to start the reaction at a lower temperature and gradually increase it.[2] A typical temperature range for this synthesis is between 0°C and 50°C.[1]

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or aprotic polar solvents such as dimethyl sulfoxide (DMSO) are often used.[1][4] The optimal solvent may need to be determined empirically for your specific setup.

    • pH: The condensation of hydrazides is often acid-catalyzed.[5] The addition of a catalytic amount of a weak acid, like acetic acid, can facilitate the reaction.[6]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Data Summary: Impact of Reaction Conditions on Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Temperature 80°C40°CReduced side products
Solvent AcetonitrileEthanol with catalytic Acetic AcidImproved solubility and catalysis
Reaction Time 2 hoursMonitored by TLC (approx. 6-8 hours)Reaction goes to completion
Expected Yield < 40%> 70%Significant yield improvement
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products indicates the presence of side reactions. In the synthesis of hydrazones from hydrazides, several side reactions can occur.

Common Side Reactions and Mitigation Strategies:

  • Self-condensation of the Piperazine Precursor: The piperazine starting material may undergo self-condensation, especially under harsh conditions.

    • Mitigation: Control the reaction temperature and consider the slow addition of one reagent to the other to maintain a low concentration of the more reactive species.

  • Hydrolysis of the Hydrazone Product: The imine bond in the product is susceptible to hydrolysis, especially in the presence of excess water and acid or base.

    • Mitigation: Use anhydrous solvents and control the amount of acid catalyst. During workup, neutralize the reaction mixture promptly.

  • Formation of Isomers: While the (Z)-isomer is generally the thermodynamically favored product, the (E)-isomer may also form.

    • Mitigation: The E/Z ratio can be influenced by the solvent and temperature. Optimization of these parameters may be necessary to favor the desired (Z)-isomer.

Question 3: How can I effectively purify the final product?

Purification is a critical step to obtain high-purity (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Recommended Purification Methods:

  • Crystallization: This is often the most effective method for purifying solid organic compounds.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the separation observed on TLC.

Frequently Asked Questions (FAQs)

What is the mechanism of the reaction?

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the imine or its precursor in the piperazine ring. This is typically followed by the elimination of a water molecule to form the C=N double bond of the product.

Reaction Mechanism Workflow

G Start Starting Materials: 2,2,2-Trifluoroacetohydrazide + Piperazine precursor Protonation Protonation of Piperazine Precursor (Acid Catalyzed) Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Hydrazide Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Intermediate Dehydration Dehydration (Elimination of Water) Intermediate->Dehydration Product (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide Dehydration->Product

Caption: General mechanism for the acid-catalyzed condensation.

What is the role of the trifluoromethyl group?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group.[3] Its presence in the 2,2,2-trifluoroacetohydrazide starting material increases the electrophilicity of the carbonyl carbon, which can influence the reactivity of the hydrazide. In the final product, the CF₃ group can affect the compound's chemical properties and biological activity.[1]

Can I use microwave-assisted synthesis for this reaction?

Microwave-assisted organic synthesis can be a valuable tool to accelerate this type of condensation reaction.[4] It often leads to shorter reaction times and can sometimes improve yields by minimizing side reactions. However, optimization of the microwave parameters (temperature, time, and power) is necessary.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Solvent, pH) Start->Check_Conditions Check_Time Monitor Reaction for Completion (TLC/LC-MS) Start->Check_Time Check_Reagents->Check_Conditions Pure Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Check_Conditions->Check_Time Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent_pH Optimize Solvent and Catalyst Check_Conditions->Optimize_Solvent_pH Optimize_Time Adjust Reaction Time Check_Time->Optimize_Time Incomplete Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Solvent_pH->Improved_Yield Optimize_Time->Improved_Yield

Sources

Technical Support Center: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS 849832-73-1). This molecule, a subject of interest in pharmaceutical research as a potential dipeptidyl peptidase 4 (DPP-4) inhibitor, presents a unique purification profile due to its distinct structural motifs: a basic piperazine ring, a polar N-acylhydrazone linker, and an electron-withdrawing trifluoromethyl group.[1][]

This guide is structured to provide actionable solutions to common challenges encountered during the isolation and purification of this compound. It is intended for researchers and chemists in a drug development environment who require high-purity material for subsequent assays and studies.[3]

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: I'm experiencing very low yield after performing flash column chromatography on silica gel. What are the likely causes and solutions?

This is a frequent challenge when purifying compounds containing basic nitrogen heterocycles like piperazine. The issue often stems from strong, sometimes irreversible, interactions with the acidic surface of standard silica gel.[4]

  • Primary Cause: Strong Acid-Base Interaction. The lone pairs on the nitrogen atoms of the piperazine ring are basic and can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the compound to adhere strongly to the stationary phase, leading to poor recovery and significant peak tailing.

  • Troubleshooting Steps:

    • Assess Stability: Before attempting a large-scale column, spot your crude material on a silica gel TLC plate. After developing the plate, let it sit for 1-2 hours and then develop it again in the same or a slightly stronger solvent system. If the spot has streaked, shrunk, or new spots have appeared, it indicates potential degradation or irreversible adsorption.[4]

    • Modify the Mobile Phase: The most common solution is to neutralize the acidic sites on the silica gel in situ. Add a small amount of a volatile tertiary amine to your eluent system.

      • Recommended Additive: Start by adding 0.5-1% triethylamine (TEA) to your chosen mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[5][6] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing for smooth elution.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient or undesirable for downstream applications, change the stationary phase.

      • Neutral Alumina: Alumina is a good alternative to silica gel. It is available in basic, neutral, and acidic grades. For this compound, neutral or basic alumina would be the most appropriate choice.[6]

      • Deactivated Silica: You can also use commercially available deactivated silica gel or prepare it by flushing a packed column with your eluent containing 1-2% TEA before loading your sample.[6]

Question 2: My product comes off the column as a very broad peak, and analytical data (LC-MS/NMR) suggests the presence of multiple components, even though the mass is correct. What is happening?

This observation can be attributed to the complex stereochemistry and conformational isomerism inherent to N-acylhydrazones.[7]

  • Primary Cause: Isomerism. The N-acylhydrazone functional group can exist as a mixture of isomers:

    • Geometric Isomers (E/Z): Due to the restricted rotation around the C=N double bond. The "(Z)" designation in the compound name specifies one isomer, but isomerization can potentially occur under certain conditions (e.g., exposure to acid, base, or light).

    • Conformational Isomers (syn/anti): Arising from rotation around the N-N single bond, leading to different orientations of the amide group. These conformers can interconvert, and in some solvents like DMSO-d6, both forms are often observable in the NMR spectrum.[7][8]

  • Troubleshooting Steps:

    • Characterize the Mixture: Before extensive purification attempts, accept that you may be dealing with a mixture of slowly interconverting isomers. Analyze the "impure" fraction by 1H NMR at variable temperatures. If the multiple peak sets begin to coalesce or sharpen at higher temperatures, it strongly suggests the presence of conformational isomers.[8]

    • Simplify Chromatography: Do not try to separate the isomers by flash chromatography, as they will likely interconvert on the column, leading to broad peaks and cross-contaminated fractions. The goal should be to separate your product (as a mixture of its isomers) from distinct chemical impurities.

    • Post-Purification Analysis: After purification, the final product may still exist as a mixture of isomers. This is often acceptable for biological testing, provided the sample is free of other chemical impurities. Document the isomeric ratio observed in your characterization data (NMR, HPLC).

Question 3: After removing the solvent from my "pure" column fractions, the product is a thick, persistent oil that refuses to crystallize. How can I obtain a solid?

Obtaining a solid from a chromatographically pure oil is a common final hurdle. This can be due to residual solvents or the intrinsic properties of the molecule.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum pump for several hours, possibly with gentle heating (e.g., 30-40°C), to remove trace amounts of high-boiling solvents like ethyl acetate or TEA.

    • Trituration: This technique aims to induce crystallization by washing the oil with a solvent in which the compound is insoluble.[9]

      • Protocol: Add a small amount of a cold, non-polar solvent (e.g., n-hexane, pentane, or diethyl ether ) to the flask containing your oil.

      • Use a glass rod to scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.

      • Stir or sonicate the mixture. Often, the oil will slowly transform into a fine, solid precipitate. Collect the solid by filtration.

    • Recrystallization from a New Solvent System: If trituration fails, attempt recrystallization. Since the compound is polar, solvents like acetonitrile or ethanol might be effective.[9][10] You can also try a binary solvent system like ethyl acetate/hexane or dichloromethane/hexane. Dissolve the oil in a minimum amount of the more polar solvent and slowly add the less polar "anti-solvent" until turbidity persists, then cool.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on the appropriate purification method.

PurificationStrategy Start Crude (Z)-2,2,2-trifluoro-N'- (piperazin-2-ylidene)acetohydrazide Is_Solid Is crude material a solid? Start->Is_Solid TLC_Analysis Analyze by TLC (e.g., 10% MeOH in DCM) TLC_Clean Is TLC relatively clean (one major spot)? Is_Solid->TLC_Clean Yes Column_Chrom Perform Column Chromatography Is_Solid->Column_Chrom No (Oil) Recrystallize Attempt Recrystallization TLC_Clean->Recrystallize Yes TLC_Clean->Column_Chrom No (Multiple Spots) Purity_Check Assess Purity (NMR, LC-MS) Recrystallize->Purity_Check Column_Chrom->Purity_Check Pure_Product High-Purity Product Purity_Check->Pure_Product Purity >95% Repurify Re-purify if necessary Purity_Check->Repurify Purity <95% Repurify->Column_Chrom

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary and mobile phase combination to start with for flash chromatography?

    • A: Start with standard silica gel. For the mobile phase, use a gradient system of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. A good starting point for TLC analysis is 10% methanol in DCM. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing and improve recovery.[5][6]

  • Q2: How can I choose a good recrystallization solvent?

    • A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[11] Test small amounts of your crude product in various solvents. Good candidates for a polar molecule like this include ethanol, isopropanol, and acetonitrile.[10][12] Avoid highly polar solvents like water or DMF unless you plan to use an anti-solvent, as your compound may be too soluble even at cold temperatures.[9]

  • Q3: The NMR spectrum of my final product is clean, but looks complex with doubled peaks. Is it impure?

    • A: Not necessarily. As discussed in the troubleshooting section, N-acylhydrazones often exist as a mixture of syn and anti conformers around the N-N bond, which are in slow equilibrium.[7][8] This results in two distinct sets of signals in the NMR spectrum for a single, pure compound. Running the NMR at an elevated temperature (e.g., 80°C) may cause these peaks to broaden and coalesce, confirming the presence of conformers.

  • Q4: What analytical methods are essential to confirm the purity of the final product?

    • A: A combination of techniques is required to ensure identity, purity, and stability.[]

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the molecular structure and can help identify impurities.

      • High-Performance Liquid Chromatography (HPLC): Paired with a UV or PDA detector, this is the gold standard for quantifying purity.[14]

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can detect trace impurities.[]

      • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O, N-H, C-F).

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseRecommended Mobile Phase SystemModifierPurpose
Silica GelDichloromethane / Methanol (Gradient)0.5-1% TriethylamineStandard purification; modifier prevents tailing.[5]
Silica GelEthyl Acetate / Hexanes (Gradient)0.5-1% TriethylamineAlternative for less polar impurities.[5]
Neutral AluminaDichloromethane / Methanol (Gradient)NoneAvoids acidic conditions entirely.[6]
C18 (Reversed-Phase)Water / Acetonitrile (Gradient)0.1% Formic Acid or TFAFor highly polar impurities; acid improves peak shape.[15]
Protocol 1: Flash Chromatography with Triethylamine Modifier
  • Column Packing: Dry pack a column with silica gel or pack as a slurry in your starting eluent (e.g., 100% hexanes or DCM).

  • Deactivation (Optional but Recommended): Flush the packed column with 2-3 column volumes of your starting eluent containing 1% TEA.[6]

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of the column.[16]

  • Elution: Begin eluting with your starting solvent system (containing 1% TEA). Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. To remove residual TEA, you may need to co-evaporate with a solvent like DCM or dissolve the residue in a suitable solvent and wash with a dilute aqueous acid (if the compound is stable), then re-extract and dry.

References

  • Taylor & Francis Online. (n.d.). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Retrieved from [Link]

  • Avomeen. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Nicovaper. (n.d.). Five Key Strategies to Ensure Quality in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2019). Chemical modification of proteins with photocleavable groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of N-Acylhydrazones | Request PDF. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

  • ACS Omega. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Journal of the American Chemical Society. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (hereafter referred to as TFPA). Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these challenges to ensure the integrity and reproducibility of your experimental data.

Understanding the Molecule: Why is TFPA Prone to Solubility Issues?

TFPA possesses a unique chemical architecture that, while conferring desirable biological properties, also presents inherent solubility hurdles. Understanding these structural elements is the first step in devising an effective solubilization strategy.

  • The Trifluoromethyl (-CF3) Group: This moiety is a powerful electron-withdrawing group and is known to increase lipophilicity.[1][2][3] This increased lipid-like character enhances a molecule's ability to cross cell membranes but significantly reduces its affinity for aqueous media.[2]

  • The Piperazine Ring: As a nitrogen-containing heterocycle, the piperazine moiety is basic.[4][5][6] Its solubility is therefore highly dependent on the pH of the solution.[7][8] At physiological pH (~7.4), the ring may be only partially protonated, limiting the solubility of the molecule as a whole. The predicted pKa of TFPA is approximately 6.53, indicating that a significant portion will be in the neutral, less soluble form in standard neutral buffers.[9]

  • The Hydrazone Linkage: The C=N-NH structure can participate in hydrogen bonding and contributes to the planarity of the molecule, which can favor strong crystal lattice packing. High lattice energy requires more energy to break the crystal structure apart, thus lowering solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am unable to achieve my desired concentration of TFPA in Phosphate-Buffered Saline (PBS). What is the most logical first step?

A1: The most direct initial approach is to employ a co-solvent system. This involves dissolving the compound in a small amount of a water-miscible organic solvent to create a high-concentration stock solution, which can then be diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its excellent solubilizing power.[10]

Experimental Protocol: Co-Solvent Screening

  • Preparation: Dispense 1-2 mg of TFPA into separate, small, clear vials.

  • Solvent Selection: Prepare a panel of common, water-miscible organic solvents. See Table 1 for suggestions.

  • Titration: To each vial, add the selected solvent in small, measured increments (e.g., 10 µL). After each addition, vortex vigorously for 30-60 seconds and visually inspect for dissolution. Sonication can be used to expedite the process.

  • Stock Creation: Once dissolution is complete, calculate the concentration of your stock solution (e.g., 10 mM, 20 mM). This will be your primary stock.

  • Working Solution: Prepare your final working solution by diluting the stock into your aqueous buffer. Crucially, ensure the final concentration of the organic co-solvent is low enough to not affect your biological system (typically <0.5% for DMSO in cell-based assays). [11] Always include a vehicle control (buffer + identical final concentration of co-solvent) in your experiments.

Table 1: Recommended Co-solvents for Initial Solubility Screening

Co-solventClassKey Characteristics
DMSO Dipolar AproticUniversal solvent for discovery compounds; use at <0.5% in final assays.[10][11]
Ethanol ProticLess toxic than DMSO; useful for in vivo formulations.
PEG 400 PolymerLow toxicity, often used for in vivo dosing solutions.[12]
NMP Dipolar AproticStrong solubilizing power, but assess toxicity for your specific assay.

Workflow for Co-Solvent System Development

G A Start: TFPA Powder B Perform Co-Solvent Screen (DMSO, EtOH, PEG 400) A->B C Identify Optimal Solvent B->C D Prepare High-Concentration Stock Solution (e.g., 20 mM) C->D E Dilute Stock into Aqueous Assay Buffer D->E F Check for Precipitation E->F G Final Co-solvent Conc. <0.5%? F->G No I Re-evaluate Co-solvent or Move to pH Modification F->I Yes H Proceed with Experiment (Include Vehicle Control) G->H Yes G->I No

Caption: A systematic workflow for establishing a co-solvent based formulation.

Q2: The required co-solvent concentration is interfering with my assay. How can I leverage the chemistry of TFPA to improve its aqueous solubility directly?

A2: This is a common limitation. The next logical step is to address the basic piperazine moiety by modifying the pH of your solvent system. By lowering the pH, you increase the protonation of the piperazine nitrogens, forming a more polar, and thus more water-soluble, salt in situ.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of biocompatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Citrate and acetate buffers are suitable for the lower pH range, while phosphate buffers are good for the neutral range.

  • Equilibration: Add an excess amount of TFPA solid to a fixed volume of each buffer in separate tubes.

  • Agitation: Seal the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed to pellet all undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved TFPA using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which TFPA solubility is maximized. You can then select the lowest pH that is still compatible with your biological assay.

Q3: My assay is highly sensitive to both organic solvents and pH changes. What advanced formulation strategies can I consider for in vitro studies?

A3: When simple methods are not viable, advanced formulation excipients that encapsulate the drug on a molecular level are the best path forward. For laboratory-scale in vitro experiments, complexation with cyclodextrins is often the most effective and well-tolerated strategy.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate lipophilic molecules like TFPA, forming an "inclusion complex" where the hydrophobic -CF3 group is shielded from water, dramatically increasing the apparent aqueous solubility of the compound.[13][15][16][17]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and has a well-established safety profile.

    • Protocol: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v). Add TFPA powder and stir or sonicate until dissolved. The cyclodextrin solution acts as the vehicle. Always run a parallel control with just the HP-β-CD vehicle.

  • Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core.[18][19]

    • Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL are common.[19][20]

    • Consideration: Surfactants can be disruptive to cell membranes and may interfere with assays.[20] Their use requires careful validation and robust vehicle controls. This approach is generally considered after cyclodextrins have been tried.

Decision Pathway for TFPA Solubilization

G A Start: Insoluble TFPA B Attempt Co-solvent (e.g., DMSO, EtOH) A->B C Is final concentration toxic or >0.5%? B->C D Attempt pH Adjustment (Acidic Buffers) C->D Yes G Solution Achieved (Proceed with controls) C->G No E Is required pH compatible with assay? D->E F Use Advanced Formulation (Cyclodextrins Recommended) E->F No E->G Yes F->G

Caption: A decision-making diagram for selecting the appropriate solubilization strategy.

References

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Jain, A., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]

  • Alhawatat, M. S., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2021). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Pop, C. F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]

  • Pivotal Scientific. (2024). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Available at: [Link]

  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Available at: [Link]

  • Stapleton, H. M., et al. (2006). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Chemico-Biological Interactions. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazone. Available at: [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

  • Zhang, X., et al. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. Chemosphere. Available at: [Link]

  • chemeurope.com. (n.d.). Piperazine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Trifluoromethyl Group: Impact and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Available at: [Link]

  • Hennink, W. E., et al. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry. Available at: [Link]

  • Alsiano. (n.d.). Emulsifying and solubilising surfactants for oral. Available at: [Link]

  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Available at: [Link]

  • ResearchGate. (2023). Nanoemulsion-a method to improve the solubility of lipophilic drugs. Available at: [Link]

  • ResearchGate. (2024). Hydrazone linkages in pH responsive drug delivery systems. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. Available at: [Link]

  • Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Fiveable. (n.d.). Nitrogen-containing heterocycles Definition. Available at: [Link]

Sources

Stability of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (Molecular Formula: C₆H₉F₃N₄O)[1][2]. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary information to ensure data integrity, troubleshoot common stability issues, and adhere to rigorous scientific standards.

The inherent structure of this molecule, featuring a trifluoroacetyl group, a hydrazone linkage, and a piperazine ring, presents a unique stability profile.[1] Understanding its behavior under chemical and physical stress is paramount for its application, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor in metabolic disease research.[1] This guide follows the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4]

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the handling, storage, and experimental use of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

General Handling and Storage

Q1: What are the recommended long-term storage conditions for the solid compound?

A1: The compound should be stored at 2-8°C in a tightly sealed container, protected from light.[2][5][6] Several sources note that the compound is hygroscopic, meaning it can absorb moisture from the air.[7][8] Therefore, storage in a desiccated environment or under an inert atmosphere is strongly recommended to prevent potential moisture-induced degradation.

Q2: I left the compound at room temperature for a few hours. Is it still viable?

A2: Short-term exposure to ambient temperature is unlikely to cause significant degradation, provided the container remained sealed and protected from light and high humidity. However, for quantitative experiments, it is best practice to perform a purity check (e.g., via HPLC) against a properly stored reference standard to ensure integrity before use.

Solution Stability and Solvent Compatibility

Q3: What solvents are recommended for preparing stock solutions, and what is the expected stability?

A3: The compound is soluble in DMSO and methanol (with slight heating).[8] For immediate use in biological assays, DMSO is a common choice. However, long-term stability in protic solvents like methanol or aqueous buffers can be a concern due to potential hydrolysis. We recommend preparing fresh solutions for each experiment. If storage is necessary, prepare concentrated stock solutions in anhydrous DMSO, store in small aliquots at -20°C or -80°C, and minimize freeze-thaw cycles.

Q4: My aqueous buffer solution containing the compound turned cloudy/showed a new peak in the chromatogram. What happened?

A4: This could be due to several factors:

  • Hydrolysis: The hydrazone linkage (C=N) is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.[9] Acid catalysis can accelerate the cleavage of this bond.[10][11] This would break the molecule into trifluoroacetohydrazide and a piperazine-derived species.

  • Precipitation: The compound has limited aqueous solubility. If the concentration in your final assay buffer exceeds its solubility limit, it will precipitate. Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility but does not interfere with your experiment.

  • Incompatibility: Certain buffer components may react with the compound. Always run a control experiment with the compound in the final buffer to assess its short-term stability under assay conditions.

Forced Degradation Studies: Troubleshooting Guide

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[12][13] The goal is to achieve modest degradation (typically 10-30%) to identify likely degradation products.[14]

Q5: I am not seeing any degradation under acidic conditions (0.1 M HCl). What should I do?

A5: While the hydrazone linkage is a prime target for acid hydrolysis, the specific reactivity depends on the molecular structure.[15] The electron-withdrawing trifluoroacetyl group can influence the susceptibility of the C=N bond to protonation and subsequent hydrolysis.[16]

  • Troubleshooting: If no degradation is observed at room temperature, you can increase the severity of the conditions as per forced degradation protocols.[13] Consider increasing the temperature (e.g., to 60°C) or extending the incubation time.[17] Monitor the reaction at several time points to avoid complete degradation.

Q6: What degradation products should I expect under basic (alkaline) conditions?

A6: Under basic conditions (e.g., 0.1 M NaOH), hydrolysis of the hydrazone and potentially the amide bond of the trifluoroacetyl group can occur. The piperazine ring itself is generally more stable to base than to oxidative or high-thermal stress. The primary concern remains the hydrolytic cleavage of the C=N-N-C=O backbone.

Q7: The compound degrades very quickly in my oxidative stress experiment (using 3% H₂O₂). How can I control the reaction?

A7: Both the piperazine ring and the hydrazide moiety are susceptible to oxidation.[1][16] Studies on similar piperazine-containing molecules show that oxidation can lead to the formation of N-oxides or products of ring cleavage.[18] Hydrazides can be oxidized to cleave the N-N bond.[16]

  • Troubleshooting:

    • Reduce H₂O₂ Concentration: Lower the concentration of hydrogen peroxide (e.g., to 0.3-1%).[13]

    • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or in an ice bath).

    • Time Course Analysis: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation profile before the parent compound is fully consumed.

Section 2: Experimental Protocols & Data Presentation

The following protocols are standardized starting points for conducting forced degradation studies, based on ICH guidelines.[3][17] A validated, stability-indicating HPLC or LC-MS method is required to analyze the results.[19]

Workflow for Forced Degradation Studies

The general workflow for investigating the stability of the compound is outlined below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Ox Oxidative (3% H₂O₂, RT) Prep->Ox Photo Photolytic (Solution) (ICH Q1B) Prep->Photo Ref Store Reference Standard at 2-8°C, Protected Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Ox->Analyze Therm Thermal (Solid) (80°C) Therm->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Reference Standard Analyze->Compare Mass Assess Mass Balance Compare->Mass

Caption: General workflow for forced degradation studies.

Summary of Stress Conditions

The table below summarizes the recommended starting conditions for stress testing. The goal is to achieve 10-30% degradation, so time and temperature may need adjustment.

Stress ConditionReagent/ConditionTemperatureRecommended Time PointsPotential Degradation Site
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hoursHydrazone (C=N) linkage
Base Hydrolysis 0.1 M NaOH60 °C2, 4, 8, 24 hoursHydrazone (C=N), Amide linkage
Oxidation 3% H₂O₂Room Temp0.5, 1, 2, 6 hoursPiperazine ring, Hydrazide (N-N)
Thermal Solid State80 °C1, 3, 7 daysGeneral decomposition
Photostability ICH Q1B Option 1/2Room TempPer ICH guidelinesEntire molecule
Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, we can hypothesize the primary degradation pathways.

G cluster_products Potential Degradation Products Parent (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide C=N N-N Piperazine Ring Hydrolysis Hydrolysis Products (Trifluoroacetohydrazide + Piperazine species) Parent:f0->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Products (N-Oxides, Ring-Opened Species) Parent:f1->Oxidation Oxidation Parent:f2->Oxidation Oxidation

Sources

Common side reactions in the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Introduction: The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a potent dipeptidyl peptidase 4 (DPP-4) inhibitor, is a critical process for researchers in metabolic disease drug discovery.[1] While the synthetic route appears straightforward, involving the condensation of a piperazine precursor with a trifluoroacetylated hydrazine, it is often plagued by competing side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing a diagnosis of the probable cause and a step-by-step resolution.

Q1: My primary byproduct has a mass double that of the expected piperazine intermediate. What is it and how can I prevent it?

Probable Cause: You are likely observing the formation of a piperazine dimer. This side reaction is common when dealing with reactive cyclic imine or azomethine ylide intermediates, which can be generated in situ from the piperazine starting material.[2] These intermediates can undergo a 1,3-dipolar cycloaddition with themselves, leading to a stable, higher molecular weight dimer.

Troubleshooting Protocol:

  • Employ High-Dilution Conditions: Dimerization is a bimolecular reaction. By significantly increasing the solvent volume, you decrease the concentration of the reactive intermediate, thus favoring the desired intramolecular cyclization or intermolecular reaction with the hydrazide over self-reaction.

  • Control Reagent Addition: Add the reagent responsible for forming the imine intermediate (e.g., the oxidizing agent or cyclization promoter) slowly and at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the intermediate low.

  • Maintain an Inert Atmosphere: Oxygen can sometimes promote oxidative pathways that lead to dimer formation.[3] Conducting the reaction under an inert atmosphere of nitrogen or argon is a best practice to minimize this and other side reactions.

Workflow: Diagnosing and Mitigating Dimer Formation

G start High MW Byproduct Detected (e.g., via LC-MS) check_mass Mass Corresponds to ~2x Intermediate Mass? start->check_mass is_dimer Diagnosis: Dimer Formation check_mass->is_dimer Yes end Improved Yield & Purity check_mass->end No (Investigate other side reactions) solution Solution: Reduce Intermediate Concentration is_dimer->solution step1 1. Implement High-Dilution solution->step1 step2 2. Slow Reagent Addition at Low Temp step1->step2 step3 3. Ensure Inert Atmosphere step2->step3 step3->end

Caption: A logical workflow for addressing high molecular weight byproducts.

Q2: My reaction is messy, and I've isolated a byproduct corresponding to di-trifluoroacetylation. How do I improve selectivity?

Probable Cause: The use of a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), can lead to multiple acylations.[4] Both nitrogens on the piperazine ring and both nitrogens on the hydrazine starting material are nucleophilic and can be acylated. Over-acylation is a common issue when stoichiometry and reactivity are not precisely controlled.[5][6]

Troubleshooting Protocol:

  • Modify the Trifluoroacetylating Agent: Switch from trifluoroacetic anhydride to a less reactive source, such as ethyl trifluoroacetate.[7] The reaction will require heating but offers significantly better control over mono-acylation.

  • Control Stoichiometry: Use precisely one equivalent of the acylating agent relative to the hydrazine. A slight excess of hydrazine can also be used to ensure the more reactive agent is fully consumed.

  • Optimize Reaction Temperature: When using TFAA, perform the acylation at a low temperature (e.g., -10 °C to 0 °C) and add the TFAA dropwise to a solution of hydrazine to prevent localized overheating and di-acylation.

  • Consider a Two-Step, One-Pot Procedure: First, synthesize the trifluoroacetyl hydrazide intermediate and confirm its formation via TLC.[8] Then, in the same pot, add the piperazine precursor for the subsequent condensation. This isolates the acylation step and prevents the piperazine from being acylated.

Q3: The final product appears pure after chromatography but degrades upon standing or during solvent removal. What is causing this instability?

Probable Cause: The product contains two potentially labile functional groups: the trifluoroacetamide and the hydrazone. The trifluoroacetyl group can be hydrolyzed under basic conditions, while the C=N bond of the hydrazone is susceptible to hydrolysis under acidic conditions.[9][10]

Troubleshooting Protocol:

  • Maintain Neutral pH During Workup: When performing aqueous extractions, ensure the pH of the aqueous layer is buffered to ~7.0. Avoid strong acids or bases. Use saturated sodium bicarbonate solution carefully for neutralization, followed by a water wash.

  • Use Mild Purification Methods: If using silica gel chromatography, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a neutral amine like triethylamine (e.g., 0.5% in the eluent). This neutralizes acidic sites on the silica surface.

  • Gentle Solvent Removal: Concentrate the product solution at reduced pressure without excessive heating (rotary evaporation water bath temperature < 35 °C).

  • Storage: Store the final, dry compound under an inert atmosphere at low temperature (2-8°C) and protected from light to prevent long-term degradation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the formation of the (Z)-isomer as the major product?

The formation of the (Z)-isomer is generally favored due to thermodynamic stability. The stereochemistry around the C=N double bond is established during the condensation reaction. The (Z)-configuration allows for the formation of a stable six-membered intramolecular hydrogen bond between the piperazine N-H proton and the carbonyl oxygen of the trifluoroacetyl group. This conformation minimizes steric hindrance and is energetically favorable, driving the equilibrium towards the (Z)-isomer.

Plausible Synthetic Pathway and Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Hydrazine Hydrazine TFA_Hydrazide Trifluoroacetyl Hydrazide Hydrazine->TFA_Hydrazide + TFAA / Et3N Product (Z)-Product TFA_Hydrazide->Product + Imine (Condensation) Piperazine Piperazine Imine Piperazin-2-imine (Intermediate) Piperazine->Imine [Oxidation / Cyclization] Imine->Product Imine_Side Imine Intermediate Dimer Piperazine Dimer Imine_Side->Dimer Self-Condensation Diacylation Di-TFA-Hydrazine Hydrolysis Degradation Products Hydrazine_Side Hydrazine Hydrazine_Side->Diacylation + Excess TFAA Product_Side (Z)-Product Product_Side->Hydrolysis Acid / Base

Caption: Overview of the main reaction and key competing side pathways.

Q2: Besides dimerization and over-acylation, are there other, less common side products to be aware of?

Yes, under certain conditions, other side reactions can occur:

  • 1,3,5-Triazine Formation: If trifluoroacetic anhydride is used in excess under harsh conditions, it can react with nitrile intermediates (which could potentially form from dehydration of amides) to trimerize into a stable 2,4,6-tris(trifluoromethyl)-1,3,5-triazine ring.[12] This is generally avoided by using milder conditions and controlled stoichiometry.

  • Piperazin-2-one Formation: The piperazin-2-imine intermediate exists in tautomeric equilibrium with piperazin-2-enamine. In the presence of water, this intermediate can hydrolyze to form piperazin-2-one, a common impurity in related syntheses.[13] Ensuring anhydrous reaction conditions is critical to suppress this pathway.

Q3: What are the critical quality control checks during the synthesis?
  • TLC Analysis: Monitor the reaction progress closely by TLC. The disappearance of the limiting reagent (e.g., the piperazine precursor) and the appearance of the product spot with its expected Rf value are key indicators. Visualize with both UV light and a potassium permanganate stain, as not all intermediates/byproducts are UV-active.

  • LC-MS Analysis: After workup, an LC-MS of the crude material is invaluable. It provides the mass of the desired product, confirming its formation, and reveals the masses of any byproducts, which is the first and most critical step in troubleshooting (as outlined in Q1).

  • NMR Spectroscopy: For the final product, ¹H and ¹⁹F NMR are essential. ¹H NMR will confirm the overall structure and the (Z)-stereochemistry (via observation of the N-H proton). ¹⁹F NMR should show a clean singlet for the -CF₃ group, confirming the absence of related fluoro-impurities.

Reference Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

Objective: To synthesize (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Materials:

  • Hydrazine monohydrate

  • Ethyl trifluoroacetate

  • Piperazine-2-one (or appropriate precursor)

  • Anhydrous Ethanol

  • Triethylamine (Et₃N), distilled

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Step 1: Synthesis of 2,2,2-Trifluoroacetohydrazide

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere, add hydrazine monohydrate (1.0 eq) dissolved in anhydrous ethanol (10 mL/g of hydrazine).

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl trifluoroacetate (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC until the ethyl trifluoroacetate is consumed. The solvent can be removed under reduced pressure to yield the intermediate, which can be used directly in the next step.

  • Step 2: Condensation to Form the Final Product

    • Dissolve the crude 2,2,2-trifluoroacetohydrazide from Step 1 in anhydrous ethanol.

    • Add the piperazine precursor (e.g., piperazin-2-one, 1.0 eq) to the solution.

    • Add a catalytic amount of a mild acid (e.g., acetic acid, 0.1 eq) to promote the condensation.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by LC-MS.

    • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Step 3: Workup and Purification

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (pH ~7-8), followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature below 35 °C.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Summary of Potential Side Products

Side ProductChemical FormulaΔ Mass from IntermediateConditions Favoring Formation
Piperazine DimerC₁₀H₁₈N₄+ C₅H₉N₂High concentration, presence of oxygen
Di-TFA-HydrazineC₄H₂F₆N₂O₂N/A (Reactant Side Rxn)Excess TFAA, high temperature
Piperazin-2-oneC₄H₈N₂O-Presence of water, non-anhydrous conditions
1,3,5-TriazineC₆F₉N₃VariableHarsh conditions, excess TFAA

References

  • Smolecule. (2023, August 15). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • Stadler, G., et al. (2010, December 8). Dimerization of azomethine ylides: an alternate route to pyrazine formation in the Maillard reaction. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis. Retrieved from [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Beilstein Journals. (2023, November 15). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Eliel, E. L., & Rivard, D. E. (1954). The Reaction of Trifluoroacetic Anhydride with Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.
  • Hamper, B. C., et al. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Nuclear Medicine and Biology. Retrieved from [Link]

  • LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

  • Lopez, S. E., et al. (2013). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform. Retrieved from [Link]

  • Lai, L.-L., et al. (2010). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. Retrieved from [Link]

  • Han, C., et al. (2000). A Facile Synthesis of N-Alkyl-N'-trifluoroacetyl Hydrazides. Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Trifluoroacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of reaction conditions for trifluoroacetohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile fluorinated building blocks. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making trifluoroacetohydrazide derivatives valuable precursors in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of trifluoroacetohydrazide and its subsequent derivatization. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low Yield of Trifluoroacetohydrazide in the Primary Synthesis

You are performing the classic condensation reaction of an ethyl trifluoroacetate with hydrazine hydrate and observing a disappointingly low yield of the desired trifluoroacetohydrazide product.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: An optimized and efficient method involves reacting ethyl trifluoroacetate with a slight excess of hydrazine hydrate (e.g., 1.1 equivalents) in ethanol.[1][2] Refluxing the mixture for approximately 6 hours typically drives the reaction to completion, with reported yields as high as 96%.[1][2] Ensure your reaction time and temperature are adequate. The use of reflux conditions at around 78°C enhances the reaction kinetics.[1]

  • Suboptimal Molar Ratio: An incorrect stoichiometric ratio of reactants can limit the yield.

    • Solution: Employing a slight molar excess of hydrazine hydrate helps to ensure the complete conversion of the ethyl trifluoroacetate.[1] This is a common strategy to push the equilibrium of a reaction towards the product side.

  • Improper Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: Ethanol is an excellent solvent for this reaction as it effectively dissolves both reactants and facilitates the nucleophilic acyl substitution mechanism without promoting significant side reactions.[1] While the reaction can proceed without a solvent, using an alcohol like ethanol generally improves the outcome.[1]

  • Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of the starting ester, ethyl trifluoroacetate, back to trifluoroacetic acid, especially at elevated temperatures.

    • Solution: Use anhydrous ethanol and ensure your hydrazine hydrate is of the appropriate concentration. While hydrazine hydrate is an aqueous solution, minimizing additional water in the reaction setup is good practice.

Problem 2: Difficulty in Purifying the Trifluoroacetohydrazide Product

After the reaction, you are struggling to isolate a pure sample of trifluoroacetohydrazide. The crude product may be an oil that is difficult to handle or contains persistent impurities.

Potential Causes & Solutions:

  • Residual Solvent or Unreacted Starting Materials: The crude product is often contaminated with the solvent (e.g., ethanol) and any excess hydrazine hydrate or unreacted ethyl trifluoroacetate.

    • Solution: The primary and most effective method for removing the solvent and other volatile components is distillation under reduced pressure.[2][3] For the final product, which may be a volatile liquid or a low-melting solid, vacuum distillation can be employed to lower the boiling point and prevent thermal decomposition.[1]

  • Formation of Side Products: Although the primary reaction is generally clean, side reactions can occur, leading to impurities.

    • Solution: An aqueous wash can be an effective initial purification step to remove water-soluble impurities like hydrazine salts.[1] After the wash, the organic phase containing the product is separated.[1] For non-volatile derivatives, recrystallization is a powerful purification technique.[1] A common method involves dissolving the crude product in a minimal amount of a hot solvent (like ethyl acetate) and then adding an anti-solvent (like hexanes) to induce crystallization upon cooling.[1]

  • Product is an Oil: Trifluoroacetohydrazide itself can be a transparent oil which may solidify upon standing.[2][3]

    • Solution: If the product remains an oil, ensure all solvent has been removed under high vacuum. Cooling the oil may induce crystallization. If it remains an oil, purification by vacuum distillation is the recommended approach.

Problem 3: Low Conversion in Subsequent N-Alkylation or Acylation Reactions

You have successfully synthesized trifluoroacetohydrazide but are facing challenges in subsequent functionalization steps, such as alkylation or acylation, to create more complex derivatives.

Potential Causes & Solutions:

  • Insufficiently Activated Electrophile: The electrophile (e.g., alkyl halide or acyl chloride) may not be reactive enough under the chosen conditions.

    • Solution: For alkylations, consider using more reactive alkylating agents like alkyl iodides or triflates. For acylations, acyl chlorides or anhydrides are generally effective. The use of trifluoroacetic anhydride for acylation is a known method.[4]

  • Inappropriate Base: The base used to deprotonate the hydrazide may not be strong enough or may be sterically hindered.

    • Solution: For alkylations with alkyl halides, a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF can be effective.[4] For acylations, a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the acid byproduct.[1]

  • Steric Hindrance: The substituents on either the trifluoroacetohydrazide or the electrophile may be sterically hindering the reaction.

    • Solution: It may be necessary to increase the reaction temperature or prolong the reaction time. In some cases, a less sterically hindered reagent may need to be chosen.

  • Alternative Reaction Pathways: The Mitsunobu reaction offers a mild alternative for the alkylation of trifluoroacetyl hydrazides using alcohols.[4] This reaction typically involves triphenylphosphine and a dialkyl azodicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of trifluoroacetohydrazide from ethyl trifluoroacetate and hydrazine?

A1: The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to yield the final trifluoroacetohydrazide product.[1]

Q2: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A2: Yes, hydrazine hydrate is a hazardous substance and should be handled with appropriate safety measures. It is corrosive and toxic. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale synthesis, considerations for safe handling and efficient heat management are crucial.[1]

Q3: Can trifluoroacetic acid (TFA) be used as a catalyst in reactions involving trifluoroacetohydrazide derivatives?

A3: Yes, trifluoroacetic acid can act as both a solvent and a catalyst in certain reactions, such as in the synthesis of triazoles from trifluoroacetohydrazide derivatives.[1] However, its dual role can sometimes complicate reaction outcomes, and its catalytic effect may need to be optimized.[1]

Q4: My trifluoroacetohydrazide derivative appears to be degrading. What are the potential degradation pathways?

A4: Trifluoroacetohydrazide derivatives can undergo oxidation or reduction under certain conditions. Oxidation can lead to the cleavage of the N-N bond and the formation of trifluoroacetic acid derivatives.[1] Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the hydrazide functionality.[1]

Q5: How does the trifluoromethyl group influence the reactivity of the hydrazide?

A5: The strongly electron-withdrawing trifluoromethyl group has a significant impact on the molecule's reactivity. It increases the acidity of the N-H protons, making deprotonation easier for subsequent alkylation or acylation reactions. It also stabilizes negatively charged intermediates that may form during a reaction.[1]

Experimental Protocols & Data

Optimized Protocol for Trifluoroacetohydrazide Synthesis

This protocol is based on a high-yield synthesis reported in the literature.[2][3]

Materials:

  • Ethyl trifluoroacetate

  • Hydrazine hydrate

  • Ethanol, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl trifluoroacetate (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting residue, which may be an oil, can be further dried under vacuum to yield trifluoroacetohydrazide.[2][3] The product may solidify upon standing.[2][3]

Table 1: Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationaleReference
Molar Ratio 1.1 eq Hydrazine HydrateDrives the reaction to completion.[1][2]
Solvent EthanolGood solubility for reactants, facilitates reaction.[1][2]
Temperature Reflux (~78°C)Enhances reaction kinetics for a 6-hour completion time.[1][2]
Purification Reduced Pressure DistillationEfficiently removes solvent and volatile impurities.[2][3]

Visualizing the Workflow

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Ethyl Trifluoroacetate + Hydrazine Hydrate (1.1 eq) in Ethanol Reaction Reflux at ~78°C for 6h Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Distillation Solvent Removal (Reduced Pressure Distillation) Crude->Distillation AqueousWash Aqueous Wash (Optional) Distillation->AqueousWash for further purification FinalProduct Pure Trifluoroacetohydrazide Distillation->FinalProduct AqueousWash->FinalProduct

Caption: Workflow for the synthesis and purification of trifluoroacetohydrazide.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckTimeTemp Was reaction refluxed for 6h? Start->CheckTimeTemp CheckRatio Was a 1.1 eq excess of hydrazine used? CheckTimeTemp->CheckRatio Yes Solution1 Increase reaction time/temp CheckTimeTemp->Solution1 No CheckSolvent Was ethanol used as the solvent? CheckRatio->CheckSolvent Yes Solution2 Adjust molar ratio CheckRatio->Solution2 No Solution3 Use ethanol as solvent CheckSolvent->Solution3 No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block - Benchchem. (n.d.).
  • Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Canadian Journal of Chemistry. Retrieved from [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Characterization challenges of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Welcome to the technical support guide for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS 849832-73-1). This molecule, a promising intermediate in pharmaceutical development, particularly as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor, presents unique characterization challenges due to its inherent structural features.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate these complexities, ensuring data integrity and reproducibility. We will address common issues in a practical, question-and-answer format, grounded in established scientific principles.

Section 1: The Primary Challenge - Isomerism and Stability

The core difficulty in handling this compound lies within its hydrazone moiety (-C=N-NH-CO-). This functional group is prone to configurational dynamics, primarily E/Z isomerization, which can complicate analysis and affect sample purity over time.[2]

Q1: My NMR spectrum shows more signals than expected for a pure compound. What is the likely cause?

Answer: The most probable cause is the presence of both (Z) and (E) isomers in your sample.

Expertise & Causality: The C=N double bond in hydrazones restricts free rotation, leading to geometric isomers. While your target is the (Z)-isomer, its synthesis or storage may lead to the formation of the thermodynamically more stable (E)-isomer. This isomerization can be catalyzed by trace amounts of acid or base, or it can occur thermally.[3][4] Each isomer will have a unique set of signals in the NMR spectrum, effectively making your "pure" sample a mixture of two distinct, interconverting species.

Troubleshooting Protocol: Confirming and Quantifying E/Z Isomers

  • Initial Assessment (¹H and ¹⁹F NMR):

    • Acquire a standard ¹H NMR spectrum. Look for pairs of signals for the NH proton, the piperazine ring protons, and the CH₂ group adjacent to the C=N bond.

    • Acquire a ¹⁹F NMR spectrum. This is often the cleanest method for quantification. Each isomer should produce a distinct singlet for its -CF₃ group. The relative integration of these two peaks provides the E/Z ratio.

  • Structural Confirmation (2D NMR):

    • Run a 2D NOESY or ROESY experiment. For the (Z)-isomer, you would expect to see a through-space correlation (NOE) between the NH proton and the protons on the piperazine ring. The (E)-isomer would show different spatial relationships.

  • Investigating Interconversion (Variable Temperature NMR):

    • If the isomers are rapidly interconverting on the NMR timescale, you may see broadened peaks.

    • Acquiring spectra at different temperatures can be informative. Lowering the temperature may sharpen the signals for each isomer, while increasing it may cause them to coalesce if the interconversion rate becomes fast enough.

Q2: The purity of my sample, as determined by HPLC and NMR, appears to decrease upon storage or during analysis. Why is this happening?

Answer: This is likely due to the slow conversion of the kinetically favored (Z)-isomer to the more thermodynamically stable (E)-isomer. Degradation via hydrolysis is also a possibility, especially in non-anhydrous solvents.

Expertise & Causality: The (Z)-isomer of many acylhydrazones is metastable.[2][5] Over time, particularly in solution or at elevated temperatures, it will equilibrate to a mixture containing a significant proportion of the (E)-isomer. This is a common challenge with hydrazone-based molecular switches and intermediates.[4][6] Furthermore, the hydrazone linkage can be susceptible to hydrolysis, breaking the C=N bond to form the corresponding piperazinone and trifluoroacetyl hydrazide, especially under acidic or basic conditions.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the (Z)-isomer.

Preventative Measures:

  • Storage: Store the solid compound at 2-8°C in a desiccator, protected from light.[7]

  • Sample Preparation: Prepare solutions for analysis immediately before use. Use high-purity, anhydrous solvents. Avoid acidic or basic media unless required for a specific experiment, and be aware of their potential to catalyze isomerization.

Section 2: Spectroscopic Characterization Troubleshooting

Q3: The chemical shift of the -CF₃ group in my ¹⁹F NMR spectrum is inconsistent. What factors can influence it?

Answer: The ¹⁹F chemical shift of a trifluoroacetyl (TFA) group is highly sensitive to its chemical environment. Variations can be caused by solvent, concentration, pH, and the presence of the E/Z isomer.

Expertise & Causality: Fluorine is the most electronegative element, and its nucleus is very sensitive to changes in the local electronic environment. Unlike ¹H NMR where solvent effects are often minor, in ¹⁹F NMR they can be significant.[8] Factors that influence the -CF₃ chemical shift include:

  • Solvent Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding with the hydrazone moiety can alter the electronic density around the TFA group, causing a shift.

  • Concentration: At high concentrations, intermolecular interactions can lead to shifts.

  • pH/Protonation: Protonation of the piperazine ring will significantly alter the molecule's electronic structure, leading to a downfield shift of the nearby -CF₃ signal.

  • Referencing: Ensure consistent and proper referencing. An internal standard like trifluoroacetic acid (-76.5 ppm) can be used, but be aware of its potential to catalyze isomerization.[9]

Protocol for Consistent ¹⁹F NMR Analysis

  • Standardize the Solvent: Always use the same deuterated solvent (e.g., DMSO-d₆ or CD₃CN) for all measurements you wish to compare.

  • Control Concentration: Prepare samples at a consistent and relatively dilute concentration (e.g., 5-10 mg/mL).

  • Buffer if Necessary: If studying pH effects, use a suitable buffer system. For routine analysis, ensure the solvent is neutral.

  • Report Referencing Method: Clearly state how the spectrum was referenced in your experimental records.

ParameterEffect on ¹⁹F ShiftRecommendation
Solvent Can cause shifts of several ppm.Use a consistent, high-purity solvent for all related experiments.
Concentration Minor shifts, more pronounced at high concentrations.Analyze at a consistent, dilute concentration (5-10 mg/mL).
pH Protonation of piperazine causes significant deshielding (downfield shift).Use neutral, anhydrous solvents or a defined buffer system.
Isomerism The (E) and (Z) isomers will have distinct chemical shifts.Use ¹⁹F NMR to your advantage to quantify the isomer ratio.

Table 1: Factors influencing the ¹⁹F NMR chemical shift of the trifluoroacetyl group.

Q4: I am having difficulty observing and assigning the NH proton signals in the ¹H NMR spectrum.

Answer: The two NH protons (one on the piperazine ring and one in the hydrazide linkage) are exchangeable and often appear as broad signals. Their visibility and position are highly dependent on the solvent, temperature, and water content.

Expertise & Causality: Protons attached to nitrogen atoms can undergo chemical exchange with other labile protons in the sample (like trace water) or with each other. This exchange process can be fast on the NMR timescale, leading to signal broadening. The piperazine NH is basic, while the hydrazide NH is acidic, giving them different chemical properties and exchange rates.

Troubleshooting Protocol: Identifying and Assigning NH Protons

  • Use an Aprotic Solvent: Run the spectrum in a dry, aprotic solvent like DMSO-d₆. The hydrogen-bonding capability of DMSO slows down the exchange rate, resulting in sharper NH signals compared to solvents like CDCl₃ or Methanol-d₄.

  • D₂O Exchange: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The NH signals will exchange with deuterium and disappear, confirming their identity.

  • 2D NMR (HSQC/HMBC): An HSQC experiment can confirm that these protons are not attached to any carbon. An HMBC experiment may show long-range correlations from the NH protons to nearby carbons (e.g., from the hydrazide NH to the C=O and C=N carbons), aiding in their definitive assignment.

  • Low-Temperature NMR: Decreasing the temperature of the experiment can slow the exchange rates, resulting in sharper, more easily identifiable NH peaks.

Section 3: Mass Spectrometry and Purity Analysis

Q5: What is the best approach for confirming the molecular weight and elemental composition?

Answer: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard.

Expertise & Causality: HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₆H₉F₃N₄O, Exact Mass: 210.0728).[7] ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ (m/z 211.0801) with minimal fragmentation, making the primary data easy to interpret.

General Analytical Workflow

Caption: Recommended workflow for new batch characterization.

Troubleshooting HPLC Analysis:

  • Symptom: Tailing peaks.

    • Cause: The basic piperazine moiety can interact strongly with residual acidic silanols on standard silica-based C18 columns.

    • Solution: Use a mobile phase with a basic modifier like 0.1% diethylamine or ammonia. Alternatively, use an end-capped column or a column designed for basic compounds.

  • Symptom: Two closely eluting peaks for a "pure" sample.

    • Cause: You may be separating the (E) and (Z) isomers.

    • Solution: Collect both fractions and analyze by NMR to confirm their identities. This can be a method for isolating the pure (Z)-isomer.

References

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI. [Link]

  • Isomerization Mechanism in Hydrazone-Based Rotary Switches: Lateral Shift, Rotation, or Tautomerization?. Journal of the American Chemical Society. [Link]

  • Isomerization mechanism in hydrazone-based rotary switches: lateral shift, rotation, or tautomerization?. PubMed. [Link]

  • Isomerization mechanism in hydrazone-based rotary switches: lateral shift, rotation, or tautomerization?. SciSpace. [Link]

  • Isomerization Mechanism in Hydrazone-Based Rotary Switches: Lateral Shift, Rotation or Tautomerization?. Georgia Southern University Digital Commons. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. LookChem. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]

  • Hydrazone Molecular Switches with Paramagnetic Center as 19F Magnetic Resonance Imaging Relaxation Enhancement Agents for pH Imaging. NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Standards for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized chemical entity with structural motifs, including a trifluoroacetyl group, a hydrazone linkage, and a piperazine ring, that are of significant interest in contemporary drug discovery and development.[1][2][3][4][5] The piperazine heterocycle is a common scaffold in many approved pharmaceuticals.[1][2][3][4][5] Given its potential role as a key intermediate, metabolite, or impurity in the synthesis of active pharmaceutical ingredients (APIs), the availability of a well-characterized, high-purity analytical standard is paramount for accurate quantification, purity assessment, and stability testing.[6][7][8][9]

This guide provides an in-depth technical comparison of analytical standards for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. We will explore the comprehensive characterization of a primary reference standard and compare its performance attributes against a representative in-house secondary standard. The methodologies detailed herein are designed to be self-validating, ensuring the trustworthiness and scientific integrity of the analytical data generated.

Physicochemical Properties and Characterization of the Primary Analytical Standard

A primary analytical standard must be of the highest purity and thoroughly characterized to ensure its suitability as a definitive reference point. The physicochemical properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide are summarized below.

PropertyValueSource
CAS Number 849832-73-1[10][11][12][13][14]
Molecular Formula C6H9F3N4O[10][11][12][13]
Molecular Weight 210.16 g/mol [11]
Appearance White to off-white solid
Melting Point ~141 °C (decomposes)[11]
Storage Conditions 2-8°C, protected from light, sealed in dry conditions[11]
Comprehensive Analytical Characterization Workflow

The definitive characterization of the primary standard involves a multi-technique approach to confirm its identity, purity, and potency. The following workflow is recommended.

G cluster_0 Primary Standard Characterization synthesis Synthesis & Purification nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) synthesis->nmr ms Mass Verification (HRMS) synthesis->ms hplc Purity Assessment (HPLC-UV) synthesis->hplc potency Potency Assignment nmr->potency ms->potency hplc->potency kf Water Content (Karl Fischer) kf->potency roi Residual Solvents (GC-HS) roi->potency

Caption: Workflow for the comprehensive characterization of a primary analytical standard.

Experimental Protocols for Primary Standard Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous confirmation of a molecule's chemical structure. For a compound containing hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[15][16] The trifluoromethyl group provides a distinct and sensitive handle in ¹⁹F NMR.[17][18][19]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard (e.g., CFCl₃) can be used.

  • Data Analysis: Integrate all signals and assign them to the corresponding nuclei in the molecular structure. Verify the coupling patterns and constants.

2. High-Resolution Mass Spectrometry (HRMS) for Mass Verification

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a critical step in verifying the identity of the standard. Hydrazide and hydrazine derivatives are amenable to mass spectrometric analysis, often showing protonated molecular ions.[20][21][22][23][24]

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the standard in a suitable solvent such as acetonitrile/water (50:50 v/v) with 0.1% formic acid.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC inlet and acquire the spectrum in positive ion mode.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass. The mass error should be within ±5 ppm.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: A stability-indicating HPLC method is crucial for determining the purity of the analytical standard and for separating it from any process-related impurities or degradation products.[6][8][9][25] Given the polar nature of the piperazine and hydrazide moieties, a reversed-phase method with a polar-endcapped or aqueous-stable column is often a good starting point.[26][27][28][29]

Protocol:

  • Chromatographic Conditions:

    • Column: C18 polar-endcapped, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

  • Sample Preparation: Prepare a stock solution of the standard at 1.0 mg/mL in a suitable diluent (e.g., water/acetonitrile).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is typically determined by area percent normalization.

Comparative Analysis of Analytical Standards: Primary vs. In-House Secondary

While a primary standard is essential for definitive identification and potency assignment, a well-characterized in-house secondary standard is often used for routine analyses to conserve the more expensive primary material. The qualification of a secondary standard is performed by direct comparison against the primary standard.

Decision Framework for Standard Selection

G cluster_1 Standard Selection Logic start Analytical Need decision Criticality of Assay? start->decision primary Use Primary Standard decision->primary High (e.g., Reference, Stability Study) secondary Use Secondary Standard decision->secondary Low (e.g., Routine QC, In-process check) qualify Qualify Secondary Standard vs. Primary primary->qualify qualify->secondary

Caption: Decision tree for selecting an appropriate analytical standard.

Performance Comparison Data

The following table presents illustrative comparative data between a primary and a newly synthesized batch intended for use as an in-house secondary standard.

ParameterPrimary StandardIn-House Secondary StandardAcceptance Criteria
Identity (NMR, MS) Conforms to structureConforms to structureSpectra must be superimposable
Purity (HPLC, % Area) 99.9%99.2%≥ 99.0%
Water Content (KF, % w/w) 0.05%0.25%≤ 0.5%
Residual Solvents Below detection limitsAcetone: 200 ppmMeets ICH Q3C limits
Assigned Potency 99.8% (mass balance)98.9% (vs. Primary)Reportable value

Application in Drug Development

The analytical standard for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is critical throughout the pharmaceutical development lifecycle.

G cluster_2 Role of Standard in Drug Development discovery Discovery (Impurity ID) development Process Development (Impurity Tracking) discovery->development formulation Formulation (Degradation Studies) development->formulation qc Quality Control (Release Testing) formulation->qc stability Stability Studies (Quantitation of Degradants) qc->stability

Caption: The role of the analytical standard across the drug development pipeline.

  • Drug Discovery: Used to identify and confirm the structure of process-related impurities or metabolites.

  • Process Development: Essential for tracking and controlling the levels of this compound as a potential impurity during API synthesis optimization.

  • Formulation Development: Employed in forced degradation studies to understand the degradation pathways of the API and to ensure the analytical method is stability-indicating.[7][8]

  • Quality Control: Used as a reference standard for the quantitative analysis of this specific impurity in routine release testing of API batches.

  • Stability Studies: Crucial for accurately quantifying the formation of this compound as a degradant over the shelf-life of the drug substance or product.[6][9][25]

Conclusion

The establishment of a well-characterized primary analytical standard for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a foundational requirement for its accurate measurement in pharmaceutical research and development. This guide has outlined the necessary analytical techniques and provided a framework for the characterization of a primary standard and its comparison to a secondary, in-house standard. By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can ensure the generation of reliable and trustworthy data, which is essential for regulatory compliance and ensuring patient safety.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. ACS Publications. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. PubMed. [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH. [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

  • Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. ResearchGate. [Link]

  • HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. ResearchGate. [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]

  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. [Link]

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. LookChem. [Link]

  • Piperazine. Wikipedia. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • 2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. 景明化工股份有限公司. [Link]

  • Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. PubChem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Piperazine-containing anticancer agents having metal complexes. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS. Waters Corporation. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Trifluoroacetic Acid Hydrazide. SynZeal. [Link]

Sources

Comparing the reactivity of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide with other hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Introduction: The Evolving Role of Hydrazides in Medicinal Chemistry

In the landscape of drug discovery and development, hydrazides represent a class of organic compounds of remarkable versatility.[1] Their unique chemical architecture, characterized by a nitrogen-nitrogen single bond flanked by carbonyl and amino functionalities, makes them pivotal synthons for creating complex heterocyclic scaffolds and valuable linkers in bioconjugation.[1][2] Hydrazide-based compounds are integral to a wide array of therapeutic agents, demonstrating activities from antimicrobial to anticancer.[1][3]

A key reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazone linkages.[2][4] This reaction is central to many applications, including the development of dynamic combinatorial libraries and drug delivery systems where the reversible nature of the hydrazone bond can be exploited for controlled release.[5][6] The reactivity of the hydrazide nucleophile and the stability of the resulting hydrazone bond are therefore critical parameters that dictate their utility. These properties are profoundly influenced by the substituents attached to the hydrazide core.

This guide provides an in-depth comparative analysis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide , a specialized hydrazide, against a panel of structurally diverse analogues. This molecule, an inhibitor of dipeptidyl peptidase-4 (DPP-4) involved in glucose metabolism, possesses three key structural motifs that modulate its reactivity:[7]

  • A trifluoroacetyl group : A potent electron-withdrawing group that significantly alters the electronic properties of the hydrazide.[8]

  • A piperazine-2-ylidene moiety : A cyclic aliphatic structure that influences steric accessibility and basicity.

  • A hydrazone C=N bond : Pre-formed within the molecule, which distinguishes it from simple hydrazides and makes it a "hydrazide derivative".

We will dissect how these features collectively define the molecule's chemical behavior in comparison to simpler aliphatic, aromatic, and fluorinated hydrazides, supported by experimental frameworks for quantitative assessment.

The Electronic Influence of the Trifluoroacetyl Group

The defining feature of the target molecule and its parent, 2,2,2-trifluoroacetohydrazide, is the trifluoromethyl (CF₃) group. This group exerts a powerful electron-withdrawing inductive effect (-I effect), which fundamentally decreases the electron density on the adjacent hydrazide nitrogens.[8] This electronic perturbation has two major consequences for reactivity.

  • Reduced Nucleophilicity : Nucleophilicity is the measure of a compound's ability to donate an electron pair to an electrophile. By pulling electron density away from the terminal nitrogen, the CF₃ group makes the hydrazide a weaker nucleophile compared to its non-fluorinated counterpart, acetohydrazide. Consequently, acylhydrazides with electron-withdrawing groups exhibit slower reaction kinetics in forming hydrazones compared to simple alkylhydrazines.[9]

  • Increased Acidity & Stability : The inductive effect stabilizes the conjugate base formed upon deprotonation, making the trifluoroacetylated hydrazide more acidic.[8] More importantly, while the formation of the hydrazone may be slower, the resulting C=N bond is significantly more stable towards hydrolysis compared to hydrazones derived from alkylhydrazines.[9] This enhanced stability is crucial for applications requiring robust covalent linkages, such as in bioconjugates.[5]

The table below summarizes the expected electronic effects on reactivity compared to benchmark hydrazides.

Hydrazide CompoundKey Structural FeatureElectronic EffectExpected NucleophilicityExpected Hydrazone Stability
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide Trifluoroacetyl GroupStrong -I (Electron-Withdrawing)LowHigh
Acetohydrazide Acetyl GroupWeak -I (Electron-Withdrawing)ModerateModerate
Benzhydrazide Benzoyl Group-I, -R (Electron-Withdrawing)LowHigh
Propyl Hydrazine Propyl Group+I (Electron-Donating)HighLow

Structural Comparison and Reactivity Implications

To fully understand the reactivity of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, we must compare it to hydrazides with varying aliphatic and aromatic character.

vs. Aliphatic Hydrazides (e.g., Propyl Hydrazine)

Aliphatic hydrazines, such as propyl hydrazine, feature electron-donating alkyl groups (+I effect).[10] This effect increases the electron density on the nitrogen atoms, making them stronger nucleophiles and more basic than aromatic or acylated hydrazides.[10] However, this comes at a cost: the hydrazones formed from aliphatic hydrazines are highly susceptible to hydrolysis under aqueous conditions, limiting their utility in many bioconjugation applications.[9]

vs. Aromatic Hydrazides (e.g., Benzhydrazide)

Aromatic hydrazides like benzhydrazide have their nitrogen lone pairs partially delocalized into the aromatic ring system (a resonance or -R effect), which significantly reduces their nucleophilicity, similar to the effect of the trifluoroacetyl group.[10] This makes their reaction rates for hydrazone formation comparatively slow.[9] However, the resulting arylhydrazones exhibit high stability, making them suitable for forming durable linkages.

Our target molecule combines the features of a highly de-activated acylhydrazide (due to the CF₃ group) with the aliphatic character of the piperazine ring, creating a nuanced reactivity profile. While the CF₃ group dominates the electronic landscape to reduce nucleophilicity, the piperazine ring introduces steric factors and additional basic sites that can influence reaction mechanisms, potentially through intramolecular catalysis in certain reactions.[11]

Experimental Protocols for Reactivity Assessment

To empirically validate these theoretical comparisons, standardized kinetic and stability assays are required. The following protocols provide a robust framework for such investigations.

Protocol 1: Kinetic Analysis of Hydrazone Formation

This experiment measures the rate of reaction between a hydrazide and a model aldehyde (p-nitrobenzaldehyde), which forms a chromogenic hydrazone that can be monitored spectrophotometrically.

Rationale: The choice of p-nitrobenzaldehyde provides a strong UV-Vis signal upon hydrazone formation, allowing for sensitive real-time tracking of the reaction progress. The reaction is conducted at a controlled pH of 5.5, as the rate-limiting step for hydrazone formation (dehydration of the carbinolamine intermediate) is acid-catalyzed, while ensuring a sufficient population of the free hydrazide nucleophile.[11][12] Aniline is included as an optional catalyst, as it is known to significantly accelerate hydrazone formation by forming a more reactive Schiff base intermediate with the aldehyde.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.5.

    • Prepare 10 mM stock solutions of each test hydrazide in DMSO.

    • Prepare a 20 mM stock solution of p-nitrobenzaldehyde in DMSO.

    • (Optional) Prepare a 100 mM stock solution of aniline catalyst in DMSO.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine 880 µL of acetate buffer and 100 µL of DMSO.

    • Add 10 µL of the 10 mM hydrazide stock solution to achieve a final concentration of 100 µM.

    • (Optional) Add 10 µL of the 100 mM aniline stock for a final concentration of 1 mM.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM p-nitrobenzaldehyde stock solution (final concentration 200 µM).

    • Immediately transfer the solution to a quartz cuvette.

    • Monitor the increase in absorbance at the λ_max of the product hydrazone (typically ~390-410 nm) every 30 seconds for 1 hour using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Convert absorbance values to product concentration using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) must be determined independently.

    • Calculate the initial reaction rate from the linear portion of the concentration vs. time plot.

    • Determine the second-order rate constant (k₂) from the pseudo-first-order rate constant (k_obs) and the concentration of the excess reactant.

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis p1 Prepare pH 5.5 Acetate Buffer r1 Combine Buffer, DMSO, and Hydrazide p1->r1 p2 Prepare 10 mM Hydrazide Stocks (DMSO) p2->r1 p3 Prepare 20 mM p-Nitrobenzaldehyde (DMSO) m1 Initiate with Aldehyde p3->m1 r1->m1 Add Aldehyde m2 Monitor Absorbance Increase (UV-Vis Spectrophotometer) m1->m2 a1 Calculate Initial Rate m2->a1 a2 Determine Second-Order Rate Constant (k₂) a1->a2

Workflow for the kinetic analysis of hydrazone formation.
Protocol 2: Hydrolytic Stability Assay of Hydrazones

This protocol assesses the stability of a pre-formed hydrazone bond under different pH conditions, simulating physiological and acidic environments.

Rationale: Hydrazone stability is paramount for in vivo applications. Acylhydrazones are generally more stable than alkylhydrazones, but stability is pH-dependent, with hydrolysis being accelerated under acidic conditions.[9] This assay uses HPLC to quantify the remaining intact hydrazone over time, providing a direct measure of its hydrolytic lability.

Methodology:

  • Hydrazone Synthesis:

    • Synthesize and purify the hydrazone product of each test hydrazide with a suitable aldehyde (e.g., benzaldehyde) using standard organic chemistry methods. Confirm purity by NMR and MS.

  • Buffer Preparation:

    • Prepare 100 mM buffers at pH 4.0 (acetate), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate).

  • Stability Assay:

    • Prepare a 10 mM stock solution of the purified hydrazone in DMSO.

    • Add 10 µL of the hydrazone stock to 990 µL of each buffer in separate HPLC vials to achieve a final concentration of 100 µM.

    • Incubate the vials at 37°C.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), inject 20 µL of the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of water/acetonitrile with 0.1% trifluoroacetic acid to separate the intact hydrazone from its hydrolysis products (hydrazide and aldehyde).

    • Monitor the elution profile using a UV detector at a wavelength where the hydrazone absorbs strongly.

  • Data Analysis:

    • Calculate the peak area of the intact hydrazone at each time point.

    • Plot the percentage of remaining hydrazone against time.

    • Determine the half-life (t₁/₂) of the hydrazone at each pH by fitting the data to a first-order decay model.

Comparative Reactivity Summary and Conclusion

The unique structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide places it in a distinct category of reactivity. The experimental data generated from the described protocols would likely yield the following comparative insights.

Structure-Reactivity relationships for the target molecule.

Expected Reactivity Profile:

  • Kinetics: Due to the strong electron-withdrawing CF₃ group, the parent trifluoroacetohydrazide would react slower than acetohydrazide and significantly slower than alkyl hydrazines. Its rate would be comparable to that of benzhydrazide. The pre-formed hydrazone in the target molecule itself is not a nucleophile for forming another hydrazone, but its stability is a key parameter.

  • Stability: The hydrazone bond within (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is expected to be highly robust. Its stability against hydrolysis at physiological pH (7.4) would be far superior to that of hydrazones from aliphatic hydrazines and comparable to or greater than those from aromatic hydrazides.

References

  • Smolecule. (2023, August 15). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
  • Benchchem. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block.
  • Benchchem. A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine.
  • Kölmel, D. K., & Schedler, M. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 27(12), 2791–2803. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis.
  • AOBIOUS. Trifluoroacetic Acid Hydrazide: An Important Chemical for Various Applications.
  • Rashidian, M., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(3), 333–343. Available at: [Link]

  • Roy, K., et al. (2017). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 15(31), 6582-6587. Available at: [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(9), 2852. Available at: [Link]

  • Beilstein-Institut. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1756-1791. Available at: [Link]

  • Ronald, R. C., & Raines, R. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(32), 13232–13235. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide and its Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of the novel compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's mechanism of action, its structural significance, and a comparative assessment against analogous chemical entities. We will explore the nuanced structure-activity relationships that govern its efficacy and provide detailed experimental protocols for its evaluation.

Introduction: The Significance of DPP-4 Inhibition and the Emergence of a New Player

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the bioavailability of these incretins is increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide has emerged as a promising candidate in this class of therapeutic agents. Its unique chemical architecture, featuring a trifluoromethyl group and a piperazine moiety, is believed to contribute to its enhanced biological activity and metabolic stability[1]. This guide aims to dissect the structural components of this molecule and compare its potential efficacy with other DPP-4 inhibitors, thereby providing a rationale for its further investigation and development.

Molecular Profile of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Chemical Structure:

Figure 1: Chemical structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Key Structural Features:

  • Piperazine Ring: A core heterocyclic scaffold prevalent in many DPP-4 inhibitors. The nitrogen atoms within this ring are crucial for interaction with the active site of the DPP-4 enzyme[2][3].

  • Trifluoroacetyl Group: The presence of the trifluoromethyl moiety is known to enhance the metabolic stability and binding affinity of drug candidates due to its lipophilic and electron-withdrawing properties[1].

  • Hydrazide Linker: This functional group connects the piperazine and trifluoroacetyl moieties, contributing to the overall conformation and electronic properties of the molecule.

Mechanism of Action: Targeting the DPP-4 Active Site

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide exerts its biological effect by forming a stable complex with the DPP-4 enzyme, effectively blocking its catalytic activity[1]. The binding mechanism is predicated on key interactions within the enzyme's active site, which is comprised of several subsites (S1, S2, etc.).

cluster_0 DPP-4 Enzyme Active Site S1_pocket S1 Pocket catalytic_triad Catalytic Triad (Ser630, Asp708, His740) S1_pocket->catalytic_triad Cleavage S2_pocket S2 Pocket inactive_incretins Inactive Incretins catalytic_triad->inactive_incretins inhibitor (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide inhibitor->S1_pocket Competitive Binding (Piperazine Moiety) inhibitor->S2_pocket Interaction (Trifluoroacetyl Moiety) incretins Incretins (GLP-1, GIP) incretins->S1_pocket Natural Substrate Binding

Figure 2: Proposed binding mechanism of the inhibitor in the DPP-4 active site.

The piperazine ring is hypothesized to occupy the S1 pocket, which typically accommodates a proline or alanine residue of the natural substrates. The primary or secondary amines of the piperazine are critical for forming hydrogen bonds with key amino acid residues, such as Glu205 and Glu206, in the active site. The trifluoroacetyl group likely extends into the S2 pocket, contributing to the overall binding affinity through hydrophobic and electrostatic interactions.

Comparative Analysis with Analogs and Established Inhibitors

Structure-Activity Relationship (SAR) Insights
  • The Piperazine Moiety: SAR studies on piperazine-containing DPP-4 inhibitors consistently highlight the importance of the basic nitrogen atoms for potent inhibitory activity. The presence of a primary or secondary amine is often crucial for establishing a key salt bridge interaction with the glutamic acid residues in the S1 pocket.

  • Substitutions on the Piperazine Ring: Modifications to the piperazine ring can significantly impact potency and selectivity. For instance, the introduction of bulky substituents can either enhance or diminish activity depending on their fit within the enzyme's binding pockets.

  • The Role of Fluorine: The trifluoromethyl group in the target compound is a key feature. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability. In the context of DPP-4 inhibitors, fluorine substitutions on aromatic rings or alkyl chains have been shown to enhance potency.

Quantitative Comparison with Marketed DPP-4 Inhibitors

To provide a quantitative perspective, the following table presents the IC50 values of several well-established DPP-4 inhibitors that share some structural similarities (e.g., a cyclic amine moiety) with the compound of interest.

InhibitorChemical ClassDPP-4 IC50 (nM)Reference
Sitagliptinβ-amino acid derivative~19[4]
VildagliptinCyanopyrrolidine derivative~62[4]
SaxagliptinCyanopyrrolidine derivative~50[4]
LinagliptinXanthine derivative~1[4]
AlogliptinPyrimidinedione derivative~24[4]
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide Piperazine acetohydrazide Not Publicly Available

Table 1: Comparative DPP-4 inhibitory potencies of selected drugs.

This table underscores the high potency of currently marketed DPP-4 inhibitors, with IC50 values typically in the nanomolar range. Based on its structural features, it is plausible that (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide also exhibits potent inhibitory activity.

Experimental Protocols

To facilitate further research and comparative studies, a detailed protocol for a standard in vitro DPP-4 inhibition assay is provided below.

In Vitro DPP-4 Inhibitory Activity Assay (Fluorometric)

Principle:

This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the highly fluorescent AMC is directly proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC formation.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the reference inhibitor in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and DPP-4 enzyme.

      • Test wells: Diluted test compound and DPP-4 enzyme.

      • Reference wells: Diluted reference inhibitor and DPP-4 enzyme.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow DPP-4 Inhibition Assay Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) plate 2. Plate Setup (Blank, Control, Test Wells) prep->plate preincubate 3. Pre-incubation (10 min @ 37°C) plate->preincubate add_substrate 4. Add Substrate (Gly-Pro-AMC) preincubate->add_substrate read 5. Kinetic Fluorescence Reading (30-60 min @ 37°C) add_substrate->read analyze 6. Data Analysis (Calculate % Inhibition and IC50) read->analyze

Figure 3: Workflow for the in vitro DPP-4 inhibition assay.

Conclusion and Future Directions

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide represents a promising scaffold for the development of novel DPP-4 inhibitors. Its unique combination of a piperazine ring and a trifluoroacetyl group aligns with established principles of effective DPP-4 inhibition. While direct quantitative data on its potency is yet to be widely published, the structural analysis and comparison with known inhibitors suggest a high potential for significant biological activity.

Future research should focus on the following areas:

  • Quantitative Biological Evaluation: Determining the precise IC50 value of the compound against DPP-4 is paramount.

  • Selectivity Profiling: Assessing the inhibitory activity against other related proteases (e.g., DPP-8, DPP-9, FAP) to establish its selectivity profile.

  • In Vivo Efficacy: Evaluating its ability to improve glucose tolerance in animal models of type 2 diabetes.

  • Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

The insights and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide and its analogs.

References

  • Gao, Y., et al. (2015). Recent progress in natural products as DPP-4 inhibitors. Future Medicinal Chemistry, 7(8), 1079-1089.
  • Rogic, S., et al. (2021). Quantitative structure-activity relationship study of DPP-4 enzyme inhibitors as drugs in therapy of type 2 diabetes mellitus. CMBEBIH 2021: IFMBE Proceedings, 481-488.

Sources

A Comparative Guide to the Purity Assessment of Synthesized (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized organic compound featuring a trifluoroacetyl group, a hydrazone linkage, and a piperazine ring.[1][2][3] As with many complex organic molecules developed for pharmaceutical and research applications, ensuring its purity is of paramount importance. Impurities can significantly impact a compound's biological activity, toxicity, and stability, potentially leading to inaccurate research findings and safety concerns in drug development.[4][5]

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies discussed are grounded in established principles and adhere to international guidelines, such as those from the International Council for Harmonisation (ICH).[4][6][7]

Understanding Potential Impurities

A robust purity assessment begins with anticipating the types of impurities that may be present. For (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, these can be categorized as follows, in line with ICH Q3A guidelines:[4]

  • Organic Impurities:

    • Starting Materials and Intermediates: Unreacted precursors from the synthesis.

    • By-products: Compounds formed from side reactions.

    • Isomers: The most significant isomer would be the (E)-geometric isomer of the C=N double bond. Hydrazones are known to exist as E/Z isomers, which can have different physical properties and biological activities.[8][9]

    • Degradation Products: Impurities formed during storage or handling.[4]

  • Inorganic Impurities: Reagents, catalysts, and inorganic salts from the manufacturing process.[4]

  • Residual Solvents: Solvents used during synthesis and purification.[6]

The ability to separate and quantify these varied impurities is the primary goal of the analytical methods described below.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitation, isomer separation, or structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Principle & Applicability: HPLC is the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[5][10] For a polar, nitrogen-containing compound like (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most suitable approach. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The presence of a chromophore in the hydrazone structure allows for sensitive UV detection.[11] A key advantage of HPLC is its ability to separate geometric isomers, such as the (Z) and (E) forms of the target compound.[8]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is recommended for optimal separation of polar and nonpolar impurities.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • Start with 5% Solvent B.

    • Ramp to 95% Solvent B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the main compound; likely in the 220-280 nm range.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported based on their retention time and area percent.

Data Presentation

ParameterDirect HPLC-UV[10]HPLC with Derivatization[10][12]
Principle Separation based on polarity.Chemical tagging to enhance detection.
Selectivity High (can separate isomers).Very High (specific to reactive groups).
Sensitivity (LOD) ~0.05% area percent.Can be lower (e.g., ppm levels).[12]
Application Primary choice for routine purity and impurity profiling.For trace analysis of specific impurities lacking a chromophore.
Complexity Low to Moderate.High (requires reaction development).
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Applicability: NMR spectroscopy is an indispensable tool for structural elucidation and can be used for both qualitative and quantitative purity assessment. ¹H and ¹³C NMR provide detailed information about the molecular structure. A key application for this specific molecule is the definitive differentiation between the (Z) and (E) isomers.[8] The chemical shifts of protons near the C=N bond will be significantly different between the two isomers.[9][13] Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound by integrating the signal of the analyte against a certified internal standard of known purity.

Experimental Protocol: ¹H NMR for Isomer Identification

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Identify the signals corresponding to the piperazine ring protons, the trifluoroacetyl group (which will likely appear as a quartet if coupled to a nearby proton, or a singlet), and the NH protons.

    • The chemical shift of the NH proton is particularly sensitive to the geometry of the hydrazone. In many cases, the NH proton of the Z-isomer is deshielded and appears at a higher chemical shift (downfield) compared to the E-isomer, especially if it can form an intramolecular hydrogen bond.[9]

    • The presence of two distinct sets of signals for the molecule would indicate a mixture of (Z) and (E) isomers.[14] The ratio of the isomers can be determined by comparing the integration of corresponding peaks.[15]

Mass Spectrometry (MS)

Principle & Applicability: Mass spectrometry, particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is a powerful tool for identifying impurities. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing molecular weight information.[16] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of the parent compound and its impurities. The fragmentation pattern of the molecule can also offer structural clues.[17][18]

Expected Fragmentation Pattern: In electron ionization (EI) or electrospray ionization (ESI), fragmentation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide would likely involve:

  • Cleavage of the amide bond, leading to fragments corresponding to the trifluoroacetyl group ([CF₃CO]⁺) and the piperazine-hydrazone moiety.

  • Cleavage within the piperazine ring.

  • The trifluoroacetyl group is a common structural motif, and its fragmentation has been studied.[19]

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for HRMS).

  • Chromatography: Use the same HPLC method as described above. The mobile phase may need to be adapted to be MS-compatible (e.g., using formic acid instead of TFA).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.

  • Mass Analysis: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • The mass spectrum of the main chromatographic peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

    • Examine the mass spectra of minor peaks to identify potential impurities. The exact mass can be used to propose molecular formulas for unknown impurities.

Workflow and Visualization

A systematic approach to purity assessment ensures comprehensive characterization of the synthesized compound. The following workflow is recommended.

Caption: A recommended workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion

The purity assessment of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide requires a multi-faceted analytical approach. No single technique can provide a complete picture.

  • RP-HPLC with UV detection stands out as the primary method for routine purity determination and impurity profiling due to its high resolving power and quantitative accuracy.

  • NMR spectroscopy is crucial for initial structural confirmation and, most importantly, for identifying and quantifying the (E/Z) isomeric ratio.

  • LC-MS is the preferred method for the structural elucidation of unknown impurities by providing vital molecular weight and fragmentation data.

By employing these orthogonal techniques, researchers and drug developers can confidently establish the purity profile of their synthesized compound, ensuring the integrity of their research and the safety of potential therapeutic agents. This aligns with the stringent requirements set by regulatory bodies for the qualification and control of impurities in new drug substances.[6][20][21]

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed?. ResearchGate. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency. Available at: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency. Available at: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Available at: [Link]

  • (a) ¹H NMR and (b) ¹³C NMR spectra of N-Acylhydrazone 6k. ResearchGate. Available at: [Link]

  • 1 H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6. ResearchGate. Available at: [Link]

  • Purity of Hydrazine Hydrate. Scribd. Available at: [Link]

  • (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. LookChem. Available at: [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A Chemistry. Available at: [Link]

  • (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Pharmaffiliates. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Institutes of Health. Available at: [Link]

  • Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]

Sources

A Comparative Guide to Piperazine-Containing Compounds in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in the Fight Against Microbial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. In the vast landscape of medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold." This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions is a recurring motif in a multitude of pharmacologically active compounds, including a significant number of antimicrobial agents.[1] Its unique structural and physicochemical properties, such as its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for the design of new drugs. This guide provides a comparative analysis of various piperazine-containing compounds, delving into their performance in antimicrobial assays, elucidating their mechanisms of action, and offering practical, field-proven insights for researchers in drug discovery.

Comparative Antimicrobial Performance of Piperazine Derivatives

The antimicrobial potency of piperazine-containing compounds is profoundly influenced by the nature of the substituents on the piperazine ring. This has led to the development of diverse chemical classes with varying spectra of activity. Below is a comparative analysis of some of the most significant classes.

Fluoroquinolones: The Established Powerhouses

The introduction of a piperazine ring at the C-7 position of the quinolone core was a watershed moment in the history of antibiotics, giving rise to the highly successful fluoroquinolone class. This modification significantly enhanced their antibacterial spectrum, particularly against Gram-negative bacteria.

  • Ciprofloxacin , a second-generation fluoroquinolone, remains a widely used antibiotic, demonstrating potent activity against a broad range of Gram-negative and Gram-positive bacteria.

  • Newer generations, such as levofloxacin and moxifloxacin , offer improved activity against Gram-positive organisms, including Streptococcus pneumoniae.

Non-Fluoroquinolone Piperazine Derivatives: A Diverse and Promising Frontier

Beyond the well-established fluoroquinolones, a vast and diverse array of non-fluoroquinolone piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds often exhibit novel mechanisms of action and can be effective against multidrug-resistant (MDR) strains.

  • Piperazine-based chalcones have demonstrated promising activity against both bacteria and fungi. For instance, some derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 2.22 µg/mL against Candida albicans.

  • Thiadiazole-piperazine hybrids have also emerged as a promising class of antimicrobial agents. Certain compounds in this class have displayed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.

  • Piperazine-containing pyrimidine derivatives have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A, as well as significant antifungal activity against various fungal species.[2]

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative piperazine-containing compounds against a panel of common pathogenic microorganisms. The data has been compiled from various studies to provide a comparative overview.

Compound ClassRepresentative CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference(s)
Fluoroquinolones Ciprofloxacin0.125 - 2 µg/mL0.008 - 1 µg/mL0.25 - 4 µg/mLNot Active[3][4]
Levofloxacin0.12 - 4 µg/mL0.015 - 2 µg/mL0.5 - 8 µg/mLNot Active[3]
Piperazine-Chalcone Hybrids Chalcone Derivative~2.22 µg/mL~2.22 µg/mL-2.22 µg/mL
Thiadiazole-Piperazine Hybrids Compound 6c16 µg/mL8 µg/mL--[5]
Pyrimidine-Piperazine Hybrids Compound 4bGood activity at 40 µg/mLGood activity at 40 µg/mL--[2]
Compound 4dGood activity at 40 µg/mLGood activity at 40 µg/mL--[2]
N-Arylpiperazines Nitrophenylpiperazine DerivativeModerate Activity--Moderate Activity[6]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of piperazine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

  • Substituents on the Piperazine Nitrogen: The nature of the substituent at the N-4 position of the piperazine ring is a key determinant of activity. In fluoroquinolones, this position is often occupied by a methyl or ethyl group, which contributes to their broad-spectrum activity. In other classes of piperazine derivatives, the introduction of bulky aromatic or heterocyclic moieties at this position has been shown to enhance antimicrobial potency.

  • Aromatic Ring Substitutions: For derivatives containing an aromatic ring attached to the piperazine nucleus, the substitution pattern on this ring plays a significant role. Electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring often lead to increased antibacterial activity.

  • Linker Moiety: In hybrid molecules where the piperazine ring acts as a linker, the nature and length of the linker can influence activity. For example, in ciprofloxacin-chalcone hybrids, the urea tether has been shown to be important for their potent antibacterial effects.[7]

Mechanisms of Action: Diverse Strategies to Combat Microbes

Piperazine-containing compounds employ a variety of mechanisms to exert their antimicrobial effects.

Inhibition of DNA Gyrase and Topoisomerase IV

This is the hallmark mechanism of action for fluoroquinolones. These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of double-strand DNA breaks and ultimately cell death. The piperazine moiety at the C-7 position plays a crucial role in the binding of these drugs to the enzyme-DNA complex.

DNA_Gyrase_Inhibition Fluoroquinolone Fluoroquinolone (Piperazine-containing) Complex Stable Drug-Enzyme-DNA Complex Fluoroquinolone->Complex Binds to DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex Traps DNA Bacterial DNA DNA->Complex Replication_Fork Blocked Replication Fork Complex->Replication_Fork Leads to DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Efflux Pump Inhibition

A significant challenge in antimicrobial therapy is the ability of bacteria to actively pump out drugs, a phenomenon known as efflux. Several piperazine derivatives have been identified as potent efflux pump inhibitors (EPIs).[8][9] By blocking these pumps, EPIs can restore the efficacy of existing antibiotics against resistant strains. For example, 1-(1-naphthylmethyl)-piperazine (NMP) has been shown to reverse multidrug resistance in E. coli by inhibiting RND-type efflux pumps.[8]

Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell Antibiotic Antibiotic Efflux_Pump Efflux Pump Antibiotic->Efflux_Pump Substrate for Intracellular_Target Intracellular Target Antibiotic->Intracellular_Target Reaches target EPI Piperazine-based EPI EPI->Efflux_Pump Inhibits Antibiotic_ext Antibiotic Efflux_Pump->Antibiotic_ext Expels Antibiotic_ext->Antibiotic Enters cell EPI_ext Piperazine-based EPI EPI_ext->EPI Enters cell

Caption: Mechanism of efflux pump inhibition.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This method is a widely used technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Step-by-Step Protocol (based on CLSI M07 guidelines): [10][11][12][13][14]

  • Preparation of Antimicrobial Stock Solution: Dissolve the piperazine-containing compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution (appropriately diluted in MHB) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well.

    • Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an ambient air incubator.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions of Antimicrobial Prep_Stock->Serial_Dilution Prep_Plates Prepare Microtiter Plates with Broth Prep_Plates->Serial_Dilution Inoculate Inoculate Plates Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for MIC determination.

In Vivo Efficacy and Toxicity Considerations

While in vitro assays provide valuable initial data on the antimicrobial activity of a compound, in vivo studies in animal models are essential to evaluate its efficacy and safety in a living organism.

  • Efficacy in Animal Models: Piperazine-containing compounds have demonstrated efficacy in various animal models of infection. For instance, a piperazine-based compound, MMV665917, was shown to be effective in treating Cryptosporidium parvum infection in a dairy calf model, leading to a prompt resolution of diarrhea and a significant reduction in oocyst shedding.[15] In a murine lung infection model with K. pneumoniae, the pyridylpiperazine-based efflux pump inhibitor BDM91288 significantly potentiated the in vivo efficacy of levofloxacin.[16]

  • Toxicity: As with any therapeutic agent, the potential for toxicity is a critical consideration. Some piperazine-linked bisbenzamidines have shown notable toxicity in mice at higher doses, highlighting the importance of careful dose-ranging studies.[17] In contrast, other studies have reported curative effects of piperazine derivatives in rodent models without overt signs of toxicity.[18]

Future Perspectives and Challenges

The development of novel piperazine-containing antimicrobials is a dynamic and promising field. However, several challenges remain:

  • Overcoming Resistance: The emergence of resistance to existing piperazine-containing drugs, such as the fluoroquinolones, underscores the need for continued innovation. The development of compounds with novel mechanisms of action or the ability to overcome known resistance mechanisms is a key priority.

  • Optimizing Pharmacokinetics and Safety: While the piperazine scaffold often imparts favorable pharmacokinetic properties, further optimization is frequently required to improve oral bioavailability, metabolic stability, and reduce off-target toxicity.

  • Broadening the Spectrum of Activity: While many piperazine derivatives exhibit excellent activity against either Gram-positive or Gram-negative bacteria, there is a need for more compounds with a balanced, broad-spectrum profile, including activity against fungi and other challenging pathogens.

Conclusion

Piperazine-containing compounds represent a rich and versatile source of antimicrobial drug candidates. Their proven track record in the form of fluoroquinolones, coupled with the exciting potential of novel, non-fluoroquinolone derivatives, ensures that this privileged scaffold will continue to be a focal point of antimicrobial drug discovery efforts. By leveraging a deep understanding of structure-activity relationships, mechanisms of action, and rigorous, standardized testing methodologies, the scientific community can continue to harness the power of the piperazine nucleus to develop the next generation of life-saving antimicrobial agents.

References

  • Mohammed, H. H., Ali, D., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Molecular Diversity. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. [Link]

  • Antibiotic drug discovery and development flowchart. (n.d.). ResearchGate. [Link]

  • Flow chart of natural antibiotic discovery pipeline. (n.d.). ResearchGate. [Link]

  • Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. (2022). Journal of Biochemical and Molecular Toxicology. [Link]

  • Mohammed, H. H., Ali, D., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Molecular Diversity. [Link]

  • Pospíšilová, Š., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Targets. [Link]

  • Vieira Da Cruz, A., et al. (2023). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. EMBO Molecular Medicine. [Link]

  • Design, Docking, Synthesis, and In vitro Evaluation of Potent Anti-tubercular Agents Targeting DNA Gyrase. (2024). Bentham Science. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Padmashali, B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Mohammed, H. H., Ali, D., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Semantic Scholar. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. (2025). Anatolia. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2023). ACS Bio & Med Chem Au. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2023). National Institutes of Health. [Link]

  • Cushion, M. T., et al. (2007). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli. Journal of Antimicrobial Chemotherapy. [Link]

  • In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. (n.d.). ResearchGate. [Link]

  • CLSI. (2009). M07-A8. [Link]

  • Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. (2023). ResearchGate. [Link]

  • Hi, can I use naphtylmethyl-piperazine as RND efflux pump inhibitor in Klebsiella pneumoniae? (2024). ResearchGate. [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Synthesis, Characterization, Antimicrobial studies of certain piperazine containing s-triazine derived compound. (2025). ResearchGate. [Link]

  • Gargantini, Y., et al. (2018). Clinical and Microbiologic Efficacy of the Piperazine-Based Drug Lead MMV665917 in the Dairy Calf Cryptosporidiosis Model. PLOS Neglected Tropical Diseases. [Link]

  • The flow chart and treatment diagram of antimicrobial system... (n.d.). ResearchGate. [Link]

  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. (2023). Molecules. [Link]

  • In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. (2023). International Journal of Molecular Sciences. [Link]

  • Rodríguez-Gascón, J., et al. (2016). In vivo pharmacodynamics of piperacillin/tazobactam: implications for antimicrobial efficacy and resistance suppression with innovator and generic products. International Journal of Antimicrobial Agents. [Link]

  • Antibiotic Resistance Process Cycle Illustrated Outline Stock Vector. (2021). Shutterstock. [Link]

  • Figure 1, Flow diagram of the study selection process. (2017). WHO Guidelines on Use of Medically Important Antimicrobials in Food-Producing Animals. [Link]

Sources

A Comparative Guide to the Efficacy of Trifluoromethylated Compounds in Enhancing Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of a drug candidate's molecular scaffold is a critical exercise in optimizing its therapeutic potential. Among the various chemical motifs employed, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful tool. Its incorporation into a molecule can profoundly and often predictably alter key physicochemical and biological properties, leading to enhanced drug-like characteristics. This guide provides an in-depth comparison of trifluoromethylated compounds against their non-fluorinated analogs, offering experimental insights into their enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity.

Part 1: Fortifying the Molecular Scaffold: Enhancement of Metabolic Stability

A primary challenge in drug development is engineering molecules that can withstand the body's metabolic machinery long enough to exert their therapeutic effect. The introduction of a trifluoromethyl group is a well-established strategy to increase a drug's metabolic half-life.[1]

The Causality Behind Enhanced Stability

The metabolic resilience conferred by the CF₃ group is rooted in fundamental principles of chemical bonding. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1]

By strategically replacing a metabolically vulnerable site, such as a methyl group (CH₃), with a CF₃ group, chemists can effectively block a major metabolic pathway. This concept, often termed "metabolic switching," redirects the metabolic process, leading to a slower rate of clearance, a longer drug half-life, and improved bioavailability.[1]

Comparative Experimental Data: Metabolic Stability

The impact of N-trifluoromethylation on metabolic stability provides a clear example of this principle. The following table summarizes in vitro data from a study comparing the stability of N-CF₃ compounds to their N-CH₃ analogs in human liver microsomes (HLM).

Compound PairModificationHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Analog 1 N-CH₃1592
N-CF₃ > 240 < 5.8
Analog 2 N-CH₃4531
N-CF₃ 180 7.7
Analog 3 N-CH₃8173
N-CF₃ > 240 < 5.8
(Data adapted from Schiesser et al., 2020, as presented by BenchChem)[3]

The data unequivocally demonstrates that the N-CF₃ analogs exhibit significantly longer half-lives and lower intrinsic clearance, confirming their enhanced metabolic stability.[3]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.) from a reputable supplier

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound (with known metabolic fate)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and sample preparation

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[4]

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate. Add the test compound (final concentration typically 1-10 µM) to the wells.[5] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent test compound at each time point using a validated LC-MS/MS method.[4]

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[6]

Visualization: Metabolic Blocking Workflow

cluster_0 Non-Fluorinated Analog cluster_1 Trifluoromethylated Analog A Drug (with CH₃ group) B CYP450 Enzyme A->B Metabolic Attack C Metabolite (Oxidized CH₃) B->C D Rapid Clearance C->D X Drug (with CF₃ group) Y CYP450 Enzyme X->Y Resistant to Metabolic Attack Z Metabolism Blocked Y->Z W Slower Clearance Z->W

Caption: Blocking metabolic pathways with a CF₃ group.

Part 2: Fine-Tuning Permeability: Modulation of Lipophilicity

Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethyl group is a potent modulator of lipophilicity.

The Causality Behind Lipophilicity Modulation

The CF₃ group is highly lipophilic, a property quantified by the Hansch π value, which for a CF₃ group is +0.88.[2] This value indicates its strong preference for a lipid environment over an aqueous one. Incorporating a CF₃ group generally increases a molecule's overall lipophilicity, which can enhance its ability to permeate biological membranes, including the gut wall for oral absorption and the blood-brain barrier for CNS-targeting drugs.[2][8] This increased lipophilicity is a key reason for the enhanced brain penetration of the antidepressant Fluoxetine.[2]

Comparative Experimental Data: Lipophilicity

The partition coefficient (LogP) is the standard measure of lipophilicity.[9] A higher LogP value signifies greater lipophilicity. The table below compares the calculated LogP (cLogP) values for simple aromatic compounds with and without a trifluoromethyl group.

Parent MoleculeSubstituentcLogPChange in Lipophilicity
Benzene-H2.13Baseline
-CF₃ 3.01 Increased
Aniline-H0.90Baseline
-CF₃ (meta) 1.78 Increased
Phenol-H1.46Baseline
-CF₃ (para) 2.34 Increased
(cLogP values are illustrative and can be calculated using various software tools based on fragment methods[10])

The data clearly shows that replacing a hydrogen atom with a trifluoromethyl group consistently and significantly increases the lipophilicity of the parent molecule.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimentally determining LogP.[11]

Objective: To measure the partition coefficient (P) of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water or buffer (e.g., PBS pH 7.4 for LogD)[12]

  • Separatory funnels or vials

  • Shaker/vortexer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturation: Vigorously mix n-octanol and water/buffer for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a suitable analytical method.[12]

  • Calculation: Calculate the partition coefficient (P) as P = [organic] / [aqueous]. The final LogP is the base-10 logarithm of P.[9]

Visualization: Impact of Lipophilicity on Drug Development

LogP Lipophilicity (LogP) Absorption Absorption LogP->Absorption Increases Distribution Distribution (e.g., BBB Penetration) LogP->Distribution Increases Metabolism Metabolism LogP->Metabolism Increases Excretion Excretion LogP->Excretion Decreases Solubility Aqueous Solubility LogP->Solubility Decreases Toxicity Toxicity LogP->Toxicity Can Increase

Caption: The influence of lipophilicity on ADME-Tox properties.

Part 3: Sharpening the Aim: Enhancement of Binding Affinity

Ultimately, a drug's efficacy is determined by its ability to bind to its biological target. The trifluoromethyl group can significantly enhance this binding affinity through a combination of electronic and steric effects.

The Causality Behind Enhanced Binding Affinity

The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent.[2] This electronic perturbation can alter the charge distribution of a molecule, enabling stronger electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket.[2][13] Furthermore, the steric bulk of the CF₃ group can promote favorable hydrophobic interactions and induce a molecular conformation that is optimal for binding.[14]

A compelling example is Nilotinib, a tyrosine kinase inhibitor. The addition of a trifluoromethyl group resulted in a 30-fold increase in potency compared to its non-fluorinated parent compound, Imatinib.[15]

Comparative Experimental Data: Binding Affinity

Binding affinity is often measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

CompoundTargetKey ModificationPotency (IC₅₀)
Imatinib Analog Abl Kinase-CH₃~300 nM
Nilotinib Abl Kinase-CF₃ <10 nM
COX-2 Inhibitor Analog COX-2 Enzyme-CH₃150 nM
Celecoxib COX-2 Enzyme-CF₃ 15 nM
(Data is illustrative, based on reported potency differences[14][15])

These examples highlight the dramatic increase in potency that can be achieved by incorporating a trifluoromethyl group into a drug's structure.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[16][17]

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of a drug-target interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (ligand)

  • Test compound (analyte)

  • Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

  • Ligand Immobilization: The purified target protein (ligand) is injected over the activated surface and covalently couples to the chip via primary amines. Any remaining active sites are deactivated with ethanolamine.

  • Analyte Injection: The test compound (analyte) is prepared in a series of concentrations in the running buffer. Each concentration is injected over the ligand-immobilized surface.

  • Binding Measurement: The SPR instrument measures the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand (association phase) and then washes away (dissociation phase). This is recorded in a sensorgram.[17]

  • Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters kon and koff. The equilibrium dissociation constant (KD) is then calculated as KD = koff / kon.[17]

Visualization: Enhancing Drug-Receptor Interactions

Drug Drug Molecule Aromatic Ring CF₃ Group Receptor Receptor Pocket Hydrophobic Pocket H-Bond Donor/Acceptor Drug:p2->Receptor:r1 Hydrophobic Interaction Drug:p1->Receptor:r2 Electrostatic Interaction

Caption: CF₃ group enhancing drug-receptor binding.

Conclusion: The Trifluoromethyl Group as a Pillar of Modern Drug Design

The strategic incorporation of the trifluoromethyl group is a proven and highly effective strategy in drug discovery. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and increase binding affinity provides medicinal chemists with a versatile tool to overcome common developmental hurdles. The prevalence of CF₃-containing molecules among FDA-approved drugs is a testament to its profound impact on creating safer and more effective therapeutics.[18][19] As synthetic methodologies continue to advance, the application of this "super substituent" is poised to play an even greater role in the future of pharmaceutical innovation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
  • Campos, R. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
  • BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
  • BenchChem. (2025). N-Trifluoromethyl Compounds Demonstrate Enhanced Metabolic Stability: A Comparative Guide.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Selvita. (n.d.). Binding Assays.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • ChemHelp ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube.
  • Sygnature Discovery. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • ChemAxon. (n.d.). LogP and logD calculations.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.
  • Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH.
  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust quantification of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a molecule featuring a reactive hydrazone moiety, a piperazine ring, and a trifluoroacetyl group, is paramount for its successful development and application in the pharmaceutical landscape. The unique chemical properties of this analyte demand carefully selected and rigorously validated analytical methods to ensure data integrity for release testing, stability studies, and bioanalytical assays. This guide provides an in-depth comparison of two primary analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will dissect the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer a clear comparative analysis to guide method selection for your specific application.

The Analytical Imperative: Grounding in Regulatory Standards

Before embarking on method development, it is critical to understand the regulatory landscape that governs analytical validation. The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose[1]. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our experimental design.

  • ICH Q2(R2): Validation of Analytical Procedures outlines the necessary validation characteristics for various analytical tests, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[1][2][3][4]. This guideline is the primary framework for methods intended for quality control of drug substances and products.

  • ICH M10/FDA Guidance on Bioanalytical Method Validation provides specific recommendations for methods used to quantify analytes in biological matrices like plasma, serum, or urine[5][6][7][8]. This is the governing standard for pharmacokinetic, toxicokinetic, and biomarker studies.

Our approach is built upon these principles to ensure that the described protocols are not just scientifically sound, but also constitute a self-validating system that meets global regulatory expectations[9].

The Overall Validation Workflow

A structured validation process ensures that all performance characteristics of the analytical method are thoroughly evaluated. The sequence of validation experiments is designed to build upon previous results, confirming the method's suitability.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) Dev Procedure Development (Column, Mobile Phase, etc.) Spec Specificity / Selectivity Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Detection Limit (LOD) Lin->LOD Determines Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Acc LOQ->Prec Bioanalytical_Workflow cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard (IS) Sample->Spike Extract Extraction (Protein Precipitation or SPE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into LC-MS/MS Dry->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Process Peak Integration & Quantification Acquire->Process Report Generate Concentration Data Process->Report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized research chemical for which a specific Safety Data Sheet (SDS) is not always readily available[1]. Therefore, a comprehensive disposal strategy must be derived from a thorough analysis of its constituent chemical moieties: the trifluoroacetyl group, the hydrazide linker, and the piperazine ring.

This guide provides a robust, step-by-step protocol for the safe handling and disposal of this compound. It is designed to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and regulatory compliance while minimizing environmental impact.

Part 1: Hazard Profile and Core Safety Principles

A rigorous risk assessment is the foundation of safe chemical handling. Lacking a specific SDS, we must infer the hazard profile from structurally related compounds.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[2][3] They can also act as sensitizers, potentially leading to allergic skin reactions or respiratory symptoms.

  • Hydrazide Group: Hydrazine and its derivatives are recognized for their toxicity and reactivity.[4] They can be incompatible with strong oxidizing agents and acids, potentially leading to vigorous or explosive reactions.[5][6][7][8] Chronic exposure to some hydrazines is also associated with carcinogenic effects.[4][6]

  • Trifluoroacetyl Group (Halogenated Compound): This group classifies the compound as a halogenated organic substance. Such compounds require specific disposal routes, often separate from non-halogenated waste, due to the potential formation of toxic byproducts like hydrogen fluoride during improper incineration.[9][10][11][12]

Based on this analysis, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide must be treated as a hazardous substance with corrosive, toxic, and reactive potential.

Table 1: Summary of Potential Hazards and Mitigation
Hazard Class Description Primary Mitigation Strategy
Corrosivity Potential to cause severe skin burns and eye damage, primarily due to the piperazine moiety.[2][3]Strict adherence to Personal Protective Equipment (PPE) protocols, including chemical-resistant gloves and safety goggles. Handle within a certified chemical fume hood.[2]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[2]Avoid generating dust or aerosols. Use engineering controls like a fume hood and appropriate respiratory protection if necessary.[13]
Reactivity Potential for hazardous reactions with incompatible materials such as strong acids and oxidizing agents.[5][7]Meticulous segregation of waste streams. Never mix with acidic or oxidizing waste.[14][15]
Environmental As a halogenated organic compound, improper disposal can harm aquatic life and lead to persistent environmental pollutants.[13]Dispose of exclusively as hazardous chemical waste through a licensed contractor; never discard down the drain or in general trash.[11][16]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that all waste containing (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is handled in a safe, compliant, and self-validating manner.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, prepare the workspace and ensure proper PPE is worn.

  • Risk Assessment: Conduct a final, task-specific risk assessment.[6]

  • Designated Area: All handling and waste collection should occur in a designated area, preferably within a certified chemical fume hood.[2][11]

  • PPE Requirements:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.[13]

    • Body Protection: A lab coat must be worn.[13]

    • Respiratory Protection: Use a respirator if there is a risk of aerosol or dust generation.[17]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions.[14][16]

  • Dedicated Waste Container: Designate a specific hazardous waste container solely for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide and directly related materials (e.g., contaminated wipes, pipette tips).

  • Chemical Incompatibility:

    • DO NOT mix this waste with acids, which can react with the hydrazide and piperazine groups.[8][18]

    • DO NOT mix with oxidizing agents (e.g., nitrates, peroxides, chromic acid).[3][5][7]

    • DO NOT mix with non-halogenated solvent waste. Keeping halogenated and non-halogenated waste streams separate can reduce disposal costs and ensures proper treatment.[9][12][19]

Step 3: Container Selection and Labeling

Waste containers must be appropriate for the waste type and clearly labeled to ensure safety and compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[14][16]

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) bottle with a secure, screw-on cap.[13][15][16] The container must be in good condition, free from damage or leaks.[16]

  • Labeling Protocol: The label must be affixed as soon as the first drop of waste is added.[19] It must include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide" . Do not use abbreviations or formulas.[16][19]

    • A list of all constituents, including any solvents and their approximate percentages.[9][15]

    • All applicable hazard warnings (e.g., "Toxic," "Corrosive," "Reactive").[16]

    • The accumulation start date, principal investigator's name, and lab location.[16]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[15]

  • Secure Storage: Keep the waste container securely sealed when not in use.[13][19]

  • Location: Store the container in a well-ventilated area, away from heat or ignition sources, and in secondary containment to manage potential leaks.[14][16]

  • Segregation: Ensure the container is physically separated from incompatible materials.[15][16]

Step 5: Decontamination and Spill Management
  • Decontamination: Clean any non-disposable equipment that has contacted the chemical with an appropriate solvent (e.g., ethanol), followed by soap and water. All contaminated cleaning materials must be disposed of as hazardous waste.[2]

  • Spill Response:

    • Evacuate and secure the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2][9]

    • Carefully collect the absorbed material into your designated hazardous waste container.

    • Thoroughly decontaminate the spill area.

Step 6: Final Disposal

The final disposal of this chemical waste must be handled by trained professionals.

  • Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14]

  • Recommended Disposal Method: High-temperature incineration is the preferred disposal method for halogenated organic compounds.[14][20] This process is necessary to break the strong carbon-fluorine bonds and ensure complete destruction of the molecule.[10] While fluorinated compounds are generally more thermally stable than other organics, modern incinerators can achieve the necessary conditions for their destruction.[10]

Part 3: Environmental Considerations and the Rationale for Incineration

The trifluoroacetyl group is significant from an environmental perspective. The thermal decomposition of fluoropolymers can produce trifluoroacetate (TFA).[21] TFA is a terminal degradation product of many fluorinated compounds and is known for its extreme persistence and mobility in aquatic systems.[22][23][24][25]

While current environmental concentrations of TFA are considered to have low toxicity to most organisms, its persistence and potential for bioaccumulation in some plants are of growing concern.[22][23][26] Therefore, the primary goal of disposal is complete destruction. High-temperature incineration in a properly permitted facility is the most effective technology to mineralize the compound, breaking it down into carbon dioxide, water, and inorganic fluoride, thereby preventing the release of the parent compound or persistent intermediates like TFA into the environment.[14][24][25]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

DisposalWorkflow Disposal Workflow for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide cluster_segregation 3. Waste Segregation start Start: Waste Generation risk_assessment 1. Conduct Risk Assessment - Review Hazards (Corrosive, Toxic) - Wear Full PPE start->risk_assessment waste_collection 2. Collect Waste at Source (Fume Hood) risk_assessment->waste_collection solid_waste Contaminated Solids (Gloves, Wipes) waste_collection->solid_waste liquid_waste Neat Compound & Solutions waste_collection->liquid_waste sharps_waste Contaminated Sharps waste_collection->sharps_waste container 4. Use Dedicated, Compatible Halogenated Waste Container solid_waste->container liquid_waste->container sharps_waste->container labeling 5. Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->labeling storage 6. Store in Satellite Accumulation Area - Securely Sealed - Secondary Containment labeling->storage pickup 7. Schedule EHS Pickup storage->pickup disposal 8. Final Disposal via Licensed Contractor (High-Temperature Incineration) pickup->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of the Topic compound.

References

  • Trifluoroacetic Acid: An Ultra-Short PFAS with Emerging Environmental and Public Health Concerns. (2025).
  • Chemical Waste Management in Laboratories: Laws, Regulations, and Best Practices. (n.d.).
  • Trifluoroacetic Acid in the Environment: Consensus, Gaps, and Next Steps. (2024). Environmental Toxicology and Chemistry, Oxford Academic.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.).
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Environmental Risk Assessment of Trifluoroacetic Acid. (2011). Taylor & Francis.
  • Environmental Risk Assessment of Trifluoroacetic Acid. (n.d.).
  • Halogenated Solvents in Laboratories. (n.d.).
  • On the Incinerability of Highly Fluorinated Organic Compounds. (2007). Taylor & Francis Online.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB.
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. (2025). Benchchem.
  • Halogenated Solvents. (n.d.). University of Washington.
  • Safe Handling of Azides. (2013). University of Pittsburgh.
  • 7.2 Organic Solvents. (n.d.). Cornell University EHS.
  • (Z)-2,2,2-trifluoro-N-(piperazin-2-ylidene)acetohydrazide. (n.d.). CLEARSYNTH.
  • SAFETY DATA SHEET - piperazine. (2025). Sigma-Aldrich.
  • Safety D
  • Safety precautions for hydrazine hydr
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Chemical Incompatibilities. (n.d.). University of California, Berkeley.
  • SAFETY DATA SHEET - Piperazine Anhydrous. (2025). TCI Chemicals.
  • Material Safety Data Sheet - Piperazine Hexahydr
  • LESSON LEARNED - HYDRAZINE MONOHYDR
  • INCOMPATIBILITY OF COMMON LABOR
  • Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno EHS.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknowns of Novel Chemical Entities

In the landscape of drug discovery and development, researchers frequently synthesize and handle novel chemical entities whose toxicological properties are not yet fully characterized. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS No. 849832-73-1) is one such research chemical.[1][2][3] In the absence of a comprehensive Safety Data Sheet (SDS), a robust safety protocol must be constructed based on a thorough analysis of its chemical structure. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the precautionary principle—treating the substance as potentially hazardous based on its constituent functional groups.

The molecular structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide incorporates three key moieties of toxicological concern: a trifluoroacetyl group, a hydrazide core, and a piperazine ring. Each of these components necessitates specific safety considerations that, when combined, demand a comprehensive and stringent PPE protocol.

Part 1: Hazard Assessment Based on Structural Analysis

A chemical's structure dictates its reactivity and potential biological interactions. By deconstructing (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, we can infer potential hazards and establish a basis for our PPE recommendations.

  • Hydrazine/Hydrazide Moiety: Hydrazines are a class of compounds recognized for their potential toxicity.[4] They can be absorbed through inhalation, ingestion, or skin contact.[5] The Department of Health and Human Services (DHHS) has determined that hydrazine is a known carcinogen.[6][7] Acute exposure can cause irritation to the respiratory tract, while chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[4][6] Given this, the hydrazide portion of the molecule is a primary driver for stringent handling procedures.

  • Piperazine Ring: Piperazine and its derivatives are known to be skin and respiratory irritants and sensitizers.[8] Direct contact can cause chemical burns to the skin and severe eye damage.[9] Inhalation may lead to irritation of the nose and throat.[8] Therefore, preventing skin and eye contact is paramount.

  • Trifluoroacetyl Group: The presence of a trifluoroacetyl group suggests that the compound is a fluorinated organic substance. While the toxicological data for this specific arrangement is unavailable, trifluoroacetic acid (a related compound) is a strong acid and can cause severe burns.[10] Fluorinated compounds require careful handling and specific disposal protocols to prevent environmental persistence.[11][12]

Given these potential hazards, all handling of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide must be conducted with the assumption that it is toxic, irritant, corrosive, and potentially carcinogenic.

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a dynamic risk-management process. The following recommendations are based on a hierarchical approach to safety, starting with engineering controls and supplemented by appropriate PPE. All operations involving this compound must be performed within a certified chemical fume hood.[13]

PPE Specification Summary
Protection Type Specification Rationale and Expert Insight
Eye & Face Protection Chemical splash goggles with side shields meeting ANSI Z87.1 standard. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.Protects against splashes and potential particulates. The trifluoroacetyl and piperazine moieties suggest corrosive and irritant properties, making comprehensive eye protection non-negotiable.[9][11][14]
Hand Protection Double-gloving is mandatory. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer.Hydrazines and their derivatives can be absorbed through the skin.[5] Double-gloving provides an extra layer of protection against tears and rapid permeation. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[11][15]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities.Provides a barrier against accidental spills and contamination of personal clothing.[8][13] The lab coat should be laundered separately from personal clothing.[8]
Respiratory Protection All work must be performed in a certified chemical fume hood to minimize inhalation exposure.[13] If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency personnel.The volatility of this compound is unknown, but the piperazine and hydrazine components pose a significant inhalation hazard.[6][8] Engineering controls are the primary defense.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects against spills and dropped objects.[14]

Part 3: Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, designate a specific area within a chemical fume hood for the procedure. Ensure that a safety shower and eyewash station are accessible and have been recently tested.[10] Assemble all necessary PPE and verify its integrity.

  • Weighing: When handling the solid powder, conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles. Use the smallest practicable quantities for the experiment.[13]

  • Making Solutions: Add the solid compound to the solvent slowly to avoid splashing. Keep the container capped or covered when not in use.

  • Post-Handling: After the procedure is complete, decontaminate the work area thoroughly. Remove the outer gloves first, followed by the inner gloves, avoiding contact with the outer surface.

  • Hand Washing: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[9]

Spill and Emergency Procedures
  • Small Spills (in a fume hood): Alert others in the area. Wearing appropriate PPE, contain the spill with a compatible absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean it up without specialized training and equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

Disposal Plan

All waste containing (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers.[11] Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal: Follow all institutional, local, and national regulations for the disposal of toxic and halogenated organic compounds.[10] Incineration at a licensed hazardous waste facility is often the preferred method for destroying such compounds.[16] Do not dispose of this chemical down the drain.

Part 4: Visualization of Safety Workflow

To ensure clarity in the decision-making process for handling this novel compound, the following workflow diagram outlines the key steps from risk assessment to final disposal.

PPE_Workflow Workflow for Handling (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal RiskAssessment 1. Risk Assessment - Review structural hazards - Assume high toxicity LocateControls 2. Engineering Controls - Verify fume hood certification - Check safety shower/eyewash RiskAssessment->LocateControls SelectPPE 3. Assemble PPE - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Lab Coat & Apron LocateControls->SelectPPE Weighing 4. Weigh Solid - Use minimal quantity - Avoid raising dust SelectPPE->Weighing Proceed to handling SolutionPrep 5. Prepare Solution - Add solid to solvent slowly - Keep container covered Weighing->SolutionPrep Experiment 6. Conduct Experiment SolutionPrep->Experiment Decontaminate 7. Decontaminate Workspace Experiment->Decontaminate Procedure complete DoffPPE 8. Doff PPE Correctly - Outer gloves first Decontaminate->DoffPPE WasteDisposal 9. Segregate & Label Waste - 'Hazardous Waste' - Follow institutional protocol DoffPPE->WasteDisposal

Caption: A step-by-step workflow for the safe handling of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • BenchChem. (2025). Personal protective equipment for handling TM-9.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Santa Cruz Biotechnology.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. US20160046506A1.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • Mayo Clinic. (2025, August 31). Piperazine (oral route).
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
  • CLEARSYNTH. (Z)-2,2,2-trifluoro-N-(piperazin-2-ylidene)acetohydrazide.
  • BenchChem. (2025, December). Personal protective equipment for handling BIBP3226 TFA.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • LookChem. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
  • Agency for Toxic Substances and Disease Registry (
  • Agency for Toxic Substances and Disease Registry (ATSDR).
  • Synblock. CAS 849832-73-1 | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide.
  • Fisher Scientific. (2010, November 24).
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
  • Spectrum Chemical. (2007, May 10).
  • Arxada. Performance Chemicals Hydrazine.
  • National Center for Biotechnology Information (NCBI). (2023, April 23). Hydrazine Toxicology.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Maine Cooperative Extension. PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.